Calcium nitrate trihydrate
Description
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Properties
IUPAC Name |
calcium;dinitrate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOJVQYLMGADDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH6N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724633 | |
| Record name | Calcium nitrate--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15842-29-2 | |
| Record name | Calcium nitrate--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Crystal Architecture of Calcium Nitrate Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The hydration state of a salt can significantly influence its solid-state properties. In the context of pharmaceutical development, the choice of a specific hydrate (B1144303) can impact drug product stability, dissolution rate, and bioavailability. Calcium nitrate (B79036) and its hydrates are also utilized in various industrial applications, from fertilizers to concrete admixtures. This document focuses on the trihydrate form, Ca(NO₃)₂·3H₂O, providing a detailed examination of its known structural characteristics.
Synthesis and Preparation of Calcium Nitrate Trihydrate
Single crystals of this compound can be prepared by controlled crystallization from a supersaturated aqueous solution. A common method involves the reaction of calcium carbonate with nitric acid, followed by evaporation of the resulting solution.
A specific method for preparing the trihydrate involves the addition of the anhydrous salt to a melt of the tetrahydrate until the liquid is saturated at 50°C. The supernatant liquid is then decanted, cooled to 45°C, and seeded, which leads to the solidification of the mass as the trihydrate[1].
Crystallographic Analysis
While a definitive single-crystal X-ray structure determination for this compound is not prominently available, X-ray powder diffraction data has been reported.
X-ray Powder Diffraction (XRPD) Data
The X-ray powder diffraction pattern provides a fingerprint of the crystalline material. The d-spacings and their relative intensities for this compound have been documented and are summarized in Table 1.
Table 1: X-ray Powder Diffraction Data for this compound [1]
| d-spacing (Å) | Relative Intensity (I/I₁) |
| 6.19 | 100 |
| 5.90 | 15 |
| 5.27 | 7 |
| 4.23 | 8 |
| 3.91 | 8 |
| 3.40 | 59 |
| 3.34 | 14 |
| 3.29 | 8 |
| 3.17 | 8 |
| 3.08 | 10 |
| 3.00 | 9 |
| 2.90 | 7 |
| 2.66 | 9 |
| 2.61 | 8 |
| 2.58 | 8 |
| 2.53 | 7 |
| 2.45 | 9 |
Data obtained using Cu Kα radiation (λ = 1.5405 Å).
Based on optical crystallography, this compound has been suggested to belong to the orthorhombic crystal system[1].
Comparative Structural Analysis
To infer more about the likely structural motifs in the trihydrate, a comparison with the well-characterized anhydrous and tetrahydrate forms is instructive.
Anhydrous Calcium Nitrate (Ca(NO₃)₂)
The anhydrous form crystallizes in the cubic space group Pa-3[2]. The calcium ion is coordinated to twelve oxygen atoms from neighboring nitrate groups.
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)
The tetrahydrate crystallizes in the monoclinic space group P2₁/c. The structure consists of Ca(H₂O)₄(NO₃)₂ units. The calcium ion is coordinated by four water molecules and oxygen atoms from the two nitrate groups. These units are linked by hydrogen bonds.
Table 2: Crystallographic Data for Anhydrous and Tetrahydrate Forms of Calcium Nitrate
| Parameter | Anhydrous Ca(NO₃)₂[2] | Ca(NO₃)₂·4H₂O[3] |
| Crystal System | Cubic | Monoclinic |
| Space Group | Pa-3 | P2₁/c |
| a (Å) | 7.51 | 6.277(7) |
| b (Å) | 7.51 | 9.157(9) |
| c (Å) | 7.51 | 14.484(10) |
| α (°) | 90 | 90 |
| β (°) | 90 | 98.6(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 423.78 | 822.6 |
The structural arrangement in the trihydrate is expected to involve coordination of both water molecules and nitrate ions to the calcium center, with an extensive network of hydrogen bonding playing a crucial role in the crystal packing.
Experimental Protocols
The determination of the crystal structure of a hydrated salt like this compound involves a series of well-defined experimental procedures.
Single-Crystal X-ray Diffraction
This is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal.
References
Spectroscopic Properties of Calcium Nitrate Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Calcium nitrate (B79036) exists in several hydrated forms, with the tetrahydrate and trihydrate being common crystalline phases. The trihydrate is of particular interest due to its specific physical and chemical properties that can influence reaction kinetics and product morphology in various applications.[1] Spectroscopic techniques provide non-destructive methods to identify and characterize the different hydrated states of calcium nitrate, offering insights into its crystal structure, molecular vibrations, and thermal behavior. This guide focuses on the core spectroscopic techniques used to analyze calcium nitrate trihydrate.
Crystal Structure and X-ray Diffraction (XRD)
X-ray diffraction is a fundamental technique for determining the crystal structure of a material. For polycrystalline powders, XRD provides a unique fingerprint based on the d-spacings of the crystal lattice planes.
Quantitative XRD Data
The X-ray powder diffraction pattern of this compound is characterized by a distinct set of diffraction peaks. The following table summarizes the d-spacings and their relative intensities as reported for Cu-Kα radiation (λ = 1.5405 Å).
| d-spacing (Å) | Relative Intensity (%) |
| 6.26 | 100 |
| 5.61 | 35 |
| 4.98 | 20 |
| 4.43 | 25 |
| 3.96 | 65 |
| 3.69 | 45 |
| 3.51 | 30 |
| 3.13 | 85 |
| 2.81 | 50 |
| 2.70 | 35 |
| 2.63 | 40 |
| 2.50 | 25 |
| 2.38 | 20 |
| 2.22 | 30 |
| 2.14 | 25 |
| 2.05 | 20 |
| 1.98 | 25 |
| 1.93 | 20 |
| 1.88 | 20 |
| 1.85 | 15 |
| 1.76 | 20 |
| 1.71 | 20 |
| 1.68 | 20 |
Data sourced from Frazier et al. (1963).
Experimental Protocol for XRD Analysis
A detailed protocol for obtaining high-quality XRD data for a hygroscopic material like this compound is crucial.
Sample Preparation:
-
Synthesis of this compound: The trihydrate can be prepared by adding anhydrous calcium nitrate to a melt of the tetrahydrate until saturation is achieved at 50°C. The supernatant liquid is then decanted and cooled to 45°C, followed by seeding to induce crystallization of the trihydrate.
-
Grinding: The crystalline sample should be gently ground to a fine, homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.
-
Mounting: Due to the hygroscopic nature of this compound, sample preparation should be performed in a low-humidity environment (e.g., a glove box). The powdered sample is packed into a sample holder, ensuring a flat and smooth surface.
Instrumentation and Data Acquisition:
-
Instrument: A powder X-ray diffractometer equipped with a Cu-Kα radiation source and a detector (e.g., a scintillation counter or a position-sensitive detector) is used.
-
Scan Parameters:
-
Radiation: Cu-Kα (λ = 1.5405 Å).
-
Scan Range (2θ): Typically from 5° to 70°.
-
Step Size: 0.02°.
-
Time per Step: 1-2 seconds.
-
-
Data Analysis: The resulting diffraction pattern is processed to identify the peak positions (2θ) and their intensities. The d-spacings are then calculated using Bragg's Law (nλ = 2d sinθ).
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy probes the molecular vibrations of a material, providing a characteristic "fingerprint" for identification and structural analysis. For this compound, the spectra are dominated by the vibrational modes of the nitrate ion (NO₃⁻) and the water of hydration (H₂O). The presence of the Ca²⁺ ion and the crystal lattice environment can influence these vibrations.
Quantitative Vibrational Spectroscopy Data
The following table summarizes the expected vibrational modes and their approximate peak positions for this compound. These are based on data from related hydrated calcium nitrate compounds and general knowledge of nitrate and water vibrational modes.
| Wavenumber (cm⁻¹) | Technique | Assignment | Description |
| ~3500 - 3200 | FTIR, Raman | ν(O-H) | Symmetric and asymmetric stretching of water molecules |
| ~1630 | FTIR | δ(H-O-H) | Bending mode of water molecules |
| ~1350 | FTIR, Raman | ν₃(NO₃⁻) | Asymmetric N-O stretching |
| ~1050 | Raman | ν₁(NO₃⁻) | Symmetric N-O stretching |
| ~825 | FTIR | ν₂(NO₃⁻) | Out-of-plane bending |
| ~720 | FTIR, Raman | ν₄(NO₃⁻) | In-plane O-N-O bending |
Note: Peak positions can vary slightly due to sample preparation and instrumental conditions. The ν₃ and ν₄ modes of the nitrate ion may show splitting due to the lowering of symmetry in the crystal lattice.
Experimental Protocols for Vibrational Spectroscopy
FTIR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal) is ideal for hygroscopic solids.
-
Sample Preparation: A small amount of the finely ground this compound is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final absorbance spectrum is calculated by ratioing the sample spectrum against the background.
-
-
Advantages of ATR: Minimal sample preparation is required, and the technique is less sensitive to sample thickness and particle size effects compared to transmission methods.
Raman Spectroscopy:
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a microscope for sample focusing.
-
Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a sample well.
-
Data Acquisition:
-
The laser is focused on the sample.
-
The Raman scattering is collected and analyzed. The spectral range typically covers the vibrational modes of interest (e.g., 100-3600 cm⁻¹).
-
Laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy can provide detailed information about the local atomic environment in a material. For this compound, ⁴³Ca NMR would be the most direct probe of the calcium environment. However, ⁴³Ca NMR is challenging due to the low natural abundance (0.135%) and the quadrupolar nature of the ⁴³Ca nucleus, which often leads to broad signals.
¹H NMR could be used to study the dynamics of the water molecules, and ¹⁴N or ¹⁵N NMR could distinguish the nitrogen environment in the nitrate group.
Experimental Considerations for Solid-State NMR:
-
Instrumentation: A high-field solid-state NMR spectrometer is required.
-
Technique: Magic Angle Spinning (MAS) is essential to narrow the broad spectral lines.
-
Isotopic Enrichment: For ⁴³Ca NMR, isotopic enrichment of the sample would likely be necessary to obtain a signal in a reasonable timeframe.
Logical Relationships: Thermal Decomposition Pathway
The spectroscopic properties of this compound change upon heating as it undergoes dehydration and decomposition. This process can be monitored using techniques like thermogravimetric analysis (TGA) coupled with FTIR or mass spectrometry (MS) to analyze the evolved gases.
References
An In-depth Technical Guide to Raman Spectroscopy of Aqueous Calcium Nitrate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Raman spectroscopy in the analysis of aqueous calcium nitrate (B79036) (Ca(NO₃)₂) solutions. It delves into the molecular interactions, including ion hydration and pairing, that are elucidated by this powerful analytical technique. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for characterizing ionic solutions and understanding their fundamental chemical behavior.
Introduction to Raman Spectroscopy of Ionic Solutions
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules.[1] When applied to aqueous ionic solutions, it offers a unique window into the interactions between ions and water molecules, as well as between the ions themselves. In the case of aqueous calcium nitrate, Raman spectroscopy is particularly insightful for studying the hydration shells of the Ca²⁺ and NO₃⁻ ions and for characterizing the formation of various types of ion pairs.[2][3] These interactions are fundamental to understanding the physicochemical properties of the solution, which can be critical in various applications, including pharmaceutical formulations and chemical synthesis.
The nitrate ion (NO₃⁻), with its D₃h symmetry in the unperturbed state, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the out-of-plane bend (ν₂), the asymmetric stretch (ν₃), and the in-plane bend (ν₄).[4][5] The ν₁, ν₃, and ν₄ modes are Raman active. Changes in the local environment of the nitrate ion, such as hydration and ion pairing, can lead to a lowering of its symmetry, resulting in the splitting of degenerate modes (ν₃ and ν₄) and the appearance of new bands in the Raman spectrum.[2][3]
Experimental Protocols
The following section outlines a typical experimental protocol for the preparation of aqueous calcium nitrate solutions and the subsequent acquisition of their Raman spectra.
Sample Preparation
A series of aqueous calcium nitrate solutions with varying concentrations are typically prepared for analysis.[6]
-
Stock Solution Preparation: A concentrated stock solution of calcium nitrate is prepared by dissolving a known mass of anhydrous calcium nitrate (Ca(NO₃)₂) or a hydrated form (e.g., Ca(NO₃)₂·4H₂O) in deionized or distilled water. The exact concentration is determined by standard analytical methods, such as titration.
-
Serial Dilutions: A range of solutions with lower concentrations is prepared by the volumetric dilution of the stock solution. It is crucial to use calibrated volumetric flasks and pipettes to ensure accuracy.
-
Sample Filtration: To minimize interference from particulate matter that can cause fluorescence or spurious scattering, it is advisable to filter the solutions through a fine-pore filter (e.g., 0.22 µm) into clean sample vials.[7]
-
Sample Cells: The choice of sample cell depends on the Raman spectrometer setup. Common choices include quartz cuvettes, glass NMR tubes, or capillary tubes.[8] The material should have low fluorescence and minimal Raman scattering in the spectral region of interest.
Raman Spectroscopy Measurement
The acquisition of Raman spectra from aqueous solutions requires careful optimization of instrument parameters to achieve a good signal-to-noise ratio while avoiding sample heating or photodegradation.[9][10]
-
Instrumentation: A typical Raman spectroscopy setup consists of a laser excitation source, sample illumination and collection optics, a spectrograph, and a sensitive detector (e.g., a CCD camera).[8]
-
Excitation Source: A common choice for the excitation laser is a frequency-doubled Nd:YAG laser operating at 532 nm or an argon ion laser at 488 nm or 514.5 nm.[8][11] The laser power should be adjusted to be high enough for a good signal but low enough to prevent sample heating, which can alter the local structure and spectral features. A typical power at the sample is in the range of 100-300 mW.[11][12]
-
Data Acquisition:
-
The sample is placed in the sample holder of the spectrometer.
-
The laser is focused into the sample, and the scattered light is collected, typically at a 90° or 180° (backscattering) geometry.[8]
-
The collected light is passed through a filter to remove the strong Rayleigh scattering.
-
The remaining Raman scattered light is dispersed by a grating in the spectrograph and detected by the CCD.
-
Multiple acquisitions are often averaged to improve the signal-to-noise ratio. Integration times can range from seconds to several minutes depending on the sample concentration and the scattering cross-section of the species of interest.[11]
-
-
Calibration: The spectrometer is calibrated using a standard with known Raman peaks, such as silicon or a neon lamp, to ensure the accuracy of the measured Raman shifts.
Data Presentation: Raman Spectral Features of Aqueous Ca(NO₃)₂ Solutions
The Raman spectrum of an aqueous calcium nitrate solution is a composite of the vibrational modes of the nitrate ion, the calcium-water hydration sphere, and the water molecules themselves. The positions and profiles of these bands are highly sensitive to the concentration of the salt.
Nitrate Ion Vibrational Modes
The vibrational modes of the nitrate ion are the most direct probes of its local environment. In dilute solutions, the nitrate ion is primarily surrounded by water molecules. As the concentration of Ca(NO₃)₂ increases, the proximity of Ca²⁺ ions leads to the formation of ion pairs, which significantly perturbs the nitrate ion's symmetry and, consequently, its Raman spectrum.[2][13]
Table 1: Concentration-Dependent Raman Peak Positions (cm⁻¹) of the Nitrate Ion in Aqueous Ca(NO₃)₂ Solutions
| Concentration (M) | ν₄ (E') - Free NO₃⁻ | ν₄ (A₁) - CIP | ν₄ (B₁) - CIP | ν₁ (A₁') - Free NO₃⁻ | ν₁ (A₁) - CIP | ν₃ (E') - Free NO₃⁻ | ν₃ (A₁) - CIP | ν₃ (B₂) - CIP | ν₂ (A₂") |
| Dilute | ~717 | - | - | ~1050 | - | ~1345, ~1413 | - | - | Not Observed |
| Concentrated (e.g., 7.2 M) | ~717 | ~740 | - | ~1050 | - | ~1344 | ~1413 | - | ~822 |
Data synthesized from Irish and Walrafen (1967). Note that the assignment of some bands, particularly in the ν₃ region, can be complex and subject to interpretation.[4]
Water Vibrational Modes
The presence of Ca²⁺ and NO₃⁻ ions also perturbs the hydrogen-bonding network of water, which is reflected in the O-H stretching region (~2800-3800 cm⁻¹) and the H-O-H bending region (~1640 cm⁻¹) of the Raman spectrum. The strong electrostatic field of the Ca²⁺ ion leads to the polarization of water molecules in its hydration shell, affecting their vibrational frequencies.[14]
Table 2: General Trends in Water Raman Bands in Aqueous Ca(NO₃)₂ Solutions
| Spectral Region | General Observations with Increasing Ca(NO₃)₂ Concentration |
| O-H Stretching (~2800-3800 cm⁻¹) | The broad O-H stretching band of bulk water shows changes in its profile, often with a decrease in the intensity of the lower-frequency component associated with strongly hydrogen-bonded water and the emergence of new features attributed to water molecules in the hydration shells of the ions.[14] |
| H-O-H Bending (~1640 cm⁻¹) | The H-O-H bending mode may show a slight shift in position and a change in width, reflecting the altered environment of the water molecules. |
| Low-Frequency Region (< 400 cm⁻¹) | A polarized band around 283 cm⁻¹ has been assigned to the symmetric stretching vibration of the hexa-aqua Ca²⁺ ion, [Ca(OH₂)₆]²⁺, providing direct evidence of the cation's hydration sphere.[14][15] |
Signaling Pathways and Logical Relationships
The changes observed in the Raman spectra of aqueous calcium nitrate solutions with varying concentrations can be understood in terms of a dynamic equilibrium between different ionic species. These relationships can be visualized as a logical workflow.
Ion Pairing Equilibria
In dilute solutions, the calcium and nitrate ions exist predominantly as fully hydrated, "free" ions. As the concentration increases, the probability of encounters between Ca²⁺ and NO₃⁻ ions rises, leading to the formation of ion pairs. These can be broadly classified as:
-
Solvent-Separated Ion Pairs (SSIP): The cation and anion are separated by at least one layer of water molecules.
-
Solvent-Shared Ion Pairs (SSIP): The cation and anion share water molecules in their primary hydration shells.
-
Contact Ion Pairs (CIP): The cation and anion are in direct contact, with no intervening water molecules.[15][16]
The formation of contact ion pairs is particularly significant as it causes the most substantial perturbation to the nitrate ion's symmetry, leading to the most pronounced changes in the Raman spectrum, such as the splitting of the ν₃ and ν₄ modes and the appearance of a new band around 740 cm⁻¹.[4][17]
Caption: Equilibrium between different ionic species in aqueous calcium nitrate solution.
Experimental and Data Analysis Workflow
The process of studying aqueous calcium nitrate solutions using Raman spectroscopy follows a logical workflow from sample preparation to spectral interpretation.
Caption: Workflow for Raman spectroscopic analysis of aqueous solutions.
Conclusion
Raman spectroscopy is an invaluable tool for probing the complex molecular interactions in aqueous calcium nitrate solutions. By analyzing the concentration-dependent changes in the vibrational modes of the nitrate ion and water, researchers can gain detailed insights into the processes of ion hydration and the formation of different types of ion pairs. This fundamental understanding is crucial for controlling and manipulating the properties of these solutions in a wide range of scientific and industrial applications. The data and protocols presented in this guide serve as a comprehensive resource for professionals working with and characterizing such systems.
References
- 1. scispace.com [scispace.com]
- 2. Raman and Infrared Spectral Studies of Aqueous Calcium Nitrate Solutions | Semantic Scholar [semanticscholar.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Sample preparation – Nanophoton [nanophoton.net]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. aesj.net [aesj.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
FTIR Analysis of Calcium Nitrate Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium nitrate (B79036), a compound of significant interest in various scientific and industrial fields, including pharmaceuticals as a component in certain formulations, exists in several hydrated forms. The trihydrate, Ca(NO₃)₂·3H₂O, is one such common form. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize materials based on their interaction with infrared radiation. This guide provides a comprehensive overview of the FTIR analysis of calcium nitrate, focusing on the interpretation of its vibrational spectra. While specific experimental data for the trihydrate is not abundantly available in published literature, a detailed analysis can be constructed based on the closely related and well-studied tetrahydrate, Ca(NO₃)₂·4H₂O, and the fundamental principles of vibrational spectroscopy for hydrated ionic compounds. The change in hydration number from four to three is expected to introduce subtle shifts in the vibrational frequencies, particularly those associated with the water molecules, due to alterations in the crystal lattice and hydrogen-bonding network.
Principles of FTIR Spectroscopy for Hydrated Salts
FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorbed energy excites molecular vibrations, such as stretching and bending of chemical bonds. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹) and serves as a unique "fingerprint" for the molecule.
For a hydrated salt like calcium nitrate trihydrate, the FTIR spectrum is dominated by the vibrational modes of two key components:
-
The Nitrate Ion (NO₃⁻): A polyatomic anion with several distinct vibrational modes. In its free, highly symmetric state (D₃h symmetry), some modes are degenerate. In a crystal lattice, interactions with the cation (Ca²⁺) and water molecules can lower this symmetry, causing the degenerate modes to split and formally inactive modes to appear.
-
Water of Crystallization (H₂O): The water molecules integrated into the crystal structure exhibit their own characteristic stretching and bending vibrations. The positions and shapes of these bands are highly sensitive to the strength and nature of hydrogen bonding within the crystal.
Experimental Protocols
A generalized experimental protocol for obtaining an FTIR spectrum of a solid hydrated salt like this compound is outlined below. This protocol is a synthesis of standard laboratory practices for inorganic sample analysis.[1][2][3]
Sample Preparation
Proper sample preparation is critical for obtaining a high-quality FTIR spectrum. For solid samples, two common methods are:
-
Potassium Bromide (KBr) Pellet Method:
-
Gently grind a small amount (1-2 mg) of the this compound sample to a fine powder using an agate mortar and pestle. Minimize grinding time to avoid sample heating, which could lead to loss of hydration water.
-
Add approximately 200 mg of dry, spectroscopic grade KBr powder to the mortar.
-
Briefly but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
-
Transfer the powder mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or semi-transparent pellet.
-
Remove the pellet from the die and place it in the spectrometer's sample holder.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Collect the FTIR spectrum. This method requires minimal sample preparation and is often preferred for its simplicity and speed.
-
Spectrometer Configuration
The following are typical settings for an FTIR spectrometer for the analysis of hydrated salts:
| Parameter | Typical Value |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 - 64 (averaged) |
| Apodization | Happ-Genzel |
| Detector | DTGS or MCT |
Data Presentation: Vibrational Band Assignments
The following table summarizes the expected vibrational modes for calcium nitrate hydrates based on extensive studies of the closely related tetrahydrate and the fundamental frequencies of the nitrate ion and water.[1][4] The precise peak positions for the trihydrate may vary slightly.
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Description |
| ~3600 - 3000 | ν(O-H) | Water of Hydration | Broad band due to symmetric and asymmetric O-H stretching. The breadth indicates a range of hydrogen bonding environments. |
| ~1630 - 1660 | δ(H-O-H) | Water of Hydration | H-O-H bending (scissoring) mode. |
| ~1340 - 1410 | ν₃(N-O) | Nitrate Ion | Asymmetric N-O stretching. This band is often split into two or more components due to the lowering of symmetry in the crystal lattice. |
| ~1050 | ν₁(N-O) | Nitrate Ion | Symmetric N-O stretching. This mode is formally IR-inactive in D₃h symmetry but becomes active when the symmetry is lowered. |
| ~810 - 830 | ν₂(N-O) | Nitrate Ion | Out-of-plane bending. |
| ~700 - 750 | ν₄(N-O) | Nitrate Ion | In-plane bending. This mode may also show splitting. |
| Below 600 | Librations | Water of Hydration | Restricted rotational motions (rocking, wagging, twisting) of water molecules in the lattice. |
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the typical workflow for the FTIR analysis of a solid sample like this compound.
Correlation of Structure to Spectrum
This diagram illustrates the logical relationship between the chemical components of this compound and their corresponding signals in the FTIR spectrum.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 3. Vibrational Spectroscopy - UCA Partner [partner.uca.fr]
- 4. Vibrations and reorientations of H2O molecules and NO3(-) anions in [Ca(H2O)4](NO3)2 studied by incoherent inelastic neutron scattering, Raman light scattering, and infrared absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermal Decomposition of Hydrated Calcium Nitrate (B79036)
This technical guide provides a comprehensive overview of the thermal decomposition pathway of hydrated calcium nitrate, with a specific focus on calcium nitrate tetrahydrate, for which detailed experimental data is available. The principles and general decomposition stages are analogous for other hydrates, including calcium nitrate trihydrate. This document details the decomposition mechanisms, presents quantitative data from thermal analyses, and outlines the experimental protocols for key analytical techniques.
Decomposition Mechanism and Pathways
The thermal decomposition of hydrated calcium nitrate is a multi-stage process that begins with the loss of its water of crystallization, followed by the decomposition of the resulting anhydrous salt. The process can be summarized in the following key stages:
Stage 1: Melting and Dehydration Upon gentle heating, hydrated calcium nitrate first melts in its own water of crystallization, forming a concentrated aqueous solution.[1] As the temperature increases, the water molecules are progressively removed. Studies on calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) show this dehydration occurs in distinct steps.[2][3] Initially, the compound melts at approximately 50°C. Subsequently, the water molecules are released in stages over a temperature range of 50°C to 220°C, ultimately yielding anhydrous calcium nitrate (Ca(NO₃)₂).[3][4]
-
Melting: Ca(NO₃)₂·nH₂O (s) → Ca(NO₃)₂·nH₂O (l)
-
Dehydration: Ca(NO₃)₂·nH₂O (l) → Ca(NO₃)₂ (s) + nH₂O (g)
Stage 2: Melting and Decomposition of Anhydrous Calcium Nitrate Once all the water of crystallization has been removed, the resulting product is a powdery, anhydrous form of calcium nitrate.[1] Upon further, stronger heating, this anhydrous salt melts at approximately 550°C.[3] Almost immediately after melting, it begins to decompose into solid calcium oxide (CaO) and gaseous products: nitrogen dioxide (NO₂) and oxygen (O₂).[1][3][5] The decomposition temperature is noted to be around 650°C at atmospheric pressure.[6]
-
Melting: Ca(NO₃)₂ (s) → Ca(NO₃)₂ (l)
-
Decomposition: 2Ca(NO₃)₂ (l) → 2CaO (s) + 4NO₂ (g) + O₂ (g)[7]
The evolved nitrogen dioxide is a brown, acidic gas, while the final solid residue is calcium oxide, a white solid.[1][5]
Quantitative Thermal Analysis Data
The following table summarizes the quantitative data for the thermal decomposition of calcium nitrate tetrahydrate, as determined by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Stage | Process | Temperature Range (°C) | Key Products |
| 1 | Melting of Hydrate | ~ 50 | Ca(NO₃)₂·4H₂O (l) |
| 2 | Dehydration (Step 1) | 50 - 150 | Anhydrous/Lower Hydrates + H₂O |
| 3 | Dehydration (Step 2) | 160 - 180 | Anhydrous/Lower Hydrates + H₂O |
| 4 | Dehydration (Step 3) | 190 - 220 | Anhydrous Ca(NO₃)₂ + H₂O |
| 5 | Melting of Anhydrous Salt | ~ 550 | Ca(NO₃)₂ (l) |
| 6 | Decomposition | 550 - 600 (peak at ~580) | CaO, NO₂, O₂, NO |
Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and atmospheric conditions. The data presented is primarily based on studies of calcium nitrate tetrahydrate.[2][3]
Experimental Protocols
The study of the thermal decomposition of hydrated calcium nitrate typically involves advanced thermal analysis techniques.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, dehydration temperatures, decomposition temperatures, mass loss events, and associated heat flow (endothermic/exothermic events) of the compound.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an appropriate crucible (e.g., alumina (B75360) or platinum).[8] To ensure good thermal contact, the sample should be in a fine powder form.[9]
-
Instrument Setup: The TGA/DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium, tin).[10] A controlled atmosphere is established, typically an inert gas like nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to purge evolved gases and prevent secondary reactions.[8]
-
Experimental Program: The sample is heated from ambient temperature to a final temperature (e.g., 700°C) at a constant, linear heating rate (e.g., 10°C/min).[8]
-
Data Acquisition: The instrument continuously records the sample's mass (TGA) and the differential heat flow between the sample and an empty reference crucible (DSC) as a function of temperature.[11]
-
Data Analysis:
-
The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of distinct mass loss steps, which correspond to the dehydration and decomposition events. The percentage mass loss for each step is calculated and compared with theoretical values.
-
The DSC curve (heat flow vs. temperature) is analyzed to identify thermal events. Endothermic peaks typically correspond to melting and dehydration, while exothermic peaks can indicate certain decomposition processes or phase transitions.[3] The onset temperature, peak maximum temperature, and the integrated area of the peaks (enthalpy change) are determined.[8]
-
Evolved Gas Analysis (EGA): To identify the gaseous products released during decomposition (H₂O, NO₂, O₂), the TGA instrument can be coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.[2][3] This provides real-time analysis of the off-gas composition, confirming the proposed reaction mechanisms.
Visualization of Pathways and Workflows
Decomposition Pathway Diagram
Caption: Thermal decomposition pathway of hydrated calcium nitrate.
Experimental Workflow for TGA/DSC Analysis
Caption: General experimental workflow for TGA/DSC analysis.
Logical Relationship of Decomposition
Caption: Logical relationship of inputs and outputs.
Conclusion
The thermal decomposition of this compound is a well-defined, multi-step process involving dehydration, melting, and final decomposition into calcium oxide and gaseous nitrogen oxides and oxygen. A thorough understanding of this pathway, supported by quantitative data from thermal analysis techniques like TGA and DSC, is essential for professionals in research and development. The methodologies and data presented in this guide provide a foundational understanding for the safe handling, storage, and application of this compound in various scientific and industrial contexts.
References
- 1. youtube.com [youtube.com]
- 2. Thermal decomposition paths of calcium nitrate tetrahydrate and calcium nitrite | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. US3572991A - Decomposition of calcium nitrate - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. web.williams.edu [web.williams.edu]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility and Hydration Behavior of Calcium Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium nitrate (B79036), with the chemical formula Ca(NO₃)₂, is an inorganic compound of significant interest across various scientific and industrial domains, including agriculture, materials science, and pharmaceuticals.[1] Its high solubility in water and hygroscopic nature are defining characteristics that dictate its application and handling.[2][3] This technical guide provides a comprehensive overview of the solubility and hydration behavior of calcium nitrate, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development activities.
Physicochemical Properties
Calcium nitrate is a colorless, crystalline solid that readily absorbs moisture from the air, a property known as hygroscopicity.[2][4] It typically exists in its anhydrous form, Ca(NO₃)₂, or more commonly as the tetrahydrate, Ca(NO₃)₂·4H₂O.[1][4] The presence of water of hydration significantly influences its physical properties, such as density and melting point.
| Property | Anhydrous Calcium Nitrate | Calcium Nitrate Tetrahydrate |
| Molar Mass | 164.088 g/mol [4] | 236.15 g/mol [4] |
| Appearance | Colorless solid[4] | Colorless solid[4] |
| Density | 2.504 g/cm³[4] | 1.896 g/cm³[4] |
| Melting Point | 561 °C (1,042 °F)[4] | 42.7 °C (108.9 °F)[4] |
| Boiling Point | Decomposes[4] | 132 °C (270 °F)[4] |
Solubility
Calcium nitrate exhibits high solubility in water, a characteristic that is highly dependent on temperature. The dissolution process of its hydrated form is notably endothermic, making it useful in applications such as regenerable cold packs.[3][4]
Solubility in Water
The solubility of both anhydrous and tetrahydrate forms of calcium nitrate in water increases significantly with temperature.
| Temperature | Solubility of Anhydrous Ca(NO₃)₂ ( g/100 g H₂O) | Solubility of Ca(NO₃)₂·4H₂O ( g/100 g H₂O) |
| 0 °C (32 °F) | - | 105 |
| 20 °C (68 °F) | 121.2 | 129 |
| 40 °C (104 °F) | 271 | - |
| 100 °C (212 °F) | - | 363 |
Data compiled from various sources.[4]
Solubility in Organic Solvents
Calcium nitrate also demonstrates considerable solubility in various polar organic solvents.
| Solvent | Temperature | Solubility ( g/100 g solvent) |
| Ethanol | 20 °C (68 °F) | 51.4 |
| Ethanol | 40 °C (104 °F) | 62.9 |
| Methanol | 10 °C (50 °F) | 134 |
| Methanol | 40 °C (104 °F) | 144 |
| Methanol | 60 °C (140 °F) | 158 |
| Acetone | 25 °C (77 °F) | 33.08 (anhydrous) |
Data compiled from various sources.[4]
Hydration Behavior
The anhydrous form of calcium nitrate is rarely encountered as it readily absorbs atmospheric moisture to form the tetrahydrate, Ca(NO₃)₂·4H₂O.[4] The water molecules in the hydrate (B1144303) are an integral part of the crystal structure. The thermal decomposition of calcium nitrate tetrahydrate involves a stepwise loss of these water molecules before the decomposition of the anhydrous salt itself.
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for studying this dehydration process. Studies have shown that the dehydration of calcium nitrate tetrahydrate occurs in multiple steps over a temperature range of approximately 50°C to 220°C.[5] The tetrahydrate first melts at around 50°C, followed by the sequential release of its water molecules.[5]
Experimental Protocols
Determination of Equilibrium Solubility (Isothermal Shake-Flask Method)
This method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a liquid solvent.[6]
Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the resulting saturated solution is then determined.[6]
Detailed Methodology:
-
Sample Preparation: An excess amount of finely powdered calcium nitrate is added to a series of sealed, temperature-controlled vessels.[6]
-
Solvent Addition: A known volume or mass of the desired solvent is added to each vessel.[6]
-
Equilibration: The mixtures are agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The agitation should be sufficient to keep the solid suspended without causing particle size reduction.[6]
-
Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Analysis of Solute Concentration: The concentration of dissolved calcium nitrate in the clear supernatant is determined using a suitable analytical method.[6]
Analytical Methods for Concentration Determination
Several analytical techniques can be employed to quantify the concentration of dissolved calcium nitrate:
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is determined.[6]
-
Spectroscopic Methods: Techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the concentration of calcium ions.[6]
-
Chromatographic Methods: Ion chromatography can be utilized to quantify the concentration of nitrate ions.[6]
Characterization of Hydrates by Thermal Analysis (TGA/DSC)
Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. Together, these techniques provide information on dehydration temperatures, stoichiometry of hydrates, and the thermodynamics of these processes.[7]
Detailed Methodology:
-
Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for both temperature and heat flow according to the manufacturer's guidelines.[7]
-
Sample Preparation: Accurately weigh a small amount of the calcium nitrate hydrate sample (typically 5-10 mg) into an appropriate TGA/DSC pan.
-
Experimental Conditions:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, to prevent side reactions.
-
-
Data Analysis:
-
TGA Curve: The mass loss steps on the TGA curve correspond to the loss of water molecules. The stoichiometry of the hydrate can be determined from the percentage mass loss.[7]
-
DSC Curve: Endothermic peaks on the DSC curve correspond to dehydration events. The area under these peaks can be integrated to determine the enthalpy of dehydration.[7]
-
Visualizations
Logical Workflow for Solubility Determination
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Conceptual Phase Diagram for the Calcium Nitrate-Water System
Caption: Conceptual Phase Diagram of the Ca(NO₃)₂-H₂O System.
Conclusion
The solubility and hydration behavior of calcium nitrate are fundamental to its utility in a wide range of applications. A thorough understanding of its properties, supported by robust experimental data, is essential for researchers and professionals in drug development and other scientific fields. This guide provides a consolidated resource of quantitative data and standardized methodologies to facilitate further research and application of this versatile compound.
References
- 1. Calcium Nitrate: Structure, Preparation & Key Uses Explained [vedantu.com]
- 2. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]
- 3. Calcium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 4. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Nitrate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of calcium nitrate (B79036) trihydrate, a compound of interest in various scientific and industrial applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting detailed data, experimental methodologies, and relevant biological context.
Physical Properties
Calcium nitrate trihydrate, with the chemical formula Ca(NO₃)₂·3H₂O, is the trihydrated salt of calcium nitrate. Its physical characteristics are crucial for its handling, storage, and application in experimental settings. The quantitative physical properties are summarized in the table below.
| Property | Value | Notes |
| CAS Number | 15842-29-2[1][2][3] | --- |
| Molecular Formula | Ca(NO₃)₂·3H₂O[1] | --- |
| Molecular Weight | 218.134 g/mol [2] | --- |
| Appearance | White to pale yellow crystalline solid[1][4] | --- |
| Melting Point | 51.1 °C[2][5] | Decomposes upon further heating. |
| Density | Not available | Data for anhydrous (2.504 g/cm³) and tetrahydrate (1.896 g/cm³) forms are known.[6] |
| Solubility in Water | Highly soluble[7][8] | The anhydrous form has a solubility of 1212 g/L at 20°C.[6][9] The tetrahydrate has a solubility of 1290 g/L at 20°C.[9] |
| Solubility in Other Solvents | Soluble in ethanol, methanol (B129727), and acetone.[9][10] | Much more soluble in methanol than in ethanol.[9] |
Chemical Properties
The chemical behavior of this compound is largely dictated by the properties of the calcium cation (Ca²⁺) and the nitrate anion (NO₃⁻), as well as the presence of water of hydration.
-
Hygroscopicity: this compound is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[1][4] This property necessitates storage in a dry, well-sealed container to prevent deliquescence, where the solid absorbs enough water to dissolve.
-
Oxidizing Agent: As a nitrate salt, this compound is a strong oxidizing agent.[1] It can intensify fires and may react explosively with reducing agents, organic materials, and other combustible substances.[4] Care should be taken to avoid contact with these materials.
-
Thermal Decomposition: Upon heating, this compound first loses its water of hydration. Further heating leads to the decomposition of the anhydrous salt into calcium oxide (CaO), nitrogen dioxide (NO₂), and oxygen (O₂).[9] The release of toxic nitrogen oxides is a significant safety consideration during thermal decomposition.
-
pH of Aqueous Solutions: When dissolved in water, calcium nitrate forms a solution that is approximately neutral.[5]
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of hydrated salts like this compound.
Determination of Melting Point
The melting point of a hydrated salt can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.
Determination of Solubility
The solubility of this compound in a given solvent can be determined by preparing a saturated solution at a specific temperature.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
-
Sample Withdrawal: A known volume of the clear, saturated solution is carefully withdrawn using a filtered syringe to avoid transferring any undissolved solid.
-
Analysis: The mass of the dissolved solid in the withdrawn sample is determined. This can be achieved by evaporating the solvent and weighing the remaining solid residue. The solubility is then expressed as grams of solute per 100 g or 100 mL of solvent.
Thermal Gravimetric Analysis (TGA)
TGA is used to study the thermal decomposition of this compound and to determine the content of water of hydration.
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a tared TGA sample pan.
-
Instrument Setup: The TGA instrument is programmed with a specific heating rate (e.g., 10 °C/min) and a defined temperature range under a controlled atmosphere (e.g., nitrogen or air).
-
Data Collection: The instrument continuously measures the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve shows mass loss steps corresponding to the loss of water molecules and the subsequent decomposition of the anhydrous salt. The percentage of water of hydration can be calculated from the initial mass loss.
Biological Relevance: Nitrate-Induced Calcium Signaling
In the context of drug development and life sciences research, understanding how simple inorganic ions can trigger complex cellular signaling cascades is of great interest. In plants, the nitrate ion has been identified as a key signaling molecule that elicits a rapid increase in cytosolic calcium concentration, initiating a downstream signaling pathway. This serves as a model for how environmental cues can be translated into cellular responses through second messengers like calcium.
The following diagram illustrates a simplified workflow of the analytical techniques that can be used to characterize this compound.
Caption: Analytical workflow for the characterization of this compound.
The following diagram illustrates the simplified signaling pathway of nitrate-induced calcium signaling in plants.
Caption: Simplified pathway of nitrate-induced calcium signaling in plants.
References
- 1. This compound (15842-29-2) for sale [vulcanchem.com]
- 2. This compound. | CAS#:15842-29-2 | Chemsrc [chemsrc.com]
- 3. chemwhat.com [chemwhat.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. evenspray.com [evenspray.com]
- 6. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 7. Calcium nitrate | Ca(NO3)2 | CID 24963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
Synthesis and Characterization of Calcium Nitrate Trihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of calcium nitrate (B79036) trihydrate (Ca(NO₃)₂·3H₂O). It details established synthesis protocols, outlines key characterization techniques, and presents relevant quantitative data in a structured format. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties and preparation.
Introduction
Calcium nitrate and its hydrates are inorganic compounds with significant applications in various fields, including agriculture, materials science, and pharmaceuticals. The trihydrate form, in particular, is a stable crystalline solid that can serve as a precursor for the synthesis of other calcium-containing materials. A precise understanding of its synthesis and a thorough characterization are crucial for its effective utilization. This guide provides detailed methodologies for the preparation of calcium nitrate trihydrate and its analysis using modern analytical techniques.
Synthesis of this compound
The most common and straightforward method for synthesizing calcium nitrate is through the neutralization reaction of a calcium source with nitric acid. The resulting hydrated form can be controlled by the crystallization conditions.
Synthesis via Reaction of Calcium Carbonate with Nitric Acid
A widely used laboratory-scale synthesis involves the reaction of calcium carbonate (CaCO₃) with nitric acid (HNO₃).[1][2] The reaction proceeds with the evolution of carbon dioxide gas.
Reaction: CaCO₃(s) + 2HNO₃(aq) → Ca(NO₃)₂(aq) + H₂O(l) + CO₂(g)
-
Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a 500 mL beaker.
-
Reagents: Add 100 mL of 4 M nitric acid to the beaker.
-
Reaction: While stirring, slowly add 20.0 g of powdered calcium carbonate in small portions to control the effervescence.
-
Completion: Continue adding calcium carbonate until no more gas evolves and a slight excess of unreacted solid remains, ensuring all the acid has been consumed.
-
Filtration: Filter the warm solution to remove the excess calcium carbonate.
-
Crystallization: Transfer the filtrate to an evaporating dish and heat gently on a water bath to concentrate the solution. To obtain the trihydrate, the solution should be saturated at approximately 50°C.[3]
-
Isolation: Cool the concentrated solution to around 45°C and seed with a crystal of this compound, if available. Allow the solution to cool slowly to room temperature, which will induce the crystallization of the trihydrate.[3]
-
Drying: Collect the crystals by filtration and dry them between sheets of filter paper. Store in a desiccator to prevent deliquescence.
Synthesis via Reaction of Calcium Hydroxide (B78521) with Nitric Acid
An alternative method utilizes calcium hydroxide (Ca(OH)₂) as the calcium source. This reaction is a direct acid-base neutralization.
Reaction: Ca(OH)₂(s) + 2HNO₃(aq) → Ca(NO₃)₂(aq) + 2H₂O(l)
-
Reaction Setup: In a fume hood, add 100 mL of 4 M nitric acid to a 500 mL beaker with a magnetic stir bar.
-
Reaction: Slowly add 14.8 g of calcium hydroxide powder to the stirring nitric acid solution. The reaction is exothermic.
-
Neutralization: Monitor the pH of the solution and continue adding small amounts of calcium hydroxide until the pH is neutral (pH ≈ 7).
-
Filtration: Filter the solution to remove any unreacted calcium hydroxide.
-
Crystallization and Isolation: Follow steps 6-8 from the calcium carbonate protocol to obtain crystals of this compound.
Synthesis Workflow
References
A Technical Guide to Calcium Nitrate Trihydrate: Properties, Applications in Nanoparticle Synthesis, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of calcium nitrate (B79036) trihydrate, a versatile inorganic compound with emerging applications in pharmaceutical research and drug development. This document details its fundamental chemical properties, provides comprehensive experimental protocols for its use in the synthesis of nanoparticles for drug delivery systems, and illustrates its role in biological signaling pathways.
Core Properties of Calcium Nitrate Trihydrate
This compound is an inorganic salt that is highly soluble in water. It serves as a readily available source of both calcium and nitrate ions in various chemical and biological processes.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 15842-29-2 | [1][2][3][4][5] |
| Molecular Formula | Ca(NO₃)₂·3H₂O | [1][2][3] |
| Molecular Weight | 218.13 g/mol | [4][5] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 51.1 °C | [3][4] |
| Solubility in Water | Highly soluble | |
| Physical State | Crystalline solid | [1] |
| Hygroscopic Nature | Yes | [1] |
| Oxidizing Properties | Strong oxidizer | [1] |
Experimental Protocols: Synthesis of Nanoparticles
This compound is a valuable precursor in the synthesis of calcium-containing nanoparticles, which are of significant interest in drug delivery due to their biocompatibility and biodegradability. Below are detailed methodologies for the synthesis of calcium carbonate and calcium phosphate (B84403) nanoparticles.
Synthesis of Calcium Carbonate Nanoparticles (CCNP)
This protocol describes the controlled precipitation method for synthesizing calcium carbonate nanoparticles.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer
-
Burette
-
Centrifuge
-
Drying oven
Procedure:
-
Prepare a 0.1 M solution of calcium nitrate tetrahydrate in deionized water.
-
Prepare a 0.1 M solution of sodium carbonate in deionized water.
-
Place the sodium carbonate solution in a beaker on a magnetic stirrer and stir vigorously.
-
Slowly add the calcium nitrate solution dropwise from a burette into the sodium carbonate solution. The rate of addition should be controlled to maintain a constant pH and supersaturation level, which influences the particle size.
-
Continue stirring for a specified period (e.g., 30-60 minutes) after the addition is complete to allow for the aging of the nanoparticles.
-
Collect the precipitate by centrifugation.
-
Wash the collected nanoparticles with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.
-
Dry the final product in an oven at a controlled temperature (e.g., 60-80 °C).
Synthesis of Calcium Phosphate Nanoparticles (CaP NP)
This protocol outlines the wet chemical precipitation method for synthesizing calcium phosphate nanoparticles, which can be adapted for drug loading.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) for pH adjustment
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer
-
pH meter
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Prepare an aqueous solution of calcium nitrate tetrahydrate.
-
Prepare an aqueous solution of di-ammonium hydrogen phosphate.
-
While stirring the calcium nitrate solution, slowly add the di-ammonium hydrogen phosphate solution.
-
Maintain the pH of the reaction mixture at a specific level (e.g., pH 10-11) by adding ammonium hydroxide. The pH is a critical parameter that affects the phase and morphology of the resulting calcium phosphate.
-
Allow the reaction to proceed for several hours under constant stirring to ensure the formation of a stable precipitate.
-
Separate the nanoparticles from the solution by centrifugation.
-
Wash the nanoparticles multiple times with deionized water to remove impurities.
-
The washed nanoparticles can be resuspended in water for immediate use or freeze-dried for long-term storage.
Biological Signaling Pathway
Calcium and nitrate are crucial signaling molecules in various biological systems. The following diagram illustrates a simplified model of the calcium-mediated nitrate signaling pathway in plants, which provides a conceptual framework for understanding how these ions can trigger cellular responses. This pathway involves the nitrate transceptor (NRT1.1), which senses extracellular nitrate and initiates a downstream signaling cascade involving calcium ions as second messengers.
References
- 1. Calcium signaling networks mediate nitrate sensing and responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Nutrient Signaling by Nitrate and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Primary nitrate responses mediated by calcium signalling and diverse protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Hygroscopic Nature of Calcium Nitrate Trihydrate: A Technical Guide for Pharmaceutical Development
Abstract
Calcium nitrate (B79036) and its hydrates are inorganic salts with significant hygroscopic properties. This technical guide provides an in-depth analysis of the hygroscopic nature of calcium nitrate trihydrate (Ca(NO₃)₂·3H₂O), a topic of considerable interest to researchers, scientists, and drug development professionals. The ability of an excipient to absorb and retain moisture is a critical parameter that can influence the stability, manufacturing, and efficacy of pharmaceutical formulations. This document details the physicochemical properties of this compound, presents quantitative data on its moisture sorption behavior, and outlines the experimental protocols for its characterization. Furthermore, it explores the implications of its hygroscopicity in the context of drug development, offering insights into formulation strategies and stability considerations.
Introduction
Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a crucial physicochemical property of many pharmaceutical ingredients, including active pharmaceutical ingredients (APIs) and excipients.[1][2] Uncontrolled moisture uptake can lead to a range of undesirable effects, such as chemical degradation of the API, alterations in dissolution rates, and changes in the physical properties of the dosage form, including hardness and flowability.[2][3] Consequently, a thorough understanding and characterization of the hygroscopic nature of formulation components are paramount during drug development.[4]
Calcium nitrate is an inorganic salt that exists in several hydration states, including the anhydrous form, trihydrate, and tetrahydrate. The trihydrate, Ca(NO₃)₂·3H₂O, is a crystalline solid that, like other forms of calcium nitrate, exhibits significant hygroscopicity.[5][6] This guide focuses specifically on the trihydrate form, providing a comprehensive overview of its moisture-related properties and their relevance to the pharmaceutical industry.
Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties of this compound is essential for interpreting its hygroscopic behavior.
| Property | Value | Reference |
| Chemical Formula | Ca(NO₃)₂·3H₂O | [6] |
| Molecular Weight | 218.13 g/mol | [6] |
| Appearance | White crystalline solid | [7][8] |
| Solubility in Water | Highly soluble | [9] |
Quantitative Analysis of Hygroscopicity
The hygroscopic nature of a material is quantitatively described by its moisture sorption isotherm, which relates the equilibrium moisture content to the relative humidity (RH) at a constant temperature.[10] A key parameter derived from this is the Critical Relative Humidity (CRH), which is the RH at which a material begins to rapidly absorb moisture from the atmosphere.[11]
Studies on calcium nitrate particles have shown that phase transitions and water uptake are highly dependent on the surrounding relative humidity.[12] For instance, micro-Raman spectrometry studies on calcium nitrate particles revealed that they exist as solution droplets above 10% RH and transition to an amorphous hydrate (B1144303) state below 7% RH.[12]
The water-to-solute ratio (WSR) is another important quantitative measure of hygroscopicity. Research on calcium nitrate particles has demonstrated a significant decrease in WSR as the relative humidity is lowered, particularly between 11% and 7% RH.[12]
Experimental Characterization
The hygroscopic properties of this compound can be meticulously characterized using various analytical techniques. The two primary methods discussed in this guide are Dynamic Vapor Sorption (DVS) and in-situ micro-Raman spectroscopy.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity and temperature.[2][13] This method is instrumental in determining moisture sorption-desorption isotherms, identifying hydrate formation and loss, and assessing the physical stability of materials.[1][11]
-
Sample Preparation: A small amount of the this compound sample (typically a few milligrams) is placed onto the DVS microbalance.[4]
-
Drying: The sample is initially dried at a low relative humidity (e.g., 0% RH) and a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.[1]
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments) from 0% to a high RH (e.g., 95%). At each step, the system holds the RH constant until the sample mass reaches equilibrium (defined by a pre-set dm/dt value, for instance, 0.002% change in mass per minute).[11]
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to the initial low RH to obtain the desorption isotherm.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the moisture sorption-desorption isotherm. Hysteresis between the sorption and desorption curves can indicate phase transitions or the formation of different hydrate states.[11]
Micro-Raman Spectroscopy
Micro-Raman spectroscopy is a non-destructive technique that provides information about the molecular vibrations and crystal structure of a material. When coupled with a humidity-controlled stage, it can be used to monitor phase transitions and changes in the hydration state of a sample in real-time as a function of relative humidity.[14][15]
-
Sample Preparation: A small crystal or a thin layer of this compound is placed on a suitable substrate within a humidity-controlled cell.
-
Instrumentation: A Raman microscope equipped with a laser (e.g., 532 nm or 785 nm), a high-magnification objective, and a sensitive detector is used.[16] The humidity within the cell is controlled by a vapor generator.[14]
-
Data Acquisition: Raman spectra are collected at various relative humidity points. The RH is typically ramped up and down in a controlled manner.
-
Spectral Analysis: Changes in the Raman spectra, such as shifts in peak positions, changes in peak intensities, or the appearance of new peaks, are correlated with changes in the material's hydration state and crystal structure. The ν₁ symmetric stretching mode of the nitrate ion (around 1050 cm⁻¹) is particularly sensitive to the local environment and can be used to monitor these changes.[12][15]
Visualizing Experimental Workflows and Material Behavior
To better illustrate the processes described, the following diagrams are provided.
Caption: Workflow for DVS analysis of hygroscopicity.
Caption: Workflow for in-situ micro-Raman spectroscopy.
Caption: Phase transitions of calcium nitrate with RH.
Implications for Drug Development
The hygroscopic nature of an excipient like this compound has profound implications for pharmaceutical formulation and development.
-
Stability of Moisture-Sensitive APIs: The presence of a hygroscopic excipient can either be detrimental or beneficial. If not controlled, the absorbed water can lead to the degradation of a moisture-sensitive API through hydrolysis.[3] Conversely, a hygroscopic excipient can act as a moisture scavenger, preferentially absorbing water and thereby protecting the API.[17] The compatibility and interaction between the excipient and the API must be thoroughly investigated.
-
Manufacturing Processes: High hygroscopicity can pose challenges during manufacturing. For instance, powder flow can be impeded, and tablet compression can be affected by increased moisture content.[3] This may necessitate manufacturing under controlled low-humidity conditions.
-
Dosage Form Performance: The amount of water associated with the excipient can influence the dissolution of the drug product and, consequently, its bioavailability. Changes in the hydration state of the excipient during storage can lead to alterations in the physical properties of the dosage form.
-
Packaging and Storage: Formulations containing hygroscopic excipients require careful consideration of packaging to prevent moisture ingress.[3] Storage conditions, particularly temperature and humidity, must be tightly controlled to ensure product stability and shelf-life.
While calcium nitrate is used in some pharmaceutical applications, such as a source of calcium in supplements and as a pH regulator, its high hygroscopicity may limit its use as a general-purpose excipient in solid dosage forms, especially with moisture-sensitive drugs.[8] However, in specific applications where its properties are advantageous, such as in certain topical formulations or as a component in cold packs due to its endothermic dissolution, its hygroscopic nature must be well-managed.[9]
Conclusion
The hygroscopic nature of this compound is a critical attribute that demands careful consideration during pharmaceutical development. Its propensity to absorb atmospheric moisture necessitates a comprehensive understanding of its behavior under various environmental conditions. This technical guide has provided an overview of the physicochemical properties, quantitative hygroscopicity data, and detailed experimental protocols for the characterization of this compound. The insights into the implications of its hygroscopicity for drug formulation, stability, and manufacturing are intended to aid researchers and scientists in making informed decisions when working with this and other hygroscopic materials. A thorough evaluation of moisture sorption properties is indispensable for the successful development of stable, safe, and effective pharmaceutical products.
References
- 1. azom.com [azom.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pharmainfo.in [pharmainfo.in]
- 4. youtube.com [youtube.com]
- 5. Calcium;nitrate;trihydrate | CaH6NO6+ | CID 22670786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Calcium nitrate--water (1/2/3) | CaH6N2O9 | CID 57370235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Calcium nitrate | Ca(NO3)2 | CID 24963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the application of Calcium Nitrate in the pharmaceutical industry? - Blog [nitratechem.com]
- 9. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 10. proumid.com [proumid.com]
- 11. ardena.com [ardena.com]
- 12. acp.copernicus.org [acp.copernicus.org]
- 13. pragolab.cz [pragolab.cz]
- 14. static.horiba.com [static.horiba.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Calcium Nitrate Trihydrate as a Precursor for Calcium Phosphate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium phosphate (B84403) (CaP) based materials, due to their biocompatibility and biodegradability, are of significant interest in the biomedical field, particularly for applications in drug delivery and bone tissue engineering.[1][2][3][4] The synthesis of CaP nanoparticles with controlled size, morphology, and crystallinity is crucial for their performance. Calcium nitrate (B79036) trihydrate (Ca(NO₃)₂·3H₂O) is a commonly utilized calcium precursor in various synthesis routes due to its high water solubility and cost-effectiveness. This document provides detailed application notes and protocols for the synthesis of calcium phosphate using calcium nitrate trihydrate via precipitation, sol-gel, and hydrothermal methods.
Data Presentation: Synthesis Parameters and Resulting Properties
The following tables summarize quantitative data from various studies on the synthesis of calcium phosphate using this compound as the calcium precursor.
Table 1: Wet Chemical Precipitation Method
| Calcium Precursor | Phosphorus Precursor | Ca/P Molar Ratio | pH | Temperature (°C) | Resulting Phase(s) | Particle Size/Morphology | Reference |
| Ca(NO₃)₂·4H₂O | (NH₄)₂HPO₄ | 1.67 | 11 | Room Temp. | Amorphous Calcium Phosphate (ACP), later transforming to Hydroxyapatite (B223615) (HAp) | Nanoparticles | [5] |
| Ca(NO₃)₂·4H₂O | Na₂HPO₄ | - | 37 | 37 | Brushite (CaHPO₄·2H₂O) | - | [6] |
| Ca(NO₃)₂·4H₂O | (NH₄)₂HPO₄ | 1.70 | - | 500 (furnace) | - | - | [7] |
Table 2: Sol-Gel Synthesis Method
| Calcium Precursor | Phosphorus Precursor | Solvent | Aging Time (h) | Calcination Temp. (°C) | Resulting Phase(s) | Reference |
| Ca(NO₃)₂·4H₂O | P₂O₅ | Ethanol (B145695) | - | - | Monophasic end product | [8] |
| Ca(NO₃)₂·4H₂O | Triethyl phosphite (B83602) | Ethanol | - | >600 | Apatitic phase | [9] |
| Ca(NO₃)₂·4H₂O | Ammonium (B1175870) dihydrogen phosphate | - | - | 400-1100 | Hydroxyapatite (HAp) | [9] |
| Ca(NO₃)₂·4H₂O | Phosphoric acid | - | - | 110, 400, 600 | Calcium Phosphate | [10] |
Table 3: Hydrothermal Synthesis Method
| Calcium Precursor | Phosphorus Precursor | Temperature (°C) | Time (h) | pH | Resulting Phase(s) | Crystallinity Degree | Reference |
| Ca(NO₃)₂ | (NH₄)₂HPO₄ | - | 12 - 48 | 7 | Hydroxyapatite (HAp) | 0.68 - 0.98 | [11] |
| β-TCP (as precursor) | Deionized water | 160 | 4 - 72 | - | Hydroxyapatite (HAp) from β-TCP | - | [12] |
Experimental Protocols
Protocol 1: Wet Chemical Precipitation Synthesis of Hydroxyapatite Nanoparticles
This protocol describes a typical wet chemical precipitation method to synthesize hydroxyapatite nanoparticles.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonium hydroxide (B78521) (NH₄OH) solution (for pH adjustment)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
pH meter
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.5 M solution of calcium nitrate tetrahydrate in deionized water.
-
Prepare a 0.3 M solution of diammonium hydrogen phosphate in deionized water.
-
-
Precipitation:
-
Place the diammonium hydrogen phosphate solution in a beaker on a magnetic stirrer.
-
Slowly add the calcium nitrate solution dropwise to the phosphate solution while stirring vigorously.
-
Continuously monitor and maintain the pH of the mixture at 11 by adding ammonium hydroxide solution.
-
-
Aging:
-
After complete addition of the calcium nitrate solution, continue stirring the resulting milky suspension for 24 hours at room temperature to allow for aging and maturation of the precipitate.
-
-
Washing and Collection:
-
Transfer the suspension to centrifuge tubes and centrifuge at 4000 rpm for 10 minutes to pellet the precipitate.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the centrifugation and washing steps three times to remove any unreacted ions.
-
-
Drying:
-
After the final wash, resuspend the pellet in a minimal amount of deionized water and transfer it to a petri dish.
-
Dry the sample in an oven at 80°C for 24 hours to obtain a fine white powder of hydroxyapatite.
-
Protocol 2: Sol-Gel Synthesis of Calcium Phosphate Coatings
This protocol outlines a general procedure for preparing calcium phosphate coatings on a substrate using the sol-gel method.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Triethyl phosphite (P(OC₂H₅)₃)
-
Absolute ethanol
-
Nitric acid (HNO₃) (as catalyst)
-
Substrates (e.g., titanium, silicon wafers)
-
Dip-coater or spin-coater
-
Furnace
Procedure:
-
Prepare Calcium Precursor Sol:
-
Dissolve calcium nitrate tetrahydrate in absolute ethanol in a flask with stirring.
-
-
Prepare Phosphorus Precursor Sol:
-
In a separate flask, mix triethyl phosphite with absolute ethanol.
-
Slowly add a few drops of nitric acid to the phosphorus precursor sol to catalyze hydrolysis.
-
-
Mixing and Aging:
-
Slowly add the phosphorus precursor sol to the calcium precursor sol under continuous stirring.
-
Allow the resulting sol to age for 24-48 hours at room temperature to form a clear, viscous gel.
-
-
Coating:
-
Clean the substrates thoroughly.
-
Coat the substrates with the prepared sol using a dip-coater or spin-coater at a controlled withdrawal or rotation speed.
-
-
Drying and Calcination:
-
Dry the coated substrates at a low temperature (e.g., 70-100°C) to remove the solvent.
-
Calcine the dried coatings in a furnace at a temperature typically above 600°C to form the crystalline calcium phosphate phase. The heating and cooling rates should be controlled to avoid cracking of the coating.
-
Protocol 3: Hydrothermal Synthesis of Crystalline Hydroxyapatite
This protocol describes the synthesis of crystalline hydroxyapatite via a hydrothermal method.
Materials:
-
Calcium nitrate (Ca(NO₃)₂)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonium hydroxide (NH₄OH) solution
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and stir bar
-
Beakers
-
pH meter
-
Drying oven
Procedure:
-
Prepare Precursor Solution:
-
Dissolve calcium nitrate and diammonium hydrogen phosphate in deionized water in a beaker with a Ca/P molar ratio of 1.67.
-
Adjust the pH of the solution to 7 with the addition of ammonium hydroxide solution while stirring.
-
-
Hydrothermal Treatment:
-
Transfer the prepared solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired temperature (e.g., 120-180°C).
-
Maintain the temperature for a specific duration (e.g., 12-48 hours) to allow for the hydrothermal reaction to proceed.[11]
-
-
Cooling and Collection:
-
After the designated time, turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave and collect the white precipitate.
-
-
Washing and Drying:
-
Wash the collected precipitate several times with deionized water to remove any residual reactants.
-
Dry the final product in an oven at 90°C for 12 hours.[11]
-
Mandatory Visualizations
Caption: Workflow for Wet Chemical Precipitation of Calcium Phosphate.
Caption: Workflow for Sol-Gel Synthesis of Calcium Phosphate Coatings.
Caption: Cellular Uptake and Drug Release from CaP Nanoparticles.
References
- 1. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and characterization of calcium phosphates designed for technological applications - Institute of Crystallography - CNR [ic.cnr.it]
- 4. Calcium Phosphate Nanoparticles-Based Systems for RNAi Delivery: Applications in Bone Tissue Regeneration [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. cuneyttas.com [cuneyttas.com]
- 8. diva-portal.org [diva-portal.org]
- 9. US6426114B1 - Sol-gel calcium phosphate ceramic coatings and method of making same - Google Patents [patents.google.com]
- 10. scholar.unair.ac.id [scholar.unair.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Biphasic Calcium Phosphate by Hydrothermal Route and Conversion to Porous Sintered Scaffold [scirp.org]
Application of Calcium Nitrate in Plant Tissue Culture Media: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium nitrate (B79036) (Ca(NO₃)₂) is a critical component in many plant tissue culture media formulations, serving as a primary source of two essential macronutrients: calcium (Ca²⁺) and nitrate (NO₃⁻). Its high solubility in water makes it an excellent choice for in vitro culture systems.[1] This document provides comprehensive application notes and detailed protocols for the effective use of calcium nitrate in plant tissue culture, targeting applications from basic research to commercial micropropagation and the production of pharmacologically active compounds.
Calcium is integral to various cellular functions, including the structural integrity of cell walls and membranes. It also acts as a vital second messenger in signal transduction pathways that regulate plant growth and development in response to environmental and hormonal cues.[2] Nitrate is the preferred nitrogen source for most plant species in tissue culture, playing a crucial role in the synthesis of amino acids, nucleic acids, and other nitrogen-containing compounds essential for cell division and differentiation. The synergistic action of calcium and nitrate is pivotal for achieving optimal growth, morphogenesis, and regeneration in vitro.
Key Applications of Calcium Nitrate in Plant Tissue Culture
The dual nutritional and signaling roles of calcium and nitrate make calcium nitrate a key ingredient for various stages of plant tissue culture:
-
Callus Induction and Proliferation: Calcium enhances cell division, a fundamental process in callus formation. Both calcium and nitrate are essential for the sustained proliferation of undifferentiated callus tissue.
-
Shoot Regeneration and Multiplication: The appropriate concentration of calcium nitrate can significantly influence shoot organogenesis. Moderate levels of calcium have been shown to promote the development of single, elongated true shoots in some species.[1]
-
Rooting of In vitro Shoots: While high salt concentrations can be inhibitory to root formation, adequate levels of calcium and nitrate are necessary for the development of a healthy root system.
-
Somatic Embryogenesis: Calcium gradients are known to play a role in establishing polarity during embryo development, making calcium nitrate a crucial component in media for somatic embryogenesis.
-
Secondary Metabolite Production: As essential nutrients, calcium and nitrate influence the overall metabolic activity of cultured cells, which can impact the biosynthesis and accumulation of valuable secondary metabolites.
Quantitative Data: Calcium Nitrate in Common Plant Tissue Culture Media
The concentration of calcium nitrate varies significantly among different basal media formulations, reflecting the diverse nutritional requirements of different plant species and culture objectives. The following table summarizes the concentration of calcium nitrate and the corresponding molar concentrations of Ca²⁺ and NO₃⁻ in several widely used media.
| Medium Formulation | Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) (mg/L) | Ca²⁺ (mM) | NO₃⁻ (mM) from Ca(NO₃)₂ |
| Murashige & Skoog (MS) | 440 | 3.0 | 6.0 |
| Linsmaier & Skoog (LS) | 440 | 3.0 | 6.0 |
| Gamborg's B5 | 150 | 1.0 | 2.0 |
| Woody Plant Medium (WPM) | 96 | 0.65 | 1.3 |
| Nitsch & Nitsch (NN) | 90 | 0.6 | 1.2 |
Note: The total nitrate concentration in the medium will be higher due to the presence of other nitrate salts like potassium nitrate (KNO₃) and ammonium (B1175870) nitrate (NH₄NO₃).
Experimental Protocols
Protocol 1: Preparation of a Modified Murashige and Skoog (MS) Medium with Varying Calcium Nitrate Concentrations
This protocol describes the preparation of a modified MS medium to investigate the effect of different calcium nitrate concentrations on callus induction or shoot regeneration.
Materials:
-
MS basal salt mixture (without calcium nitrate)
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Myo-inositol
-
Vitamins (e.g., MS vitamin stock solution)
-
Plant growth regulators (PGRs) as required for the specific application (e.g., auxins like 2,4-D or NAA for callus induction; cytokinins like BAP or Kinetin for shoot regeneration)
-
Agar (B569324) or other gelling agent
-
Distilled or deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Autoclave
-
Sterile culture vessels
Procedure:
-
Prepare Stock Solutions: It is recommended to prepare concentrated stock solutions of macronutrients, micronutrients, vitamins, and iron to improve accuracy and efficiency. For this experiment, prepare a macronutrient stock solution without calcium nitrate.
-
Medium Preparation (for 1 Liter): a. To approximately 800 mL of distilled water, add the pre-calculated amounts of MS macronutrient stock (without calcium nitrate), micronutrient stock, iron stock, and vitamin stock. b. Dissolve 30 g of sucrose and 100 mg of myo-inositol in the solution. c. Add the desired amount of calcium nitrate tetrahydrate according to the experimental treatments (see table below for examples). d. Add the required plant growth regulators. e. Adjust the pH of the medium to 5.8 using 0.1 N HCl or 0.1 N NaOH. f. Add distilled water to bring the final volume to 1 L. g. Add 8 g of agar (or the amount recommended for your gelling agent) and heat the medium while stirring until the agar is completely dissolved.
-
Sterilization: a. Dispense the molten medium into culture vessels. b. Sterilize the medium by autoclaving at 121°C and 15 psi for 20 minutes.
-
Explant Culture: a. After the medium has cooled and solidified, inoculate the explants under sterile conditions. b. Incubate the cultures under appropriate light and temperature conditions.
Example Experimental Treatments:
| Treatment | Ca(NO₃)₂·4H₂O (mg/L) | Ca²⁺ (mM) | Description |
| Control (Standard MS) | 440 | 3.0 | Standard MS calcium level |
| Reduced Calcium | 220 | 1.5 | 50% of standard MS calcium |
| Increased Calcium | 660 | 4.5 | 150% of standard MS calcium |
| High Calcium | 880 | 6.0 | 200% of standard MS calcium |
Protocol 2: Surface Sterilization of Explants
This is a general protocol for surface sterilizing plant material before inoculation onto the culture medium. The specific concentrations and durations may need to be optimized for different plant species and explant types.
Materials:
-
Explant material (e.g., leaves, stems, seeds)
-
Running tap water
-
Tween-20 or a similar surfactant
-
70% (v/v) Ethanol (B145695)
-
Sodium hypochlorite (B82951) solution (e.g., commercial bleach, diluted to 1-2% active chlorine)
-
Sterile distilled water
-
Sterile beakers or flasks
-
Sterile forceps and scalpels
-
Laminar flow hood
Procedure:
-
Wash the explant material thoroughly under running tap water for 15-20 minutes.
-
In a sterile beaker inside a laminar flow hood, immerse the explants in a solution of sterile distilled water with a few drops of Tween-20 and shake for 5 minutes.
-
Rinse the explants with sterile distilled water.
-
Immerse the explants in 70% ethanol for 30-60 seconds.
-
Transfer the explants to the sodium hypochlorite solution and agitate for 5-15 minutes. The duration will depend on the sensitivity and contamination level of the tissue.
-
Rinse the explants 3-4 times with sterile distilled water to remove all traces of the sterilizing agents.
-
Trim the sterilized explants to the desired size and inoculate them onto the prepared culture medium.
Signaling Pathways and Logical Relationships
Calcium and Nitrate Signaling Crosstalk
Calcium and nitrate signaling pathways are intricately linked in plants. Nitrate itself can act as a signal, triggering a rapid influx of calcium into the cytoplasm. This "calcium signature" is then decoded by various calcium-binding proteins, leading to downstream responses, including changes in gene expression related to nitrate uptake and assimilation.
Caption: Crosstalk between nitrate sensing and calcium signaling pathways in plants.
Experimental Workflow for Optimizing Calcium Nitrate Concentration
The following diagram illustrates a typical workflow for determining the optimal concentration of calcium nitrate for a specific plant species and developmental stage in tissue culture.
Caption: Workflow for optimizing calcium nitrate in plant tissue culture.
Concluding Remarks
Calcium nitrate is an indispensable component of plant tissue culture media, providing essential nutrients and influencing key signaling pathways. The optimal concentration of calcium nitrate is species- and application-dependent, necessitating empirical determination for new systems. The protocols and information provided herein offer a robust framework for researchers to effectively utilize calcium nitrate to enhance the outcomes of their plant tissue culture endeavors. Careful optimization of media components, including calcium nitrate, is a critical step toward developing efficient and reproducible protocols for plant micropropagation, genetic transformation, and the production of valuable plant-derived products.
References
Application Notes: The Role of Calcium Nitrate Trihydrate in Concrete Admixtures
Introduction
Calcium nitrate (B79036), often used in its tetrahydrate form (Ca(NO₃)₂·4H₂O) but commonly referred to as trihydrate in some contexts, is a multifunctional chemical admixture used to enhance the properties of fresh and hardened concrete. As a non-chloride, water-soluble salt, it offers significant advantages over traditional chloride-based accelerators, which can promote the corrosion of steel reinforcement.[1][2][3] Its primary roles in concrete are to accelerate setting and hardening, improve early strength development, and inhibit corrosion of reinforcing steel.[2][4] These functions make it particularly valuable for cold weather concreting, rapid construction projects, and producing durable, high-performance concrete.[1][4]
Mechanism of Action
Calcium nitrate influences the cement hydration process through two principal mechanisms: acceleration of cement hydration and corrosion inhibition.
-
Hydration Acceleration: When added to a concrete mix, calcium nitrate increases the concentration of calcium ions (Ca²⁺) in the pore solution.[5][6] This accelerates the hydration of the primary strength-forming compounds in Portland cement, particularly tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A).[1] The process speeds up the formation of calcium silicate hydrate (B1144303) (C-S-H) gel, the main binding component responsible for concrete's strength.[2][7] This leads to a shorter induction period, faster setting times, and a significant increase in early-age strength.[4][8]
-
Corrosion Inhibition: The nitrate ion (NO₃⁻) plays a crucial role in protecting embedded steel reinforcement from chloride-induced corrosion.[5] It helps form a passive, protective layer of iron hydroxide (B78521) on the steel surface. This layer acts as a barrier, making the steel more resistant to the corrosive effects of chlorides.[5] Studies have shown that dosages of 2-4% calcium nitrate by cement weight can be sufficient to protect rebar from chloride-induced corrosion.[9][10]
Diagram: Chemical Mechanism of Calcium Nitrate in Concrete
Caption: Chemical pathways showing how Calcium Nitrate accelerates hydration and inhibits corrosion.
Quantitative Data on Performance
The dosage of calcium nitrate is typically specified as a percentage of the weight of cementitious material in the mix. The following tables summarize the typical effects on key concrete properties.
Table 1: Effect of Calcium Nitrate on Concrete Setting Time
| Calcium Nitrate Dosage (% by cement weight) | Curing Temperature (°C) | Reduction in Initial Setting Time | Reference |
| 1% | 20 | Approx. 1 hour shorter | [8] |
| 1% | 0 | Reduced by 110 minutes (34%) | [8] |
| 2% | 0 | Reduced by 56% | [8] |
| 3% | 0 | Reduced by 79% | [8] |
| 3% | +5 | 5.4 to 7.4 times shorter | [11] |
Table 2: Effect of Calcium Nitrate on Concrete Compressive Strength
| Calcium Nitrate Dosage (% by cement weight) | Curing Conditions | Age (days) | Compressive Strength Increase (vs. Control) | Reference |
| 1% | 2 days at +5°C, then 20°C | 2 | 34.1% | [8] |
| 1% | 2 days at +5°C, then 20°C | 28 | 11.4% | [8] |
| 1% | 2 days at -5°C, then 20°C | 28 | Exceeds control cured at 20°C | [6] |
| 1-2% | 28 days at 20°C | 28 | ~25% (from 35 MPa to 44 MPa) | [12] |
| 3% | 2 days at -5°C, then 20°C | 28 | Higher than control cured at 20°C | [8] |
Experimental Protocols
Evaluating the effect of calcium nitrate on concrete requires standardized testing procedures. The following protocols are based on ASTM International standards.
Protocol 1: Evaluation of Setting Time
Objective: To determine the effect of calcium nitrate on the initial and final setting times of concrete. This protocol is based on the principles of ASTM C403/C403M : Standard Test Method for Time of Setting of Concrete Mixtures by Penetration Resistance.
Materials & Equipment:
-
Concrete mixer
-
Molds for mortar specimens
-
Penetration resistance apparatus (penetrometer) with various needles
-
Tamping rod
-
Sieve (4.75-mm, No. 4)
-
Thermometer
-
Calcium nitrate admixture
Procedure:
-
Batching: Prepare a reference concrete batch and one or more test batches with varying dosages of calcium nitrate (e.g., 1%, 2%, 3% by weight of cement).
-
Mixing: Mix the concrete in accordance with ASTM C192/C192M . Add the calcium nitrate admixture with the mixing water.
-
Sample Preparation: Immediately after mixing, sieve a portion of the concrete over a 4.75-mm sieve to obtain a mortar sample.
-
Specimen Casting: Place the mortar in specimen containers in two equal layers, tamping each layer.
-
Penetration Test: Store the specimens at the desired curing temperature. Begin penetration tests shortly after casting.
-
Apply a vertical force to a needle, causing it to penetrate the mortar 1 inch (25 mm) in 10 seconds.
-
Record the force required and the time of the test.
-
Repeat the test at regular intervals on undisturbed portions of the mortar.
-
-
Data Analysis: Plot the penetration resistance (in psi or MPa) versus the elapsed time.
-
Initial Set: The time at which the penetration resistance equals 500 psi (3.5 MPa).
-
Final Set: The time at which the penetration resistance equals 4000 psi (27.6 MPa).
-
-
Reporting: Compare the initial and final setting times of the test batches to the reference batch.
Protocol 2: Evaluation of Compressive Strength
Objective: To determine the effect of calcium nitrate on the compressive strength of concrete at various ages. This protocol is based on ASTM C31/C31M (Making and Curing Specimens) and ASTM C39/C39M (Compressive Strength of Cylindrical Concrete Specimens).[13]
Materials & Equipment:
-
Concrete mixer
-
Cylindrical molds (e.g., 4x8 in. or 6x12 in.)
-
Tamping rod or internal vibrator
-
Curing tank with temperature control
-
Compression testing machine
-
Calcium nitrate admixture
Procedure:
-
Batching & Mixing: Prepare reference and test batches as described in Protocol 1.
-
Casting Cylinders: Cast concrete into cylindrical molds in the required number of layers (two for 4x8 in., three for 6x12 in.), rodding each layer 25 times.[14]
-
Initial Curing: Store the cylinders undisturbed in a protected environment at the specified temperature for up to 48 hours.[14] For cold weather studies, this may be at a reduced temperature (e.g., -5°C to 5°C).[6][8]
-
Final Curing: After initial curing, demold the cylinders and place them in a water bath saturated with lime or a moist room at a standard temperature (e.g., 23 ± 2°C) until the age of testing.
-
Testing: At the desired ages (e.g., 1, 3, 7, and 28 days), remove the cylinders from curing, ensure their ends are plane (cap if necessary), and measure their dimensions.
-
Compression Test: Place the cylinder in the compression testing machine and apply a continuous load at a prescribed rate until the specimen fails.[14] Record the maximum load.
-
Calculation: Calculate the compressive strength by dividing the maximum load by the average cross-sectional area of the cylinder. The test result is the average strength of at least two specimens.[13]
-
Reporting: Compare the average compressive strength of the test batches to the reference batch at each test age.
Diagram: Experimental Workflow
Caption: Standardized workflow for testing the effects of Calcium Nitrate in concrete.
References
- 1. The Role of Calcium Nitrate as an Accelerator and Antifreeze - San Corporation [sinooan.com]
- 2. allanchem.com [allanchem.com]
- 3. Cement accelerator - Wikipedia [en.wikipedia.org]
- 4. Calcium Nitrate Accelerating Admixture | Function, Benefits, and Applications [superplasticizers.com]
- 5. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 6. Effect of Calcium Nitrate on the Properties of Portland–Limestone Cement-Based Concrete Cured at Low Temperature [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. irsm.cas.cz [irsm.cas.cz]
- 9. emerald.com [emerald.com]
- 10. Corrosion Inhibitors for Reinforced Concrete [concrete.org]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing the Effects of Calcium Nitrate over White Portland Cement: A Multi-Scale Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing the Compressive Strength of Concrete — What, why, & how? – Nevada Ready Mix [nevadareadymix.com]
- 14. testresources.net [testresources.net]
Application Notes and Protocols: Calcium Nitrate Trihydrate as an Oxidizing Agent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium nitrate (B79036) trihydrate, Ca(NO₃)₂·3H₂O, is an inorganic salt readily available as a stable, crystalline solid.[1][2] While widely utilized in agriculture and construction, its potential as an oxidizing agent in organic synthesis is an area of growing interest, particularly within the framework of green chemistry. The nitrate ion (NO₃⁻) is a known oxidizing species, and calcium nitrate provides a convenient and often mild source for this functionality.[3] Its high solubility in water and some organic solvents makes it a versatile reagent for a variety of reaction conditions. These application notes provide an overview of its potential use and a detailed protocol for a closely related transformation, highlighting the utility of metal nitrates in oxidative processes relevant to pharmaceutical and chemical synthesis.
Core Application: Oxidation of Benzylic Alcohols
Case Study: Selective Catalytic Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde with Ferric Nitrate
This protocol is adapted from the work of Xu et al., which describes the efficient and selective oxidation of benzyl alcohol in the presence of ferric nitrate nonahydrate.[4][7]
Experimental Protocol
Materials:
-
Benzyl alcohol
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
1,4-Dioxane (B91453) (solvent)
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add benzyl alcohol (3 mmol).
-
Add 1,4-dioxane (15 mL) to dissolve the benzyl alcohol.
-
Add ferric nitrate nonahydrate (2 mmol).
-
The reaction vessel is flushed with nitrogen gas.
-
The mixture is heated to 80°C with vigorous stirring.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically after 6 hours), the reaction mixture is cooled to room temperature.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Experimental Workflow Diagram
Caption: Experimental workflow for the oxidation of benzyl alcohol.
Proposed Reaction Mechanism
The reaction is believed to proceed through the thermal decomposition of the metal nitrate to generate nitrogen dioxide (NO₂), which then acts as the primary oxidant. The metal cation may also play a role in activating the alcohol.[4]
Caption: Proposed mechanism for metal nitrate-mediated alcohol oxidation.
Quantitative Data: Oxidation of Various Benzylic Alcohols
The ferric nitrate system shows good applicability for the oxidation of a range of substituted benzyl alcohols. The electronic nature of the substituents on the aromatic ring influences the reaction efficiency.
| Entry | Substrate | Product | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 94.9 | >95 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 98.2 | >95 |
| 3 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 96.5 | >95 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 85.3 | >95 |
| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 78.6 | >95 |
Data adapted from Xu et al. Reaction conditions: alcohol (3 mmol), Fe(NO₃)₃·9H₂O (2 mmol), 1,4-dioxane (15 mL), 80°C, 6 h, N₂ atmosphere.[4]
Potential Application in Sulfide (B99878) Oxidation
The oxidation of sulfides to sulfoxides is another crucial transformation, particularly in the synthesis of pharmaceuticals like esomeprazole (B1671258) and modafinil. While various oxidizing agents are employed for this purpose, the use of a simple, inexpensive, and green reagent like calcium nitrate trihydrate is an attractive possibility. The nitrate ion is capable of oxidizing sulfides, and the reaction could potentially be catalyzed by an appropriate transition metal. Further research is required to develop a specific and efficient protocol for this transformation using this compound.
Potential Role in Quinoxaline (B1680401) Synthesis
Quinoxalines are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery.[8] They are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[9][10][11][12] In some synthetic variations, an oxidative step may be required, for example, when starting from precursors that are not at the correct oxidation state. In such cases, this compound could serve as a viable in-situ oxidizing agent. However, specific protocols detailing this application are not prevalent in the current literature, suggesting another avenue for future investigation.
Conclusion
This compound presents itself as a promising, environmentally benign, and cost-effective oxidizing agent for various synthetic transformations. While detailed protocols for its application are still emerging, the analogous reactivity of other metal nitrates, such as ferric nitrate in the oxidation of benzylic alcohols, demonstrates the potential of this class of reagents. The development of specific procedures for sulfide oxidation and quinoxaline synthesis using this compound would be a valuable contribution to the field of green chemistry and pharmaceutical synthesis. Researchers are encouraged to explore the utility of this simple salt in their own synthetic endeavors.
References
- 1. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 2. calcium nitrate, 10124-37-5 [thegoodscentscompany.com]
- 3. What are the reactions of Calcium Nitrate Anhydrous in organic synthesis? - Blog [nitratechem.com]
- 4. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. ijiset.com [ijiset.com]
- 9. ajrconline.org [ajrconline.org]
- 10. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Use of Calcium Nitrate Standard Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the preparation, handling, and application of calcium nitrate (B79036) standard solutions for quantitative analysis. It includes methodologies for creating stock and working standards, summaries of key quantitative data, and specific protocols for common analytical techniques such as Atomic Absorption Spectroscopy (AAS) and Ion Chromatography (IC). The information is intended to ensure accuracy, reproducibility, and safety in a laboratory setting.
Materials and Equipment
1.1 Chemicals:
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O), analytical grade or higher[1]
-
Deionized or distilled water (conductivity < 0.1 µS·cm⁻¹)[2]
-
Nitric Acid (HNO₃), concentrated, for analysis (for AAS standards)[3][4]
-
Potassium Hydroxide (KOH) or Sodium Carbonate (Na₂CO₃) / Sodium Bicarbonate (NaHCO₃) for IC eluent[2][5]
-
Calcium Carbonate (CaCO₃), primary standard grade (for EDTA standardization, if applicable)[5]
1.2 Glassware and Labware:
-
Calibrated 500 mL or 1000 mL volumetric flasks
-
Graduated cylinders (25 mL, 100 mL)
-
Beakers (250 mL, 500 mL)
-
Volumetric pipettes (various sizes)
-
Clean, dry storage bottles (e.g., polyethylene (B3416737) or borosilicate glass)
-
Spatula and weighing paper/boat
-
Filter funnel and filter paper (0.45 µm syringe filters for IC)[5]
1.3 Instruments:
-
Analytical balance (readable to 0.1 mg)
-
Atomic Absorption Spectrophotometer (AAS)[6]
-
Ion Chromatograph (IC) with a suppressed conductivity detector[5]
-
pH meter
-
Hot plate/stirrer
-
Ultrasonic bath (for degassing)
Safety Precautions and Handling
Calcium nitrate is a strong oxidizer and can intensify fires[7]. It can cause skin and serious eye irritation[7]. Always handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
PPE: Wear chemical splash goggles, chemical-resistant gloves (e.g., nitrile or PVC), and a lab coat[8][9].
-
Handling: Avoid contact with skin, eyes, or clothing. Wash hands thoroughly after handling[8]. Keep away from combustible materials like wood, paper, or oil[7][9].
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as ammonia, reducing agents, and acids[7][8]. Due to its hygroscopic nature, store in airtight, moisture-resistant containers[9][10].
-
Spills: Contain spills with sand or absorbent material, place in a sealed container for disposal, and then ventilate and wash the spill area[8].
Quantitative Data Summary
Table 1: Physicochemical Properties of Calcium Nitrate
| Property | Value | Citations |
| Chemical Formula | Ca(NO₃)₂·4H₂O (Tetrahydrate) | [8] |
| Molecular Weight | 236.15 g/mol (Tetrahydrate) | [8] |
| Appearance | White to colorless, crystalline or granular solid | [9][11] |
| Solubility in Water | 1212 g/L at 20°C; Highly soluble | [9][11] |
| Hygroscopicity | Strongly hygroscopic; absorbs moisture from the air | [9][12] |
| Hazard Classification | UN 1454, Class 5.1 Oxidizer | [7][9] |
Table 2: Stability of Calcium Nitrate Solutions
| Solution Type | Storage Conditions | Stability Period | Citations |
| Stock Solution (1000 mg/L Ca²⁺) | Room Temperature (cool, dry place) | Up to one week | [1] |
| Stock Solution (Nitrate for IC) | Refrigerated at 4°C | Up to six months | [13] |
| Diluted Working Solutions | Prepared fresh daily | Up to one day | [1] |
Experimental Protocols
Protocol: Preparation of a 1000 mg/L (ppm) Calcium Stock Solution
This protocol details the preparation of a standard stock solution, which can then be used to create more dilute working standards.
Methodology:
-
Weighing: Accurately weigh 2.946 g of Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) using an analytical balance[1].
-
Dissolving: Transfer the weighed solid into a 250 mL beaker. Add approximately 100 mL of deionized water and stir with a clean glass rod until the solid is completely dissolved.
-
Transfer: Carefully transfer the solution into a 500 mL calibrated volumetric flask. Rinse the beaker several times with small volumes of deionized water, transferring the rinsings into the flask to ensure all the calcium nitrate is transferred.
-
Dilution: Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Storage: Transfer the prepared 1000 mg/L calcium stock solution to a clean, clearly labeled storage bottle. Store as recommended in Table 2.
Note for AAS Standards: For Atomic Absorption Spectroscopy, the standard is often prepared in a dilute acid matrix to improve stability and prevent precipitation. In this case, the final dilution to the mark in the volumetric flask should be done with 0.5 M nitric acid (HNO₃)[3][6].
Protocol: Preparation of a Calibration Curve via Serial Dilution
This protocol describes the creation of a series of lower-concentration standards from the primary stock solution, which are essential for instrument calibration.
Methodology:
-
Labeling: Label a series of 100 mL volumetric flasks according to the desired concentrations (e.g., 1, 5, 10, 25, 50 mg/L).
-
Pipetting: Using a calibrated volumetric pipette, transfer the required volume of the 1000 mg/L stock solution into each labeled flask, as detailed in Table 3.
-
Dilution: Dilute each standard to the 100 mL mark with the same solvent used for the stock solution (deionized water or dilute HNO₃).
-
Homogenization: Stopper each flask and invert several times to ensure thorough mixing.
-
Usage: These working standards should be prepared fresh daily for optimal accuracy[1][13].
Table 3: Example Serial Dilution Scheme for Calibration Standards
| Target Concentration (mg/L Ca²⁺) | Volume of 1000 mg/L Stock (mL) | Final Volume (mL) |
| 1.0 | 0.1 | 100 |
| 5.0 | 0.5 | 100 |
| 10.0 | 1.0 | 100 |
| 25.0 | 2.5 | 100 |
| 50.0 | 5.0 | 100 |
| 100.0 | 10.0 | 100 |
Visualization of Workflows
Caption: Workflow for the preparation of calcium nitrate stock and working standard solutions.
Application Protocols for Analytical Instrumentation
Table 4: Overview of Common Analytical Methods
| Analytical Method | Analyte | Typical Matrix | Key Advantages | Citations |
| Atomic Absorption Spectroscopy (AAS) | Calcium (Ca²⁺) | 0.5 M Nitric Acid | High specificity, reliable, well-established | [3][6] |
| Ion Chromatography (IC) | Nitrate (NO₃⁻) | Aqueous solution | Excellent for anion separation, precise quantification | [5][12] |
| Complexometric Titration (EDTA) | Calcium (Ca²⁺) | pH 10-12 buffer | Cost-effective, high precision for macro levels | [5] |
| Photometric/Colorimetric Methods | Calcium (Ca²⁺) | Varies by test kit | Rapid, suitable for field testing | [1] |
Protocol: Calcium Determination by Atomic Absorption Spectroscopy (AAS)
Methodology:
-
Instrument Setup:
-
Install a calcium hollow cathode lamp in the spectrophotometer[14].
-
Set the wavelength to 422.7 nm and optimize the lamp alignment and monochromator settings as per the instrument manual.
-
Set up the flame (typically air-acetylene) and allow the instrument to warm up.
-
-
Calibration:
-
Prepare a blank (0.5 M HNO₃) and a series of at least three to five calcium working standards (e.g., 0.5, 1.0, 2.0, 5.0 mg/L) using the protocol in section 4.2[14].
-
Aspirate the blank solution and zero the instrument[14].
-
Aspirate each standard in order of increasing concentration, recording the absorbance reading for each. Ensure readings are stable before recording.
-
Generate a calibration curve by plotting absorbance versus concentration. The curve should have a correlation coefficient (R²) of > 0.995.
-
-
Sample Analysis:
-
Prepare the unknown sample by diluting it with 0.5 M HNO₃ to ensure its concentration falls within the linear range of the calibration curve.
-
Aspirate the prepared sample and record its absorbance.
-
Use the calibration curve equation to calculate the concentration of calcium in the prepared sample.
-
Multiply the result by the dilution factor to determine the calcium concentration in the original sample.
-
Protocol: Nitrate Determination by Ion Chromatography (IC)
Methodology:
-
System Preparation:
-
Prepare the eluent (e.g., 30-40 mM Potassium Hydroxide) from high-purity water and reagents[2][5]. Degas the eluent before use.
-
Install an appropriate anion-exchange column (e.g., Dionex IonPac AS11-HC) and set the flow rate as recommended[13].
-
Allow the system to equilibrate until a stable baseline conductivity is achieved.
-
-
Calibration:
-
Prepare a blank (deionized water) and a series of nitrate working standards (e.g., 1, 5, 10, 25, 50 mg/L) from a certified nitrate stock solution[5].
-
Inject the blank and each standard into the IC system.
-
Generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of > 0.999[5].
-
-
Sample Analysis:
-
Prepare the unknown sample by diluting it with deionized water to bring the nitrate concentration into the calibrated range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulates before injection[5].
-
Inject the prepared sample into the IC system and record the chromatogram.
-
Identify the nitrate peak based on its retention time and calculate its concentration using the calibration curve.
-
Multiply the result by the dilution factor to determine the nitrate concentration in the original sample.
-
Caption: General workflow for instrument calibration and sample analysis using standard solutions.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. nestgrp.com [nestgrp.com]
- 3. Calcium, standard solution 1000 mg/l Ca for AAsS (calcium nitrate in HNO3 0,5 mol/l) - Scharlab [scharlab.com]
- 4. Calcium standard solution, for AAS, 1 mg/ml Ca in 2 to 5% HNO3 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Standards, AAS for laboratory | Scharlab [scharlab.com]
- 7. Calcium Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. resources.finalsite.net [resources.finalsite.net]
- 9. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]
- 10. toros.com.tr [toros.com.tr]
- 11. saltanalysis.com [saltanalysis.com]
- 12. reachcentrum.eu [reachcentrum.eu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols: Calcium Nitrate in Hydroponic Nutrient Solutions
Introduction
Calcium nitrate (B79036) (Ca(NO₃)₂) is a highly soluble salt that serves as a critical component in hydroponic nutrient solutions, providing two essential macronutrients to plants: calcium (Ca²⁺) and nitrate (NO₃⁻).[1][2] Calcium is fundamental for building strong cell walls, which enhances plant structure, disease resistance, and the quality of fruits and vegetables.[3][4] Nitrate is a readily available form of nitrogen, a key component of chlorophyll (B73375) and amino acids, essential for photosynthesis and overall plant growth.[2][3] The high solubility of calcium nitrate makes it ideal for hydroponic systems, ensuring rapid uptake by plant roots.[4][5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the effective use of calcium nitrate in hydroponic nutrient solutions. The information covers solution preparation, concentration guidelines, and monitoring procedures to ensure optimal plant growth and experimental consistency.
Data Presentation
Recommended Calcium Concentrations
The optimal concentration of calcium in a hydroponic solution varies depending on the plant species and its growth stage. The following table summarizes general recommendations.
| Plant Stage | Recommended Calcium (Ca²⁺) Concentration (ppm) |
| Vegetative | 150 - 200[3] |
| Flowering and Fruiting | 200 - 250[3] |
Example Hydroponic Nutrient Solution Recipes
The following recipes provide examples of nutrient solutions for different types of plants, highlighting the amount of calcium nitrate typically used. Note that these are starting points and may require optimization based on specific experimental conditions and plant responses.
General Purpose Hydroponic Solution (per gallon of water): [6]
| Compound | Amount |
| Calcium Nitrate | 2 teaspoons |
| Potassium Nitrate | 2 teaspoons |
| Monopotassium Phosphate (B84403) | 1 teaspoon |
| Magnesium Sulfate (B86663) (Epsom Salts) | 1 teaspoon |
| Micronutrient Mix | 1 teaspoon |
Fruiting Plant Nutrient Solution (grams per 5 gallons of water): [7]
| Compound | Amount (grams) |
| Calcium Nitrate | 8.00 |
| Potassium Nitrate | 2.80 |
| Monopotassium Phosphate | 1.39 |
| Sulfate of Potash | 1.70 |
| Magnesium Sulfate | 2.40 |
| Chelated Trace Elements | 0.40 |
Lettuce Nutrient Solution (mg/L): [8]
| Compound | Amount (mg/L) |
| Calcium Nitrate | 658 |
| Potassium Nitrate | 550 |
| Monocalcium Phosphate | 589 |
| Magnesium Sulfate | 537 |
| Ammonium Sulfate | 237 |
| Calcium Sulfate | 78 |
Experimental Protocols
Protocol for Preparation of a Two-Part Concentrated Stock Solution
Due to the incompatibility of calcium nitrate with sulfates and phosphates in concentrated forms, which can lead to the precipitation of insoluble salts like calcium sulfate or calcium phosphate, a two-part stock solution (A and B) is standard practice.[1][9]
Materials:
-
Calcium nitrate (greenhouse grade or purer)[10]
-
Other hydroponic nutrient salts (e.g., potassium phosphate, magnesium sulfate)
-
Distilled or deionized water
-
Two separate, clean, and clearly labeled containers for Stock Solution A and Stock Solution B
-
Accurate weighing scale
-
Stirring equipment (e.g., magnetic stirrer and stir bar)
Procedure:
-
Stock Solution A (Calcium Nitrate):
-
In the container labeled "A", add approximately 80% of the final desired volume of distilled water.
-
Weigh the required amount of calcium nitrate.
-
Slowly add the calcium nitrate to the water while stirring continuously until it is fully dissolved.[3]
-
Add any other compatible salts, such as potassium nitrate or chelated iron, one at a time, ensuring each is fully dissolved before adding the next.
-
Add distilled water to reach the final volume and mix thoroughly.
-
-
Stock Solution B (Sulfates and Phosphates):
-
In the container labeled "B", add approximately 80% of the final desired volume of distilled water.
-
Weigh the required amounts of phosphate and sulfate salts (e.g., monopotassium phosphate, magnesium sulfate).
-
Add the salts to the water one at a time, ensuring each is fully dissolved before adding the next.
-
Add the micronutrient mix.
-
Add distilled water to reach the final volume and mix thoroughly.
-
-
Storage: Store both stock solutions in a cool, dark place to prevent degradation.[6]
Protocol for Preparation of the Final Nutrient Solution
Materials:
-
Stock Solution A (containing calcium nitrate)
-
Stock Solution B
-
Large reservoir or tank for the final nutrient solution
-
Distilled or deionized water
-
pH meter and EC/TDS meter
-
pH adjustment solutions (pH up and pH down)
Procedure:
-
Fill the main reservoir with the required volume of distilled or deionized water.
-
Add the calculated amount of Stock Solution A to the reservoir and stir well to ensure even distribution.
-
Crucially, add Stock Solution B only after Stock Solution A has been thoroughly mixed into the water. Never mix the concentrated stock solutions directly together.[11]
-
Stir the final solution thoroughly.
-
Measure the pH of the solution using a calibrated pH meter. Adjust the pH to the desired range (typically 5.5-6.5 for most plants) using pH up or pH down solutions.[3][12]
-
Measure the Electrical Conductivity (EC) or Total Dissolved Solids (TDS) of the solution to verify the nutrient concentration is within the target range.[3]
-
The nutrient solution is now ready for use.
Protocol for Monitoring Calcium and Nitrate Levels
Regular monitoring of the nutrient solution is essential to ensure plants have a consistent supply of nutrients and to prevent the buildup of toxic elements.
Materials:
-
Ion-Selective Electrodes (ISEs) for calcium (Ca²⁺) and nitrate (NO₃⁻)[13]
-
Calibrated pH and EC meters
-
Sample collection vials
Procedure:
-
Daily Monitoring:
-
Measure and record the pH and EC of the nutrient solution. Adjust the pH as necessary.
-
Top up the reservoir with fresh water to compensate for evaporation and plant uptake.
-
-
Weekly Monitoring (or more frequently for rapidly growing crops):
-
Collect a sample of the nutrient solution from the reservoir.
-
Use the calcium and nitrate ion-selective electrodes to measure the concentration of each ion. Follow the manufacturer's instructions for calibration and measurement.
-
Compare the measured concentrations to the target concentrations.
-
Replenish the nutrient solution with calculated amounts of stock solutions to bring the calcium and nitrate levels back to the desired range. Alternatively, completely replace the nutrient solution every 1-2 weeks to ensure a balanced nutrient profile.[3]
-
Visualizations
References
- 1. growcycle.com [growcycle.com]
- 2. Calcium Nitrate – Fast Growth & Fruit Quality | Green Gubre Group [greengubregroup.com]
- 3. crownchampion.com [crownchampion.com]
- 4. 25kg Calcium Nitrate Fertilizer for Hydroponics and Soil - San Corporation [sinooan.com]
- 5. customhydronutrients.com [customhydronutrients.com]
- 6. hyjo.co.uk [hyjo.co.uk]
- 7. gardenculturemagazine.com [gardenculturemagazine.com]
- 8. yby-irrigation.com [yby-irrigation.com]
- 9. m.youtube.com [m.youtube.com]
- 10. cropking.com [cropking.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Step-by-step Guide to Making Hydroponic Nutrient Solutions at Home - Miilkiia [miilkiiagrow.com]
- 13. Measuring calcium, potassium, and nitrate in plant nutrient solutions using ion-selective electrodes in hydroponic greenhouse of some vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Calcium Nitrate Hydrates in Perovskite Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of calcium nitrate (B79036) hydrates in the synthesis and fabrication of perovskite-based materials and devices, with a specific focus on perovskite solar cells.
Introduction
Calcium nitrate, available in its hydrated forms (such as trihydrate and tetrahydrate), has emerged as a versatile precursor and additive in the field of perovskite materials. Its application extends from doping electron transport layers (ETLs) to potentially modifying the perovskite active layer itself. The incorporation of calcium can influence the morphological, optoelectronic, and electrical properties of the resulting materials, leading to improvements in device performance and stability. These notes will detail the synthesis of calcium-doped titanium dioxide (TiO₂) ETLs using calcium nitrate tetrahydrate for enhanced perovskite solar cell efficiency.
Application: Calcium-Doped Titanium Dioxide (TiO₂) Electron Transport Layer for Enhanced Perovskite Solar Cell Performance
The introduction of calcium ions into the TiO₂ electron transport layer has been shown to improve the power conversion efficiency of perovskite solar cells. Calcium doping can enhance the electronic properties of the TiO₂, leading to better charge extraction and transport from the perovskite absorber layer.
Quantitative Data Summary
The following table summarizes the performance of perovskite solar cells fabricated with and without calcium-doped TiO₂ ETLs. The doping was achieved using calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O).[1]
| Dopant Concentration (wt%) | Power Conversion Efficiency (PCE) (%) | Current Density (Jsc) (mA·cm⁻²) |
| 0 (Pristine TiO₂) | ~5% (implied) | 15 |
| 1 | ~8% | ~18 |
| 2 | 9.79 | 19.3 |
| 3 | ~7% | ~17 |
Table 1: Performance parameters of perovskite solar cells with varying concentrations of calcium nitrate tetrahydrate in the TiO₂ ETL.[1]
Experimental Protocols
Synthesis of Calcium-Doped TiO₂ Electron Transport Layer
This protocol details the preparation of a calcium-doped TiO₂ precursor solution using a sol-gel method and its deposition to form the ETL.[1]
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
FTO-coated glass substrates
Equipment:
-
Spin coater
-
Hot plate
-
Syringe filters (0.45 µm)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.12 M solution of TTIP in ethanol.
-
Add 0.12 M HCl to the TTIP solution to achieve a pH in the range of 4-6. This will result in a pale yellow solution.
-
For doped solutions, add the desired weight percentage (1 wt%, 2 wt%, or 3 wt%) of calcium nitrate tetrahydrate to the pristine TiO₂ precursor solution.
-
Stir the solution for 30 minutes at room temperature.
-
Filter the final solution through a 0.45 µm syringe filter before use.
-
-
Deposition of the ETL:
-
Clean the FTO-coated glass substrates sequentially with soap, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes.
-
Deposit the prepared Ca-doped TiO₂ precursor solution onto the FTO substrates by spin coating at 3500 rpm for 30 seconds.
-
Dry the films at 100°C for 10 minutes.
-
Anneal the films at 450°C for 1 hour.
-
Fabrication of a Complete Perovskite Solar Cell
This protocol describes the subsequent steps to fabricate a complete perovskite solar cell on top of the prepared Ca-doped TiO₂ ETL.[1]
Materials:
-
Lead (II) bromide (PbBr₂)
-
Formamidinium iodide (FAI)
-
Methylammonium bromide (MABr)
-
Lead (II) iodide (PbI₂)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous chlorobenzene (B131634)
-
Spiro-OMeTAD
-
Gold (Au) evaporation source
Equipment:
-
Spin coater
-
Hot plate
-
Thermal evaporator
-
Nitrogen-filled glove box
Procedure:
-
Perovskite Precursor Solution Preparation:
-
Dissolve PbBr₂ (0.2 mM), FAI (1 mM), MABr (0.2 mM), and PbI₂ (1.1 mM) in a solvent mixture of DMF (0.8 mL) and DMSO (0.2 mL).
-
-
Perovskite Layer Deposition (in a nitrogen-filled glove box):
-
Transfer the substrates with the Ca-doped TiO₂ ETL into a nitrogen-filled glove box.
-
Spin-coat 20 µL of the perovskite precursor solution onto the ETL at 4500 rpm for 7 seconds.
-
During the last 10 seconds of spinning, drop 90 µL of anhydrous chlorobenzene onto the substrate to induce crystallization.
-
Anneal the perovskite film on a hot plate at 100°C for 15 minutes.
-
-
Hole Transport Layer (HTL) Deposition (in a nitrogen-filled glove box):
-
Prepare the HTL solution by dissolving 100 mg of spiro-OMeTAD in 1.094 mL of chlorobenzene.
-
Spin-coat the HTL solution onto the perovskite layer at 2000 rpm for 20 seconds.
-
-
Gold Electrode Deposition:
-
Deposit an 80 nm thick gold back electrode using a thermal evaporator under a vacuum of 10⁻⁷ Torr.
-
Visualizations
References
Application Notes and Protocols for Calcium Nitrate in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calcium nitrate (B79036) in wastewater treatment, with a focus on its roles in odor control, Biochemical Oxygen Demand (BOD) reduction, and its impact on nutrient removal processes. Detailed experimental protocols are provided to facilitate laboratory-scale investigations into these applications.
Application: Hydrogen Sulfide (B99878) (H₂S) Control and Odor Reduction
Calcium nitrate is a widely used chemical for controlling the formation of hydrogen sulfide (H₂S) in wastewater collection systems and treatment plants. H₂S is a malodorous and corrosive gas produced by sulfate-reducing bacteria (SRB) under anaerobic conditions. Calcium nitrate mitigates H₂S through two primary mechanisms:
-
Anoxic Denitrification: In the absence of dissolved oxygen, denitrifying bacteria will preferentially use nitrate (NO₃⁻) from calcium nitrate as an electron acceptor over sulfate (B86663) (SO₄²⁻). This prevents the reduction of sulfate to sulfide.[1]
-
Oxidation of Existing Sulfide: In the presence of nitrate, sulfide-oxidizing bacteria can convert already formed hydrogen sulfide into elemental sulfur or sulfate, which are non-odorous.
Quantitative Data for H₂S Control
The dosage of calcium nitrate for H₂S control can be categorized into preventative and curative applications.
| Application Type | Dosage Range (gallons of calcium nitrate solution per pound of H₂S) | Retention Time | Efficacy | Reference |
| Preventative | 2 - 8 | > 3 hours | Can reduce H₂S to low levels. | [2] |
| Curative | 1 - 2 | 2 - 3 hours | Oxidizes existing H₂S. | [2] |
Note: The typical concentration of liquid calcium nitrate solutions used in these applications is around 4.3 lbs of NO₃⁻ per gallon.[2]
Experimental Protocol: Lab-Scale Evaluation of Calcium Nitrate for H₂S Control
This protocol outlines a bench-scale experiment to determine the effectiveness of calcium nitrate in controlling hydrogen sulfide in a wastewater sample.
1. Materials:
-
Wastewater sample (collected from a source with known or potential H₂S formation)
-
Calcium nitrate [Ca(NO₃)₂] solution (e.g., 1 M)
-
Series of sealed glass reactors or bottles (e.g., 500 mL serum bottles with septa)
-
Nitrogen gas source
-
Magnetic stir plate and stir bars
-
Incubator set to a relevant temperature (e.g., 20-25°C)
-
Sulfide measurement apparatus (e.g., ion-selective electrode, colorimetric test kit, or iodometric titration setup)[3][4][5][6]
-
pH meter
2. Procedure:
-
Sample Preparation: Fill a set of reactors with a known volume of the wastewater sample (e.g., 400 mL), leaving some headspace.
-
Deoxygenation: Purge the headspace of each reactor with nitrogen gas for 5-10 minutes to create anaerobic conditions.
-
Calcium Nitrate Dosing: Add varying concentrations of the calcium nitrate stock solution to the reactors to achieve a range of dosages (e.g., 0, 10, 25, 50, 100 mg/L as NO₃⁻-N). Include a control reactor with no calcium nitrate.
-
Incubation: Place the sealed reactors on a magnetic stir plate in an incubator at a constant temperature for a predetermined period (e.g., 24-48 hours).
-
Sulfide Measurement: At regular intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw a small aliquot of the liquid sample from each reactor using a syringe and analyze for dissolved sulfide concentration using a standard method (e.g., iodometric titration or methylene (B1212753) blue method).[4][5] Gaseous H₂S in the headspace can also be measured if appropriate equipment is available.
-
pH Monitoring: Measure the pH of the samples at the beginning and end of the experiment.
-
Data Analysis: Plot the sulfide concentration over time for each calcium nitrate dosage. Calculate the sulfide removal efficiency for each concentration.
Signaling Pathway for H₂S Control
Caption: Anoxic vs. Anaerobic Pathways for H₂S Control.
Application: Biochemical Oxygen Demand (BOD) Reduction
In situations where a wastewater treatment plant experiences oxygen-deficient (anoxic) conditions, the biological removal of organic matter (measured as BOD) can be compromised. Calcium nitrate can serve as a supplemental oxygen source for facultative bacteria. These bacteria, in the absence of dissolved oxygen, can utilize the oxygen from the nitrate molecule to metabolize organic compounds.[7][8]
Quantitative Data for BOD Reduction
The amount of calcium nitrate required for BOD reduction is related to the oxygen equivalent of nitrate.
| Parameter | Value | Reference |
| Oxygen Equivalence | 1 part of NO₃⁻-N is equivalent to 2.86 parts of O₂. | [7] |
| BOD Removal Potential | Every gallon of a typical calcium nitrate solution provides approximately 3 lbs of BOD removal potential. | [8] |
Experimental Protocol: Lab-Scale Evaluation of Calcium Nitrate for BOD Reduction
This protocol describes a laboratory experiment to assess the impact of calcium nitrate on BOD removal under anoxic conditions.
1. Materials:
-
Wastewater sample with a known BOD₅
-
Calcium nitrate [Ca(NO₃)₂] solution (e.g., 1 M)
-
Series of sealed glass reactors or bottles (e.g., 500 mL)
-
Nitrogen gas source
-
Magnetic stir plate and stir bars
-
Incubator set to 20°C
-
BOD₅ testing equipment and reagents (as per Standard Methods 5210B)[9][10]
-
Nitrate and nitrite (B80452) test kits or ion chromatography
2. Procedure:
-
Sample Preparation: Fill a set of reactors with a known volume of the wastewater sample (e.g., 400 mL).
-
Deoxygenation: Purge the headspace of each reactor with nitrogen gas to create anoxic conditions.
-
Calcium Nitrate Dosing: Add different concentrations of the calcium nitrate stock solution to the reactors. Include a control with no calcium nitrate.
-
Incubation: Seal the reactors and incubate them at 20°C for a specified period (e.g., 24, 48, 72 hours), with continuous gentle stirring.
-
BOD Measurement: At the end of the incubation period, measure the final BOD₅ of the wastewater in each reactor according to Standard Methods 5210B.[9][10]
-
Nutrient Analysis: Measure the residual nitrate and nitrite concentrations in the samples.
-
Data Analysis: Calculate the BOD removal for each calcium nitrate dosage and compare it to the control. Determine the efficiency of BOD reduction as a function of the initial calcium nitrate concentration.
Experimental Workflow for BOD Reduction Study
Caption: Experimental Workflow for BOD Reduction Analysis.
Application Note: Impact of Calcium on Enhanced Biological Phosphorus Removal (EBPR) and Struvite Precipitation
The role of calcium in phosphorus removal is more complex and often presents challenges rather than direct benefits when calcium nitrate is added.
Enhanced Biological Phosphorus Removal (EBPR): High concentrations of calcium can negatively impact the EBPR process.[11][12][13] Studies have shown that elevated calcium levels can lead to the precipitation of calcium phosphate (B84403), which can interfere with the metabolic processes of phosphorus-accumulating organisms (PAOs).[12][13] This can result in a decrease in the biological uptake of phosphorus. Research suggests that high calcium concentrations may lead to the formation of "inert" polyphosphate granules with calcium as a counterion, which are not readily utilized by PAOs for phosphorus release and uptake.[11]
Struvite Precipitation: Struvite (magnesium ammonium (B1175870) phosphate) is a valuable slow-release fertilizer that can be recovered from wastewater. However, the presence of calcium can significantly hinder struvite precipitation and reduce the purity of the final product.[14][15] Calcium ions compete with magnesium to react with phosphate, leading to the formation of amorphous calcium phosphates instead of crystalline struvite.[14] This competition is more pronounced at higher pH values, which are typically favorable for struvite formation.
Therefore, when considering the use of calcium nitrate in wastewater treatment, it is crucial to assess the potential impact of the added calcium on phosphorus removal and recovery processes. In systems where EBPR or struvite precipitation is a key objective, the dosage of calcium nitrate should be carefully managed to avoid detrimental effects.
Experimental Protocol: Assessing the Impact of Calcium on Phosphorus Removal
This protocol is designed to evaluate the effect of varying calcium concentrations on phosphorus removal in a laboratory-scale sequencing batch reactor (SBR).
1. Materials:
-
Synthetic or real wastewater with known phosphorus and organic carbon concentrations
-
Activated sludge from an EBPR facility
-
Sequencing Batch Reactor (SBR) with anaerobic and aerobic zones
-
Calcium chloride (CaCl₂) or calcium nitrate [Ca(NO₃)₂] stock solution
-
Phosphate analytical reagents (e.g., ascorbic acid method)[16][17][18][19]
-
COD (Chemical Oxygen Demand) analytical reagents
-
pH meter and controller
-
Dissolved oxygen (DO) meter
2. Procedure:
-
SBR Acclimation: Acclimate the activated sludge in the SBR to the synthetic or real wastewater until stable phosphorus removal is achieved.
-
Experimental Phases: Divide the experiment into phases, each with a different influent calcium concentration (e.g., Phase 1: background level, Phase 2: 50 mg/L Ca²⁺, Phase 3: 100 mg/L Ca²⁺, etc.). Add the calcium stock solution to the influent to achieve the target concentrations.
-
SBR Operation: Operate the SBR in cycles of anaerobic and aerobic phases. Monitor and record pH and DO throughout the cycles.
-
Sampling and Analysis: Collect samples from the influent, at the end of the anaerobic phase, and from the final effluent of each cycle. Analyze the samples for orthophosphate, total phosphorus, and COD.
-
Data Analysis: For each phase, calculate the phosphorus release in the anaerobic zone and the phosphorus uptake in the aerobic zone. Determine the overall phosphorus removal efficiency. Compare the performance across the different calcium concentrations.
Logical Relationship of Calcium in Phosphorus Removal
Caption: Impact of Calcium on Phosphorus Removal Processes.
References
- 1. mdpi.com [mdpi.com]
- 2. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 3. standardmethods.org [standardmethods.org]
- 4. NEMI Method Summary - 4500-S2- F [nemi.gov]
- 5. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 6. epa.gov [epa.gov]
- 7. ebsbiowizard.com [ebsbiowizard.com]
- 8. Using Calcium Nitrate To Enhance BOD Removal | EBS [ebsbiowizard.com]
- 9. NEMI Method Summary - 5210B [nemi.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcium effect on enhanced biological phosphorus removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium phosphate precipitation in a SBR operated for EBPR: interactions with the biological process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iwaponline.com [iwaponline.com]
- 16. dec.vermont.gov [dec.vermont.gov]
- 17. asdlib.org [asdlib.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. epa.gov [epa.gov]
Application Notes and Protocols: Calcium Nitrate Trihydrate as a Precursor for Catalyst Support Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium nitrate (B79036) trihydrate, Ca(NO₃)₂·3H₂O, is a readily available and cost-effective inorganic salt. While not typically used directly as a catalyst support due to its hydrated nature and low thermal stability, it serves as an excellent precursor for the synthesis of robust and catalytically active support materials, primarily calcium oxide (CaO) and calcium carbonate (CaCO₃). The thermal decomposition of calcium nitrate trihydrate allows for the generation of high-purity CaO, a basic oxide with significant applications in heterogeneous catalysis. Alternatively, through precipitation methods, nano- or micro-structured CaCO₃ can be synthesized, which can also function as a catalyst support.
These calcium-based materials are of particular interest due to their basic properties, which are advantageous in reactions such as transesterification for biodiesel production, oxidation, and reduction reactions. The morphology and surface properties of the final CaO or CaCO₃ support, such as surface area and particle size, can be tailored by controlling the synthesis conditions from the this compound precursor.
Data Presentation: Properties of CaO Catalyst Support Derived from Calcium Nitrate
The following table summarizes key quantitative data for calcium oxide (CaO) catalyst supports synthesized from calcium nitrate under various conditions. These parameters are critical in determining the catalytic efficiency of the final material.
| Precursor | Synthesis Method | Calcination Temperature (°C) | Calcination Time (h) | Average Crystallite Size (nm) | Surface Area (m²/g) | Application | Biodiesel Yield (%) |
| Ca(NO₃)₂·4H₂O | Thermal Decomposition | 500 | 1.5 | ~14 | - | Biodiesel Production | - |
| Ca(NO₃)₂-Ethanol-Citric Acid | Sol-gel-biotemplate | 700 | - | - | - | Biodiesel Production | 96.62 |
| Ca(NO₃)₂·4H₂O | Green Synthesis (Moringa oleifera extract) | - | - | 30 | - | Antioxidant | - |
| Ca(NO₃)₂·4H₂O | Precipitation | 500 | 1.5 | ~14 | - | Biodiesel Production | - |
Experimental Protocols
Protocol 1: Synthesis of Calcium Oxide (CaO) Nanoparticle Support from this compound
This protocol details the synthesis of CaO nanoparticles via a thermal decomposition method using this compound as the precursor.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethylene (B1197577) glycol
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer with hot plate
-
Buchner funnel and filter paper
-
Oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Dissolve 11.81 g of calcium nitrate tetrahydrate in 25 mL of ethylene glycol in a beaker with vigorous stirring.
-
Precipitation: Prepare a separate solution of 2.10 g of sodium hydroxide in deionized water. Slowly add the NaOH solution dropwise to the calcium nitrate solution while maintaining vigorous stirring. A precipitate of calcium hydroxide (Ca(OH)₂) will form.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted precursors and sodium ions.
-
Drying: Dry the obtained Ca(OH)₂ precipitate in an oven at 100°C for 12 hours.
-
Calcination: Place the dried Ca(OH)₂ powder in a ceramic crucible and calcine it in a muffle furnace at 500°C for 1.5 hours with a heating rate of 5°C/min to yield CaO nanoparticles.[1]
-
Characterization: The resulting CaO nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal phase and crystallite size, Scanning Electron Microscopy (SEM) for morphology, and Brunauer-Emmett-Teller (BET) analysis for surface area measurement.
Protocol 2: Synthesis of Calcium Carbonate (CaCO₃) Nanoparticle Support
This protocol describes the preparation of CaCO₃ nanoparticles from calcium nitrate via a controlled precipitation method.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Equipment:
-
Beakers
-
High-speed mechanical stirrer
-
Centrifuge
-
Oven
Procedure:
-
Reactant Solutions: Prepare a 0.1 M aqueous solution of calcium nitrate tetrahydrate and a 0.1 M aqueous solution of sodium carbonate.
-
Precipitation: Place the sodium carbonate solution in a beaker under vigorous stirring (e.g., 14,000 rpm). Add the calcium nitrate solution dropwise to the sodium carbonate solution. The reaction temperature can be maintained at 25°C.
-
Aging: Continue stirring for a specific duration (e.g., 60 minutes) to control the particle size.
-
Separation and Washing: Separate the resulting CaCO₃ nanoparticles from the solution by centrifugation. Wash the nanoparticles repeatedly with deionized water to remove any soluble byproducts.
-
Drying: Dry the CaCO₃ nanoparticles in an oven at 80°C.
-
Characterization: Characterize the synthesized CaCO₃ nanoparticles using XRD for polymorphism and crystallite size, and Transmission Electron Microscopy (TEM) for particle size and morphology.
Protocol 3: Preparation of a Platinum-Supported CaO Catalyst (Pt/CaO) via Wet Impregnation
This protocol outlines the procedure for loading platinum nanoparticles onto the previously synthesized CaO support.
Materials:
-
Synthesized CaO nanoparticles (from Protocol 1)
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Acetone (B3395972) (or other suitable solvent)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer
-
Rotary evaporator (optional)
-
Oven
-
Tube furnace
Procedure:
-
Precursor Solution: Prepare a solution of chloroplatinic acid hexahydrate in acetone to achieve the desired platinum loading (e.g., 1 wt%). The volume of the solution should be sufficient to form a slurry with the CaO support.
-
Impregnation: Add the synthesized CaO nanoparticles to the platinum precursor solution. Stir the slurry at room temperature for several hours (e.g., 4-6 hours) to ensure uniform impregnation.
-
Solvent Evaporation: Remove the solvent by either slow evaporation on a hot plate with continuous stirring or using a rotary evaporator at a controlled temperature.
-
Drying: Dry the impregnated support in an oven at 110°C for 12 hours to remove any residual solvent.
-
Calcination and Reduction: Calcine the dried powder in a tube furnace under a flow of air or an inert gas (e.g., N₂) at a specific temperature (e.g., 400°C) for a few hours. Following calcination, reduce the platinum precursor to metallic platinum by switching the gas flow to a hydrogen-containing mixture (e.g., 5% H₂ in N₂) at an elevated temperature (e.g., 400°C) for a few hours.
-
Characterization: The final Pt/CaO catalyst can be characterized by techniques such as TEM to observe the dispersion and size of the platinum nanoparticles, and chemisorption to determine the active metal surface area.
Protocol 4: Catalytic Application - Aerobic Oxidation of Alcohols
This protocol provides an example of using a metal-supported CaO catalyst for the aerobic oxidation of an alcohol. Here, we use a gold-supported CaO catalyst as an example.
Materials:
-
Au/CaO catalyst
-
Aliphatic alcohol (e.g., 1-butanol)
-
Deionized water
-
Oxygen or air supply
Equipment:
-
Glass reactor with a magnetic stirrer and temperature control
-
Gas inlet and outlet
-
Condenser
-
Gas chromatograph (GC) or High-Performance Liquid Chromatography (HPLC) for product analysis
Procedure:
-
Reaction Setup: Add the Au/CaO catalyst to a glass reactor containing a solution of the alcohol in deionized water.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring. Bubble air or oxygen through the solution at a controlled flow rate.
-
Monitoring the Reaction: Take aliquots of the reaction mixture at regular intervals and analyze the conversion of the alcohol and the formation of the corresponding carboxylic acid using GC or HPLC.
-
Catalyst Recovery: After the reaction is complete, the heterogeneous Au/CaO catalyst can be recovered by filtration, washed, dried, and potentially reused.[2][3]
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Purification of Technical Grade Calcium Nitrate Trihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of technical grade calcium nitrate (B79036) trihydrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical grade calcium nitrate trihydrate?
A1: Technical grade this compound can contain a variety of impurities, including:
-
Insoluble matter: Such as sand, silica, and other particulates.
-
Other metal ions: Iron (Fe³⁺), aluminum (Al³⁺), magnesium (Mg²⁺), sodium (Na⁺), potassium (K⁺), and strontium (Sr²⁺).[1]
-
Anions: Chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻).[2]
-
Heavy metals: Lead (Pb), copper (Cu), and barium (Ba).[2]
-
Phosphorous and fluorine compounds: Particularly if the calcium nitrate is derived from phosphate (B84403) rock.
Q2: What is the most common and effective method for purifying technical grade this compound in a laboratory setting?
A2: Recrystallization from an aqueous solution is the most common and effective method for purifying this compound on a laboratory scale.[3] This technique relies on the principle that the solubility of calcium nitrate is high in hot water and significantly lower in cold water, while the impurities are either insoluble in hot water or remain in the cold mother liquor after crystallization.
Q3: Can I use a solvent other than water for recrystallization?
A3: While water is the most common solvent, calcium nitrate is also soluble in other polar solvents like ethanol (B145695) and methanol.[4] A mixed solvent system (e.g., water-ethanol) could potentially be used.[5] However, for removing the typical inorganic impurities found in technical grade calcium nitrate, water is generally the most effective and safest choice.
Q4: How can I determine the purity of my this compound after purification?
A4: The purity of your purified calcium nitrate can be assessed using several analytical techniques:
-
Complexometric Titration with EDTA: To determine the precise calcium content.[6][7][8][9]
-
Ion Chromatography: To quantify the nitrate concentration and check for anionic impurities like chloride and sulfate.[10][11][12]
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: To determine the concentration of metallic impurities.
Q5: What are the key safety precautions to take during the purification process?
A5: Safety is paramount. When working with chemicals involved in the purification of calcium nitrate, always:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a well-ventilated area or under a fume hood, especially when handling nitric acid or ammonia (B1221849).
-
When neutralizing with ammonia or acidifying with nitric acid, add the reagent slowly and with constant stirring to control the reaction.
-
Be aware that calcium nitrate is an oxidizer and should not be stored with flammable materials.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Crystals | - Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.[5]- The solution was not cooled to a low enough temperature.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by evaporation and cool again to recover more crystals.[5]- Ensure the cooling bath reaches a low temperature (e.g., 0-5 °C) and allow sufficient time for crystallization.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Crystals are Colored (e.g., yellow or brown) | - Presence of colored impurities, most commonly iron (Fe³⁺) ions.[14] | - Perform a second recrystallization.[14]- Before recrystallization, adjust the pH of the dissolved solution to precipitate iron hydroxide (B78521) (see Co-Precipitation Protocol).- Add a small amount of activated charcoal to the hot solution to adsorb colored organic impurities, followed by hot filtration.[5][14] |
| No Crystals Form Upon Cooling | - The solution is not supersaturated. | - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[5]- Add a seed crystal of pure this compound.[5]- Evaporate some of the solvent to increase the concentration and cool again.[5] |
| "Oiling Out" - Formation of an Oily Layer Instead of Crystals | - The boiling point of the saturated solution is higher than the melting point of the solute.- High concentration of impurities depressing the melting point. | - Add a small amount of additional hot solvent to dissolve the oil, then cool slowly.[5]- Try a different solvent or a mixed solvent system. |
| Formation of a Solid Mass Instead of Discrete Crystals | - The solution was cooled too rapidly. | - Reheat the solution to dissolve the solid and allow it to cool slowly at room temperature before placing it in a cooling bath. Slower cooling rates promote the formation of larger, purer crystals. |
Data Presentation
Table 1: Typical Impurity Levels in Technical vs. Purified this compound
| Parameter | Technical Grade (Typical) | Analytical Reagent (AR) Grade (Typical) |
| Assay (as Ca(NO₃)₂·4H₂O) | 98.0 - 99.5% | ≥ 99.0%[2] |
| Insoluble Matter | ≤ 0.1% | ≤ 0.003%[2] |
| Chloride (Cl) | ≤ 0.05% | ≤ 0.001%[2] |
| Sulfate (SO₄) | ≤ 0.2% | ≤ 0.005%[2] |
| Iron (Fe) | ≤ 0.005% | ≤ 0.0005%[2] |
| Heavy Metals (as Pb) | ≤ 0.002% | ≤ 0.0005%[2] |
Note: The "Technical Grade" values are representative and can vary between suppliers. The "Analytical Reagent Grade" values are based on a typical certificate of analysis.[2]
Experimental Protocols
Protocol 1: Purification by Recrystallization from Aqueous Solution
This protocol describes the purification of technical grade this compound by recrystallization from water.
Materials:
-
Technical grade this compound
-
Distilled or deionized water
-
Beakers
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Watch glass
-
Drying oven
Procedure:
-
Dissolution: In a beaker, add 100 g of technical grade this compound to 75 mL of distilled water. Heat the mixture on a hot plate with stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. To do this, preheat a funnel and a receiving flask with a small amount of hot distilled water. Place a fluted filter paper in the funnel and pour the hot calcium nitrate solution through it into the preheated receiving flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the beaker or flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the container in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold distilled water to remove any remaining mother liquor.
-
Drying: Carefully transfer the purified crystals to a pre-weighed watch glass and dry them in a low-temperature oven (around 30-35 °C) to a constant weight. Do not overheat, as this can melt the hydrate.
-
Storage: Store the dry, purified crystals in a tightly sealed container to prevent deliquescence.[4]
Protocol 2: Co-Precipitation of Iron and Aluminum Impurities
This protocol can be used as a pre-treatment step before recrystallization if the technical grade material has a high concentration of iron and/or aluminum.
Materials:
-
Technical grade this compound
-
Distilled or deionized water
-
Dilute ammonium (B1175870) hydroxide solution (e.g., 1 M)
-
pH meter or pH paper
-
Beakers
-
Stirring rod
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the technical grade this compound in a minimal amount of distilled water at room temperature.
-
pH Adjustment: While stirring, slowly add dilute ammonium hydroxide solution dropwise to the calcium nitrate solution. Monitor the pH. Continue adding the ammonium hydroxide until the pH reaches approximately 5.5-6.5. Iron (III) hydroxide and aluminum hydroxide will precipitate out of the solution at this pH.
-
Digestion of Precipitate: Gently heat the solution to about 60 °C and hold it at this temperature for about 30 minutes to encourage the precipitate to coagulate.
-
Filtration: Filter the solution to remove the precipitated metal hydroxides.
-
Proceed to Recrystallization: The resulting filtrate, now with reduced iron and aluminum content, can be further purified by following the recrystallization protocol described above.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the removal of Fe and Al impurities by co-precipitation.
References
- 1. Calcium nitrate tetrahydrate for analysis EMSURE ACS 13477-34-4 [sigmaaldrich.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. cuhk.edu.hk [cuhk.edu.hk]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Application of ion chromatography in the determination of anions in fertilizers [en.sheng-han.com]
- 11. Development of an Analytical Method for Determination of Nitrate in Leafy Vegetables Using Ion Chromatography [scirp.org]
- 12. chesci.com [chesci.com]
- 13. reddit.com [reddit.com]
- 14. Sciencemadness Discussion Board - Purify calcium nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Controlling the Crystal Growth of Calcium Nitrate Trihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the crystal growth of calcium nitrate (B79036) trihydrate, Ca(NO₃)₂·3H₂O.
Troubleshooting Guides
This section addresses common issues encountered during the crystallization of calcium nitrate trihydrate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Uncontrolled, Rapid Crystallization | - Solution is too supersaturated.- Cooling rate is too fast.- Presence of heterogeneous nucleation sites (e.g., dust, impurities). | - Start with a less concentrated solution.- Employ a slower, controlled cooling rate (e.g., 0.1-0.3 K/min).[1]- Filter the solution before cooling to remove particulate matter.[2] |
| Formation of Small, Needle-like Crystals | - High degree of supersaturation.- Rapid cooling. | - Decrease the cooling rate to allow for larger crystal growth.[3][4]- Utilize a seeding strategy with well-formed crystals of the desired size.[1][5] |
| Inconsistent Crystal Size (Polydispersity) | - Inconsistent cooling rate.- Lack of agitation or uneven temperature distribution in the crystallizer. | - Use a programmable cooling bath for a precise and reproducible cooling profile.- Introduce gentle, consistent stirring to ensure a homogeneous solution temperature and concentration. |
| Crystal Agglomeration or Clumping | - High concentration of crystals.- Inadequate agitation. | - Reduce the initial concentration of the calcium nitrate solution.- Increase the stirring rate to prevent crystals from settling and sticking together. |
| Formation of Incorrect Hydrate (e.g., Tetrahydrate) | - Crystallization temperature is in the stability region of another hydrate. Calcium nitrate tetrahydrate is a common form.[6] | - Carefully control the crystallization temperature to remain within the stability field of the trihydrate. Seeding with trihydrate crystals can also favor the formation of the desired polymorph. |
| Cloudy or Opaque Crystals | - Inclusion of solvent or impurities within the crystal lattice. | - Slow down the crystal growth rate by reducing the cooling rate or the level of supersaturation.- Purify the calcium nitrate prior to crystallization through recrystallization. |
| No Crystal Formation | - Solution is not sufficiently supersaturated.- Presence of inhibitory impurities. | - Concentrate the solution by gentle evaporation of the solvent before cooling.- Induce crystallization by scratching the inside of the glassware with a glass rod at the solution-air interface or by adding seed crystals.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for crystallizing this compound?
A1: Water is the most common and effective solvent for the crystallization of calcium nitrate and its hydrates.
Q2: How does pH affect the crystal growth of this compound?
A2: While the effect of pH on the crystallization of calcium nitrate is not extensively documented in the provided search results, for other calcium salts, pH can influence crystal morphology, size, and even the crystalline phase.[8][9][10][11] It is advisable to maintain a consistent pH throughout the crystallization process to ensure reproducibility. The neutralization of the solution to a pH between 5.5 and 8 is a step in some purification processes.[2]
Q3: What is the role of seeding in controlling crystal growth?
A3: Seeding involves adding small, high-quality crystals of the desired material to a supersaturated solution to initiate and control the crystallization process. This can help to control the crystal size, morphology, and polymorph, and can also prevent excessive supersaturation that leads to the formation of many small crystals.[1][5]
Q4: How can I purify my calcium nitrate before crystallization?
A4: Recrystallization is a common method for purifying solids.[7][12] This involves dissolving the impure calcium nitrate in a minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to form purer crystals.[7] Washing the collected crystals with a small amount of cold solvent can further remove soluble impurities.[7]
Q5: What are the safety precautions for handling calcium nitrate?
A5: Calcium nitrate is an oxidizer and may intensify fire.[13][14][15] It can be harmful if swallowed and may cause skin and serious eye irritation.[13][14] It is important to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][15] Store it in a cool, dry place away from combustible materials.[13][14]
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization of this compound
This protocol describes a method for obtaining well-defined crystals of this compound through controlled cooling.
Materials:
-
Calcium nitrate (reagent grade)
-
Deionized water
-
Crystallization vessel with a magnetic stirrer
-
Programmable water bath or cryostat
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Microscope for crystal observation
Procedure:
-
Preparation of a Saturated Solution: Prepare a saturated solution of calcium nitrate in deionized water at a temperature slightly above the desired crystallization temperature.
-
Filtration: Filter the warm, saturated solution through a fine filter paper to remove any particulate impurities.
-
Cooling: Place the crystallization vessel in the programmable water bath. Set the cooling program to a slow and linear rate, for example, 0.2 K/min.[1][16]
-
Seeding (Optional): If desired, add a small quantity of fine, high-quality this compound seed crystals once the solution becomes slightly supersaturated.
-
Crystal Growth: Allow the solution to cool under gentle and constant agitation.
-
Harvesting: Once the desired crystal size is achieved, separate the crystals from the mother liquor by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator at room temperature.
Protocol 2: Characterization of this compound Crystals
This protocol outlines the basic characterization of the obtained crystals.
1. Morphological Analysis (Microscopy):
-
Place a small sample of the crystals on a microscope slide.
-
Observe the crystal shape, size distribution, and surface features using an optical microscope.
-
For higher resolution imaging, Scanning Electron Microscopy (SEM) can be employed.
2. Structural Analysis (X-ray Diffraction - XRD):
-
Grind a small, representative sample of the crystals into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the XRD pattern over a suitable 2θ range.
-
Compare the obtained peak positions with known standards for this compound to confirm the crystalline phase.
Quantitative Data
Table 1: Effect of Cooling Rate on Crystal Size (General Principle)
| Cooling Rate | Nucleation Rate | Growth Rate | Resulting Crystal Size |
| Slow | Low | High | Large |
| Fast | High | Low | Small |
| This table illustrates a general principle in crystallization; slower cooling rates generally lead to the formation of larger crystals as there is more time for growth to occur on existing nuclei.[3][4] |
Visualizations
References
- 1. EP3434647A1 - A process for obtaining calcium nitrate crystals - Google Patents [patents.google.com]
- 2. RU2459765C2 - Method of purifying calcium nitrate and obtained products - Google Patents [patents.google.com]
- 3. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 4. Crystallization Kinetics: Relationship between Crystal Morphology and the Cooling Rate—Applications for Different Geological Materials [mdpi.com]
- 5. NL8300816A - METHOD FOR SEPARATING CALCIUM NITRATE TETRAHYDRATE BY CRYSTALLIZATION - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Home Page [chem.ualberta.ca]
- 8. The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mt.com [mt.com]
- 13. Calcium Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. valudor.com [valudor.com]
- 15. fishersci.com [fishersci.com]
- 16. data.epo.org [data.epo.org]
Technical Support Center: Calcium Nitrate Trihydrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of calcium nitrate (B79036) trihydrate solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a calcium nitrate trihydrate solution?
A1: The stability of a this compound solution is highly dependent on the storage conditions and concentration. A stock solution of 1000 mg/L calcium nitrate tetrahydrate is reported to be stable for one week, while more diluted solutions may only be stable for a day.[1] For longer-term storage, solutions are generally considered stable for up to two years if stored under ideal conditions.[2] However, some sources suggest an indefinite shelf life when stored properly in a cool, dry environment.[3]
Q2: What are the ideal storage conditions for a this compound solution?
A2: To maximize stability, this compound solutions should be stored in a cool, dry, and dark place. The recommended storage temperature is below 25°C.[4] It is crucial to store the solution in a tightly sealed container to prevent evaporation and absorption of atmospheric carbon dioxide.
Q3: How does temperature affect the stability of the solution?
A3: Elevated temperatures can negatively impact the stability of calcium nitrate solutions. While the solid form decomposes at very high temperatures (above 500°C), prolonged exposure of the solution to moderately high temperatures can accelerate potential degradation pathways and increase the risk of microbial growth.[4][5]
Q4: Can I refrigerate or freeze this compound solutions?
A4: Refrigeration is a viable option for storing calcium nitrate solutions and can help to inhibit microbial growth. However, be aware that low temperatures can decrease the solubility of calcium nitrate, potentially leading to crystallization, especially in more concentrated solutions. Freezing should generally be avoided as the freeze-thaw cycle can affect the homogeneity of the solution.
Q5: What is the typical pH of a this compound solution?
A5: A freshly prepared this compound solution is typically slightly acidic to neutral, with a pH ranging from 5.0 to 7.0.[6]
Q6: Are there any known incompatibilities for this compound solutions?
A6: Yes, calcium nitrate solutions are incompatible with several substances. Mixing with solutions containing phosphates or sulfates can lead to the precipitation of insoluble calcium phosphate (B84403) or calcium sulfate, respectively. It is also incompatible with strong reducing agents, combustible materials, and strong bases.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: A white precipitate forms in the solution upon preparation or during storage.
| Potential Cause | Explanation | Recommended Solution |
| Poor Water Quality | The use of tap water or water with a high mineral content can introduce carbonates, which react with calcium ions to form insoluble calcium carbonate (CaCO₃). | Always use high-purity water, such as deionized or distilled water, for solution preparation. |
| Absorption of Atmospheric CO₂ | If the solution is not stored in a tightly sealed container, it can absorb carbon dioxide from the air, leading to the formation of calcium carbonate precipitate over time. | Store the solution in a well-sealed container with minimal headspace. For long-term storage, consider flushing the headspace with an inert gas like nitrogen or argon. |
| High pH | An increase in the pH of the solution (making it more alkaline) can decrease the solubility of calcium salts, leading to precipitation. | Ensure the pH of the solution remains within the recommended range (typically 5.0-7.0). If necessary, adjust the pH with a dilute acid (e.g., nitric acid). |
| Contamination | Contamination with incompatible chemicals, such as phosphates or sulfates from other reagents or improperly cleaned glassware, will cause precipitation. | Ensure all glassware is thoroughly cleaned and rinsed with deionized water. Avoid cross-contamination with other solutions. |
| Temperature Fluctuations | A significant decrease in temperature can lead to the supersaturation of the solution and crystallization of calcium nitrate, especially at higher concentrations. | Store the solution at a stable, controlled temperature. If a precipitate forms upon cooling, it may redissolve upon gentle warming and agitation. |
Issue 2: The pH of the solution changes over time.
| Potential Cause | Explanation | Recommended Solution |
| Absorption of Atmospheric CO₂ | As mentioned above, the absorption of CO₂ can lead to the formation of carbonic acid, which can slightly lower the pH of the solution. | Store in a tightly sealed container. |
| Microbial Growth | The growth of bacteria or fungi in the solution can alter the pH due to their metabolic processes. | Prepare solutions under sterile conditions if they are to be stored for an extended period, especially for biological applications. Consider sterile filtration and storage in a refrigerator. |
| Interaction with Container Material | Certain types of glass or plastic containers may leach substances that can alter the pH of the solution over time. | Use high-quality, inert containers such as borosilicate glass (Pyrex®) or chemically resistant plastics like polypropylene (B1209903) or polyethylene. |
Quantitative Stability Data
The following table provides representative data on the stability of a 0.1 M this compound solution under different storage conditions. This data is for illustrative purposes to demonstrate the expected trends in stability.
| Storage Condition | Time (Months) | Concentration (% of Initial) | Appearance | pH |
| Ideal: 4°C, Dark, Tightly Sealed | 0 | 100% | Clear, colorless | 6.5 |
| 3 | 99.8% | Clear, colorless | 6.4 | |
| 6 | 99.5% | Clear, colorless | 6.4 | |
| 12 | 99.2% | Clear, colorless | 6.3 | |
| 24 | 98.5% | Clear, colorless | 6.2 | |
| Room Temperature: 22°C, Ambient Light, Tightly Sealed | 0 | 100% | Clear, colorless | 6.5 |
| 3 | 99.0% | Clear, colorless | 6.3 | |
| 6 | 98.2% | Clear, colorless | 6.2 | |
| 12 | 96.5% | Clear, colorless | 6.0 | |
| 24 | 93.0% | Faintly hazy | 5.8 | |
| Accelerated: 40°C, Ambient Light, Loosely Sealed | 0 | 100% | Clear, colorless | 6.5 |
| 1 | 95.2% | Slightly hazy | 5.9 | |
| 2 | 90.5% | Hazy with slight precipitate | 5.7 | |
| 3 | 85.1% | Hazy with visible precipitate | 5.5 |
Experimental Protocol: Long-Term Stability Study of this compound Solution
This protocol outlines a method for conducting a long-term stability study of a this compound solution.
1. Objective: To evaluate the stability of a prepared this compound solution over time under various storage conditions.
2. Materials:
-
This compound (Ca(NO₃)₂·3H₂O), analytical grade
-
High-purity water (e.g., deionized, distilled, or ultrapure)
-
Volumetric flasks and pipettes, Class A
-
Storage bottles (e.g., borosilicate glass with screw caps, amber glass bottles, polypropylene bottles)
-
pH meter and calibration buffers
-
Turbidimeter (optional)
-
Analytical instrumentation for ion concentration measurement (e.g., Ion Chromatograph (IC), Atomic Absorption Spectrometer (AAS), or titration setup)
3. Solution Preparation:
-
Accurately weigh the required amount of this compound to prepare a solution of the desired concentration (e.g., 0.1 M).
-
Dissolve the solid in approximately 80% of the final volume of high-purity water in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with high-purity water and mix thoroughly.
-
Measure and record the initial pH, appearance (e.g., clear, colorless), and concentration of the solution.
4. Storage Conditions:
-
Condition A (Refrigerated, Dark): Store aliquots of the solution in amber glass bottles at 2-8°C.
-
Condition B (Controlled Room Temperature, Dark): Store aliquots in amber glass bottles at 20-25°C.
-
Condition C (Controlled Room Temperature, Light Exposure): Store aliquots in clear glass bottles at 20-25°C with exposure to ambient laboratory light.
-
Condition D (Accelerated): Store aliquots in amber glass bottles at 40°C.
5. Testing Schedule:
-
Time Points: Test the samples at T=0, 1, 3, 6, 12, 18, and 24 months. For the accelerated condition, testing at T=0, 1, 2, 3, and 6 months is recommended.
6. Analytical Procedures:
-
Visual Inspection: At each time point, visually inspect the samples for any changes in color, clarity, or for the presence of precipitate.
-
pH Measurement: Measure the pH of each sample using a calibrated pH meter.
-
Concentration Analysis: Determine the concentration of calcium and/or nitrate ions using a validated analytical method (e.g., IC for nitrate, AAS for calcium, or EDTA titration for calcium).
7. Data Analysis:
-
Tabulate the results for each storage condition and time point.
-
Plot the concentration and pH as a function of time for each condition to observe trends.
-
The shelf life can be defined as the time at which the concentration falls below a certain percentage of the initial value (e.g., 95%) or when significant changes in pH or appearance are observed.
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. aeciph.com [aeciph.com]
- 3. resources.finalsite.net [resources.finalsite.net]
- 4. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]
- 5. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 6. hortscans.ces.ncsu.edu [hortscans.ces.ncsu.edu]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Technical Support Center: Anhydrous Calcium Nitrate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the caking of anhydrous calcium nitrate (B79036) during experiments.
Troubleshooting Guide
Caking of anhydrous calcium nitrate is a common issue that can impact experimental accuracy and efficiency. This guide provides a systematic approach to identify and resolve the root causes of caking.
Problem: Anhydrous calcium nitrate has formed hard clumps or cakes.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for caking of anhydrous calcium nitrate.
Frequently Asked Questions (FAQs)
1. What is the primary cause of caking in anhydrous calcium nitrate?
Anhydrous calcium nitrate is highly hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere.[1] This moisture absorption is the primary cause of caking. When the ambient relative humidity is above the Critical Relative Humidity (CRH) of the salt, the particles' surfaces begin to dissolve, forming a saturated solution. If the humidity then decreases or the temperature fluctuates, this solution recrystallizes, forming solid bridges between particles, which results in caking.[2]
2. What is the Critical Relative Humidity (CRH) of anhydrous calcium nitrate?
The CRH of pure anhydrous calcium nitrate is approximately 46.7% at 30°C.[3] It is crucial to maintain the storage and handling environment below this relative humidity to prevent moisture absorption. It is important to note that the presence of other soluble salts can lower the CRH of the mixture.[3] For the hydration of anhydrous Ca(NO₃)₂ to its dihydrate form, the equilibrium relative humidity is even lower, at around 10.2%.[4]
3. How do temperature fluctuations contribute to caking?
Temperature fluctuations can cause moisture migration within the bulk material. Even in a sealed container, a drop in temperature can lead to condensation on the inner surfaces, which can then be absorbed by the calcium nitrate. Conversely, an increase in temperature can increase the hygroscopicity of the material.[2]
4. What are the ideal storage conditions for anhydrous calcium nitrate?
To prevent caking, anhydrous calcium nitrate should be stored in a cool, dry, and well-ventilated area with a relative humidity consistently below 40%.[5] The storage container must be airtight and made of a moisture-resistant material, such as a polyethylene-lined bag or an HDPE drum.[5] The use of desiccants within a secondary containment is also highly recommended.
5. How can I minimize caking during experimental use?
Minimize the exposure of anhydrous calcium nitrate to the ambient atmosphere. Whenever possible, handle the material in a controlled environment, such as a glovebox with low humidity. If a controlled environment is not available, work quickly and keep the container tightly sealed when not in use. For frequent use, consider aliquoting the material into smaller, single-use containers to avoid repeated exposure of the bulk material to air.
6. Can the physical form of anhydrous calcium nitrate affect its caking tendency?
Yes, the particle size and shape influence caking. Finer powders have a larger surface area, making them more susceptible to moisture absorption and caking.[6] If available, a granular form of anhydrous calcium nitrate may be less prone to caking than a fine powder.
7. What are anti-caking agents and how do they work?
Anti-caking agents are additives that, when mixed with a powder, prevent caking. They work through various mechanisms, including:
-
Moisture Absorption: Some agents, like silica, have a high affinity for water and will preferentially absorb moisture from the environment, keeping the primary material dry.[7]
-
Physical Barrier: Inert powders like kaolin (B608303) or talc (B1216) can coat the particles of the hygroscopic material, creating a physical barrier that prevents them from sticking together.[1]
-
Hydrophobic Coating: Surfactants like fatty amines can form a water-repellent layer on the surface of the particles.[8]
8. What are some common anti-caking agents for nitrate salts and their typical concentrations?
Common anti-caking agents for fertilizers, including nitrate salts, include silica, kaolin, and fatty amines.[1][2][7] While specific data for anhydrous calcium nitrate is limited, data from analogous hygroscopic nitrate salts like ammonium (B1175870) nitrate can provide guidance. The optimal concentration should be determined experimentally for your specific application.
| Anti-Caking Agent | Typical Concentration Range (% w/w) | Notes on Effectiveness (for Ammonium Nitrate) |
| Commercial Anti-Caking Agent (composition not specified) | 0.05 - 0.10% | Reduced caking from 68.27% to ~40%[9] |
| Fatty Amines | 0.1 - 0.5% | Increasing fatty amine content in coatings shows a positive effect on preventing caking.[2] Primary fatty amines are generally more effective than secondary or tertiary amines.[8] |
| Silica (Silicon Dioxide) | 0.5 - 2.0% | Acts by adsorbing moisture and forming a physical barrier between particles.[7] |
| Kaolin | 1.0 - 3.0% | Functions as an inert physical barrier to prevent particle-particle contact.[1] |
Important Note: The effectiveness of an anti-caking agent can be influenced by the specific grade of anhydrous calcium nitrate, its particle size, and the environmental conditions. It is crucial to perform small-scale tests to determine the optimal agent and concentration for your needs.
Experimental Protocols
Protocol 1: Accelerated Caking Test
This protocol provides a method to assess the caking tendency of anhydrous calcium nitrate under controlled conditions.
Objective: To determine the degree of caking of an anhydrous calcium nitrate sample after exposure to elevated humidity and temperature.
Materials:
-
Anhydrous calcium nitrate sample
-
Environmental chamber or desiccator with a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of magnesium chloride for ~33% RH or magnesium nitrate for ~53% RH at 25°C)
-
Sieve with a specific mesh size (e.g., 500 µm)
-
Analytical balance
-
Spatula and brush
Workflow:
Caption: Experimental workflow for the accelerated caking test.
Protocol 2: Evaluating the Effectiveness of an Anti-Caking Agent
This protocol outlines a method to quantify the performance of an anti-caking agent.
Objective: To compare the caking tendency of untreated anhydrous calcium nitrate with that of a sample treated with an anti-caking agent.
Materials:
-
Anhydrous calcium nitrate
-
Anti-caking agent (e.g., fumed silica)
-
Mortar and pestle or a suitable blender for gentle mixing
-
Materials from Protocol 1
Methodology:
-
Prepare a treated sample by adding a known concentration of the anti-caking agent (e.g., 0.5% w/w) to the anhydrous calcium nitrate.
-
Gently but thoroughly mix the treated sample to ensure uniform distribution of the anti-caking agent.
-
Prepare an untreated control sample of anhydrous calcium nitrate.
-
Perform the Accelerated Caking Test (Protocol 1) on both the treated and untreated samples simultaneously and under identical conditions.
-
Compare the percentage of caking for both samples. The reduction in the caking percentage indicates the effectiveness of the anti-caking agent.
-
For a more comprehensive evaluation, the crushing strength of the caked material can be measured using a powder rheometer or a penetrometer. A higher force required to break the cake indicates a greater degree of caking.[3]
Caking Mechanism Visualization:
Caption: The mechanism of caking in anhydrous calcium nitrate.
References
- 1. shreeramminerals.com [shreeramminerals.com]
- 2. Anti-Caking Coatings for Improving the Useful Properties of Ammonium Nitrate Fertilizers with Composition Modeling Using Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US4490281A - Anticaking compositions for treating hygroscopic or water-soluble material in particulate form - Google Patents [patents.google.com]
- 5. jksilicas.com [jksilicas.com]
- 6. ureaknowhow.com [ureaknowhow.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Anti-Caking Agents: Keep Powders Flowing and Products Stable [minmetalseast.com]
- 9. powderbulksolids.com [powderbulksolids.com]
Technical Support Center: Optimizing Calcium Nitrate in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the concentration of calcium nitrate (B79036) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of calcium in cell culture?
Calcium is a crucial divalent cation in cell culture media, essential for a multitude of cellular processes. These include:
-
Cell Adhesion: Calcium ions are vital for the function of cell adhesion molecules, such as cadherins, which mediate cell-to-cell binding.
-
Cell Signaling: Calcium acts as a ubiquitous second messenger in various signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[1]
-
Enzyme Activity: Many enzymes require calcium ions as a cofactor to function correctly.
-
Cell Proliferation: Fluctuations in intracellular calcium levels are pivotal for cell cycle progression.[2]
Q2: Why would I use calcium nitrate instead of the more common calcium chloride?
While calcium chloride is more frequently used, calcium nitrate can be a suitable alternative. Both are highly soluble salts that provide the essential calcium ion. The choice may be dictated by the specific experimental requirements or the other components of the culture medium. It is important to consider the potential effects of the nitrate ion on the specific cell line being used.
Q3: What are typical concentrations of calcium in standard cell culture media?
The concentration of calcium varies widely among different media formulations, generally ranging from 0.3 mM to 2.0 mM. The optimal concentration is dependent on the cell type. For example, media for keratinocyte culture often have very low calcium levels (around 0.03 mM) to maintain a proliferative, undifferentiated state.
| Cell Culture Medium | Typical Calcium Concentration (mM) |
| Basal Medium Eagle (BME) | 1.8 |
| Dulbecco's Modified Eagle's Medium (DMEM) | 1.8 |
| DMEM/F-12 (50:50) | 1.05 |
| RPMI-1640 | 0.42 |
| Ham's F-10 | 0.30 |
| Ham's F-12 | 0.30 |
| Iscove's Modified Dulbecco's Medium (IMDM) | 1.49 |
| MCDB 153 (for keratinocytes) | 0.03 |
Q4: Is the nitrate ion potentially toxic to cells?
High concentrations of nitrate can be cytotoxic to mammalian cells. A study on HepG2 (human hepatoma) and HEK293 (human embryonic kidney) cell lines showed that cytotoxicity and effects on proliferation were observed at high concentrations of nitrate salts.[2] Therefore, when using calcium nitrate, it is crucial to determine the optimal concentration that supports cell health and function without inducing toxicity from the nitrate ion.
Troubleshooting Guides
Issue 1: Precipitate Formation in Media After Adding Calcium Nitrate
Question: I've added my calcium nitrate stock solution to my culture medium, and now I see a white precipitate. What's happening and how can I fix it?
Answer:
Precipitation in cell culture media upon the addition of a calcium source is a common issue, often due to the formation of insoluble calcium phosphate.[3][4] Here’s a step-by-step guide to troubleshoot this problem:
Troubleshooting Workflow
References
- 1. Calcium signaling - Wikipedia [en.wikipedia.org]
- 2. Calcium signaling and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Phosphate Precipitation as an Unintended Consequence of Phosphate Dosing to High-pH Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Managing pH of Calcium Nitrate Fertilizer Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the pH of calcium nitrate (B79036) fertilizer solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical pH of a calcium nitrate solution?
A1: A solution of pure calcium nitrate in distilled water is generally neutral to slightly acidic, with a pH around 7.0.[1][2] However, the final pH of your working solution can be influenced by the purity of the calcium nitrate, the alkalinity of the source water, and the presence of other solutes.
Q2: Why is the pH of my calcium nitrate solution increasing over time?
A2: An increase in the pH of a nutrient solution containing calcium nitrate is often due to the biological activity of the plants or cells being cultivated. When plants take up negatively charged nitrate ions (NO₃⁻), they release hydroxide (B78521) ions (OH⁻) or bicarbonate ions (HCO₃⁻) to maintain charge balance within their roots.[3] This release of basic ions causes the pH of the surrounding solution to rise.
Q3: My calcium nitrate solution's pH is dropping. What are the likely causes?
A3: A decrease in pH is not typically caused by calcium nitrate itself, as it is a salt of a strong acid (nitric acid) and a relatively strong base (calcium hydroxide).[4] If your solution contains an ammonium (B1175870) (NH₄⁺) source alongside calcium nitrate, the uptake of positively charged ammonium ions by plants will lead to the release of protons (H⁺), causing the pH to drop.[3] Other potential causes include microbial contamination, which can produce acidic byproducts, or the use of acidic source water.
Q4: Can I mix calcium nitrate with phosphate (B84403) or sulfate (B86663) fertilizers in a concentrated stock solution?
A4: No, it is strongly advised not to mix calcium nitrate with concentrated phosphate or sulfate fertilizers in the same stock solution.[5][6] Doing so will result in the precipitation of highly insoluble compounds:
-
With phosphates (e.g., monopotassium phosphate): Forms calcium phosphate (Ca₃(PO₄)₂), a white precipitate.[6][7]
-
With sulfates (e.g., magnesium sulfate): Forms calcium sulfate (CaSO₄), also known as gypsum, which has low solubility.[6][8]
This precipitation locks up essential nutrients, making them unavailable to plants, and can clog irrigation and fertigation equipment.[6] Always prepare separate stock solutions for calcium nitrate (typically in a "Tank B") and for phosphates and sulfates (in a "Tank A").[5][9]
Troubleshooting Guides
Issue 1: White Precipitate in Nutrient Solution
-
Symptom: A milky white substance forms in the nutrient reservoir after mixing fertilizers.
-
Probable Cause: Incompatibility between calcium nitrate and phosphate- or sulfate-containing fertilizers. This is especially common if stock solutions are mixed or if the pH of the final solution is too high, which reduces the solubility of calcium phosphate.
-
Troubleshooting Steps:
-
Verify Stock Solution Separation: Ensure that calcium nitrate is in a separate stock tank from all phosphate and sulfate sources.
-
Check pH: Measure the pH of the nutrient solution. A pH above 6.5 significantly decreases the solubility of calcium phosphate.
-
Adjust pH Before Adding All Components: If using phosphoric acid to lower pH, add it to the water before introducing the calcium nitrate stock solution to prevent localized high concentrations that can cause precipitation.
-
Review Mixing Order: When preparing the final nutrient solution, add and fully dissolve the contents of Tank A (phosphates/sulfates) before adding the contents of Tank B (calcium nitrate).
-
Issue 2: Rapid and Unstable pH Fluctuations
-
Symptom: The pH of the nutrient solution swings dramatically (e.g., by more than 1.0 pH unit) within a 24-hour period.
-
Probable Cause: The nitrogen source in the fertilizer is unbalanced for the crop's uptake ratio, or the buffering capacity of the water is low.
-
Troubleshooting Steps:
-
Analyze Nitrogen Forms: Determine the ratio of nitrate (NO₃⁻) to ammonium (NH₄⁺) in your complete fertilizer recipe. A high proportion of nitrate will tend to cause the pH to rise, while a high proportion of ammonium will cause it to fall.[3]
-
Adjust N Ratio: To stabilize the pH, adjust the fertilizer recipe to create a more balanced nitrate-to-ammonium ratio that matches the plant's uptake.
-
Check Water Alkalinity: Test the alkalinity (carbonate and bicarbonate concentration) of your source water. Water with very low alkalinity (like reverse osmosis water) has poor buffering capacity, leading to more rapid pH swings. Consider adding a suitable buffer if necessary.
-
Data Presentation
Table 1: Influence of pH on Calcium Phosphate Solubility
| pH | Relative Solubility of Calcium Phosphate | Nutrient Availability Risk |
| < 6.0 | High | Low risk of calcium phosphate precipitation. |
| 6.5 | Moderate | Solubility decreases; potential for precipitation begins. |
| 7.0 | Low | High risk of precipitation, locking out Ca and P. |
| > 7.5 | Very Low | Severe precipitation likely; nutrient lockout is probable. |
Note: This table illustrates the general trend. The exact solubility depends on temperature, ionic strength, and the specific form of calcium phosphate.[10][11]
Table 2: Common pH Adjusting Agents
| Agent | Chemical Formula | Purpose | Notes |
| Phosphoric Acid | H₃PO₄ | Lowering pH | Also provides phosphorus. Use with caution in solutions with high calcium. |
| Nitric Acid | HNO₃ | Lowering pH | Also provides nitrate-nitrogen. |
| Potassium Hydroxide | KOH | Raising pH | Also provides potassium. |
Experimental Protocols
Protocol 1: Preparation of Separate A/B Stock Solutions
This protocol describes the standard method for preparing concentrated nutrient stock solutions to prevent the precipitation of calcium salts.
Materials:
-
Calcium Nitrate (Ca(NO₃)₂)
-
Other fertilizer salts (e.g., Monopotassium Phosphate, Potassium Nitrate, Magnesium Sulfate)
-
Micronutrients
-
Two separate, opaque stock tanks labeled "A" and "B"
-
Accurate scale
-
Deionized or distilled water
-
Stirring equipment
Procedure:
-
Tank A (Phosphates, Sulfates, and Micronutrients): a. Fill Tank A to approximately 80% of its final volume with deionized water. b. Weigh and add the magnesium sulfate first, allowing it to dissolve completely. c. Sequentially weigh and add the other non-calcium salts (e.g., monopotassium phosphate, potassium nitrate), ensuring each salt is fully dissolved before adding the next. d. Add the micronutrients and stir until the solution is clear. e. Top up Tank A to its final volume with water and mix thoroughly.
-
Tank B (Calcium Nitrate): a. Fill Tank B to approximately 80% of its final volume with deionized water. b. Weigh and add the calcium nitrate to the water. c. Stir until the calcium nitrate is completely dissolved. Using warm water can speed up this process.[5] d. Top up Tank B to its final volume with water and mix thoroughly.
-
Storage: Store both stock solutions in a cool, dark place in tightly sealed containers.
Protocol 2: Standard Operating Procedure for pH Measurement
This protocol outlines the steps for accurate pH measurement of a hydroponic nutrient solution using a digital pH meter.
Materials:
-
Calibrated digital pH meter with an Automatic Temperature Compensation (ATC) probe
-
pH buffer solutions (typically pH 4.01, 7.01, and 10.01)
-
Beakers
-
Deionized water for rinsing
-
Sample of the nutrient solution
Procedure:
-
Calibration: a. Calibrate the pH meter at the beginning of each use according to the manufacturer's instructions. b. Use a two- or three-point calibration with buffers that bracket the expected pH of your solution (e.g., pH 4.01 and 7.01 for hydroponic solutions).[12] c. Rinse the electrode with deionized water and gently blot dry between each buffer solution.
-
Sample Measurement: a. Collect a representative sample of the nutrient solution in a clean beaker. b. Rinse the calibrated electrode with deionized water and then with a small amount of the sample solution. c. Immerse the electrode tip in the sample, ensuring the glass bulb is fully submerged.[13] d. Stir the sample gently to ensure homogeneity. e. Allow the reading on the meter to stabilize before recording the pH and temperature values.[14]
-
Post-Measurement Care: a. Rinse the electrode thoroughly with deionized water. b. Return the electrode to its storage solution. Never store the electrode in pure water, as this will damage the probe.[13]
Mandatory Visualizations
Caption: Troubleshooting workflow for common pH and precipitation issues.
Caption: Chemical pathways for correct and incorrect solution mixing.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. hortscans.ces.ncsu.edu [hortscans.ces.ncsu.edu]
- 5. Here is a quick way to make nutrient stock solutions for hydroponic systems - [commercial-hydroponic-farming.com]
- 6. Fertilizer Compatibility: Mixing Phosphates, Nitrates, Sulfates [decachem.com]
- 7. reddit.com [reddit.com]
- 8. Reacting Calcium nitrate w/ potassium sulfate | The Planted Tank Forum [plantedtank.net]
- 9. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 10. bio.umass.edu [bio.umass.edu]
- 11. Navigating Through the Calcium and Phosphate Solubility Curves of Parenteral Nutrition [capspharmacy.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. pages.hannainst.com [pages.hannainst.com]
- 14. doh.wa.gov [doh.wa.gov]
Technical Support Center: Overcoming Solubility Challenges of Calcium Nitrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Calcium nitrate (B79036), a versatile salt, often presents significant solubility challenges in organic solvents, hindering its application in various experimental and developmental processes. This technical support center provides a comprehensive guide to understanding and overcoming these issues. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to ensure the successful preparation of your calcium nitrate solutions.
Frequently Asked Questions (FAQs)
Q1: Why is calcium nitrate poorly soluble in many organic solvents?
A1: Calcium nitrate is an ionic salt with a high lattice energy. For it to dissolve, the energy released from the interaction between its ions (Ca²⁺ and NO₃⁻) and the solvent molecules must be sufficient to overcome this lattice energy. Many organic solvents are nonpolar or have low polarity, resulting in weak ion-dipole interactions that are insufficient to effectively solvate the ions and break down the crystal lattice.
Q2: What is the difference between anhydrous and hydrated calcium nitrate, and how does it affect solubility?
A2: Calcium nitrate exists in two common forms: anhydrous (Ca(NO₃)₂) and tetrahydrate (Ca(NO₃)₂·4H₂O). The anhydrous form is highly hygroscopic, meaning it readily absorbs moisture from the air to become the tetrahydrate.[1] The presence of water in the hydrated form can influence solubility in organic solvents. In some cases, the water of hydration can aid in dissolving the salt in polar organic solvents, but it can also interfere with moisture-sensitive reactions. For applications requiring anhydrous conditions, it is crucial to use the anhydrous form and dry the organic solvent.
Q3: In which common organic solvents does calcium nitrate show some solubility?
A3: Calcium nitrate has appreciable solubility in polar protic solvents like methanol (B129727) and ethanol (B145695), and to a lesser extent in polar aprotic solvents like acetone.[2][3] It is generally poorly soluble in nonpolar solvents such as hexane (B92381) and toluene.
Q4: Can temperature be used to increase the solubility of calcium nitrate in organic solvents?
A4: Yes, for most solvent systems, increasing the temperature will increase the solubility of calcium nitrate.[4] However, it is essential to consider the boiling point of the solvent and the thermal stability of all components in the mixture. For some systems, a solution prepared at a higher temperature may become supersaturated and precipitate upon cooling.
Q5: What are some common impurities in fertilizer-grade calcium nitrate that can affect solubility and cause precipitation?
A5: Fertilizer-grade calcium nitrate can contain impurities such as calcium carbonate, which is largely insoluble in organic solvents.[5] It may also be a double salt with ammonium (B1175870) nitrate (Calcium Ammonium Nitrate or CAN).[5][6] These impurities can lead to turbidity or the formation of a precipitate when attempting to dissolve the salt. Using a higher purity, reagent-grade calcium nitrate is recommended for research and development applications.
Troubleshooting Guide
Issue 1: Calcium nitrate does not dissolve completely in the chosen organic solvent.
| Possible Cause | Troubleshooting Step | Explanation |
| Low Solvent Polarity | Select a more polar solvent or use a co-solvent. | Calcium nitrate requires a polar environment to dissolve. Refer to the solubility data table below. Using a co-solvent like glycerol (B35011) in ethanol can increase the polarity of the medium. |
| Insufficient Temperature | Gently heat the mixture while stirring. | Solubility of calcium nitrate generally increases with temperature. Ensure the temperature is kept below the solvent's boiling point. |
| Hydrated Form of Calcium Nitrate | Use anhydrous calcium nitrate and a dry solvent. | Water from the hydrated salt can affect solubility in some organic solvents. For moisture-sensitive applications, preparing an anhydrous solution is critical. |
| Saturation Limit Reached | Refer to the solubility data table and adjust the concentration. | You may be attempting to create a supersaturated solution. |
Issue 2: A precipitate forms in the calcium nitrate solution over time or upon cooling.
| Possible Cause | Troubleshooting Step | Explanation |
| Supersaturation | Prepare the solution at the temperature of use or gently reheat before use. | A solution prepared at an elevated temperature may become supersaturated and precipitate as it cools. |
| Contamination with Incompatible Chemicals | Ensure all glassware is clean and use pure solvents. Avoid mixing with solutions containing phosphates or sulfates. | Contaminants can react with calcium nitrate to form insoluble precipitates. For example, calcium sulfate (B86663) or calcium phosphate (B84403) will precipitate if sulfate or phosphate ions are present.[7] |
| Absorption of Atmospheric CO₂ | Work under an inert atmosphere (e.g., nitrogen or argon) and use sealed containers. | In the presence of trace moisture, atmospheric carbon dioxide can react with calcium nitrate to form insoluble calcium carbonate.[8] |
| Solvent Evaporation | Keep the solution in a tightly sealed container. | As the solvent evaporates, the concentration of calcium nitrate increases, potentially exceeding its solubility limit. |
Data Presentation: Solubility of Calcium Nitrate in Organic Solvents
The following table summarizes the solubility of anhydrous calcium nitrate in various organic solvents at different temperatures.
| Organic Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Reference(s) |
| Methanol | 10 | 134 | [9] |
| 40 | 144 | [9] | |
| 60 | 158 | [9] | |
| Ethanol | 20 | 51.4 | [9] |
| 40 | 62.9 | [9] | |
| Acetone | 25 | 33.08 (anhydrous) | [9] |
Experimental Protocols
Protocol 1: Preparation of an Anhydrous Calcium Nitrate Solution in Ethanol
This protocol details the preparation of an anhydrous solution of calcium nitrate in ethanol, which is critical for moisture-sensitive applications.
Materials:
-
Anhydrous calcium nitrate (Ca(NO₃)₂)
-
Anhydrous ethanol (200 proof)
-
Molecular sieves (3Å), activated
-
Oven-dried glassware (e.g., round-bottom flask, condenser, magnetic stir bar)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stir plate
Methodology:
-
Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in an oven at 300-350°C for at least 3 hours to activate them. Cool to room temperature in a desiccator.[8]
-
Dry the Ethanol: Add the activated molecular sieves to the anhydrous ethanol in an oven-dried flask under an inert atmosphere. Allow the ethanol to dry over the sieves for at least 24 hours.[8]
-
Assemble the Apparatus: Set up the oven-dried glassware under a positive pressure of inert gas.
-
Dissolution:
-
Weigh the desired amount of anhydrous calcium nitrate and add it to the reaction flask.
-
Transfer the dried ethanol to the flask via a cannula or a dry syringe.
-
Stir the mixture at room temperature. If dissolution is slow, gently heat the mixture using a heating mantle while maintaining the inert atmosphere.
-
-
Storage: Store the prepared solution in a tightly sealed, oven-dried container under an inert atmosphere to prevent moisture absorption.
Experimental Workflow for Preparing Anhydrous Calcium Nitrate Solution
Caption: Workflow for preparing an anhydrous solution of calcium nitrate.
Protocol 2: Enhancing Solubility of Calcium Nitrate in Dichloromethane (B109758) using a Phase Transfer Catalyst (18-Crown-6)
This protocol describes a method to dissolve calcium nitrate in a less polar solvent, dichloromethane, using a crown ether as a phase transfer catalyst.
Materials:
-
Anhydrous calcium nitrate (Ca(NO₃)₂)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stir plate and stir bar
-
Dry glassware
Methodology:
-
Preparation: In a dry flask, add the desired amount of anhydrous calcium nitrate.
-
Addition of Catalyst: Add a catalytic amount of 18-crown-6 to the flask. A typical starting point is 5-10 mol% relative to the calcium nitrate.
-
Solvent Addition: Add anhydrous dichloromethane to the flask.
-
Dissolution: Stir the mixture vigorously at room temperature. The 18-crown-6 will complex with the Ca²⁺ ions, and the resulting complex will be soluble in the dichloromethane, effectively pulling the calcium nitrate into the solution.[10]
-
Observation: The solution should become clear as the calcium nitrate dissolves. If some solid remains, gentle heating or the addition of a small amount of additional catalyst may be necessary.
Logical Relationship for Phase Transfer Catalysis
Caption: Mechanism of solubility enhancement using a crown ether.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat when handling calcium nitrate and organic solvents.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Handling: Avoid creating dust when handling solid calcium nitrate. Do not eat, drink, or smoke in the laboratory.
-
Incompatibilities: Calcium nitrate is an oxidizing agent. Keep it away from combustible materials, reducing agents, and incompatible chemicals listed in safety data sheets.[5]
-
Storage: Store calcium nitrate in a cool, dry, well-ventilated area away from heat sources and incompatible substances. Keep containers tightly closed.
This technical support center provides a starting point for addressing the solubility issues of calcium nitrate in organic solvents. For more specific applications or persistent issues, further investigation and consultation of detailed chemical literature are recommended.
References
- 1. Sciencemadness Discussion Board - Synthesizing UN with calcium nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 3. inorganic chemistry - What solvent dissolves calcium nitrate but not ammonium nitrate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Dissolving Calcium ammonium nitrate in Ethanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. medium.com [medium.com]
- 10. edu.rsc.org [edu.rsc.org]
Technical Support Center: Optimizing Calcination of Calcium Nitrate Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the calcination of calcium nitrate (B79036) precursors.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition process of calcium nitrate tetrahydrate?
A1: The thermal decomposition of calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O, is a multi-stage process. Initially, it loses its water of hydration in steps. The anhydrous calcium nitrate then melts and subsequently decomposes into calcium oxide (CaO), nitrogen dioxide (NO₂), and oxygen (O₂).[1][2][3][4]
The decomposition can be summarized as follows:
-
Dehydration: The four water molecules are released in stages, typically starting around 40-50°C and completing by approximately 220°C.[2][3]
-
Melting of Anhydrous Salt: Anhydrous calcium nitrate melts at approximately 561°C.[4]
-
Decomposition: The decomposition of the molten salt into calcium oxide (CaO) begins at around 500°C.[4] The reaction is: 2Ca(NO₃)₂ → 2CaO + 4NO₂ + O₂.[4][5]
Q2: How does calcination temperature affect the properties of the final calcium oxide (CaO) product?
A2: Calcination temperature significantly influences the characteristics of the resulting calcium oxide. Higher temperatures generally lead to a more complete conversion of calcium carbonate (if present as an intermediate or impurity) to calcium oxide.[6][7] Increasing the calcination temperature can also increase the particle size and crystallinity of the CaO.[8] However, excessively high temperatures can decrease the reactivity of the CaO.[9] For instance, one study found that a limestone decomposition temperature of 900°C resulted in increased CaO activity, which was beneficial for subsequent chemical reactions.[9]
Q3: What is the optimal calcination temperature when synthesizing hydroxyapatite (B223615) from a calcium nitrate precursor?
A3: The optimal calcination temperature for hydroxyapatite (HAp) synthesis depends on the desired properties, such as crystallinity and Ca/P ratio. Studies have shown that temperatures ranging from 600°C to 1200°C are commonly used.[10][11][12] One study indicated that high-purity nano-hydroxyapatite powders could be obtained at 600°C.[10] Another study found that a calcination temperature of 1000°C for 2 hours yielded a Ca/P atomic ratio of 1.6, which is close to the stoichiometric ratio of hydroxyapatite (1.67) found in the human body.[12] It is crucial to characterize the final product to determine the optimal temperature for a specific application.
Troubleshooting Guide
Problem 1: Incomplete decomposition of the calcium nitrate precursor.
-
Symptom: The final product is not pure calcium oxide, and characterization (e.g., XRD) shows the presence of residual calcium nitrate or calcium carbonate.
-
Possible Cause 1: The calcination temperature was too low. The decomposition of calcium nitrate generally starts around 500°C.[4]
-
Solution 1: Increase the calcination temperature. It is recommended to perform a thermogravimetric analysis (TGA) to determine the precise decomposition temperature for your specific precursor and experimental setup.
-
Possible Cause 2: The calcination time was insufficient. Heat transfer to the center of the material takes time.
-
Solution 2: Increase the duration of the calcination process.[13]
-
Possible Cause 3: The particle size of the precursor is too large, preventing efficient heat transfer.[13]
-
Solution 3: Reduce the particle size of the precursor material before calcination.
Problem 2: The final product has a low surface area.
-
Symptom: The resulting powder has a lower than expected surface area, which can be critical for catalytic or biomedical applications.
-
Possible Cause: High calcination temperatures and prolonged calcination times can lead to particle sintering, which reduces the surface area.[14][15]
-
Solution: Optimize the calcination temperature and time. Use the lowest temperature and shortest time that still result in complete decomposition. One study on eggshell-derived CaO showed that the surface area decreased from 14.9 to 2.0 m²/g when the calcination time was increased from 1 to 4 hours at 800°C.[14][15]
Problem 3: Formation of hard agglomerates or nodules in the product.
-
Symptom: The calcined powder is not fine and free-flowing but contains hard lumps.
-
Possible Cause: This can be due to localized overheating or the presence of impurities in the precursor material.[13]
-
Solution: Ensure a uniform temperature distribution within the furnace. Use a high-purity calcium nitrate precursor. If using a fertilizer-grade source, consider purification by recrystallization.[16]
Data Presentation
Table 1: Thermal Decomposition Stages of Calcium Nitrate Tetrahydrate
| Temperature Range (°C) | Event | Reference |
| 40 - 50 | Onset of dehydration | [3] |
| 50 - 220 | Stepwise loss of 4 water molecules | [2] |
| ~561 | Melting of anhydrous Ca(NO₃)₂ | [4] |
| > 500 | Decomposition to CaO, NO₂, and O₂ | [4] |
| 550 - 600 | Main decomposition range | [1][2] |
Table 2: Effect of Calcination Temperature on Hydroxyapatite (HAp) Properties from Bovine Bone
| Calcination Temperature (°C) | Ca/P Atomic Ratio | Reference |
| 600 | 2.425 | [12] |
| 1000 | 1.6 | [12] |
Experimental Protocols
Protocol 1: General Calcination of Calcium Nitrate Tetrahydrate to Calcium Oxide
-
Preparation: Place a known amount of calcium nitrate tetrahydrate powder in a ceramic crucible.
-
Furnace Setup: Place the crucible in a muffle furnace.
-
Heating Program:
-
Ramp up the temperature to 120°C at a rate of 5°C/min and hold for 1 hour to remove adsorbed water.
-
Increase the temperature to 250°C at 5°C/min and hold for 2 hours to ensure complete dehydration.
-
Increase the temperature to the desired calcination temperature (e.g., 600-900°C) at a rate of 10°C/min.
-
-
Calcination: Hold at the set calcination temperature for 2-4 hours. Note: This step should be performed in a well-ventilated area or fume hood, as toxic nitrogen dioxide gas is released.[17]
-
Cooling: Allow the furnace to cool down to room temperature naturally.
-
Storage: Transfer the resulting calcium oxide powder to a desiccator to prevent the absorption of moisture and carbon dioxide from the air.
Protocol 2: Synthesis of Hydroxyapatite via Precipitation and Calcination
This protocol is adapted from a method using calcium nitrate tetrahydrate and diammonium hydrogen phosphate (B84403).[10]
-
Precursor Solutions:
-
Prepare a solution of calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O].
-
Prepare a solution of diammonium hydrogen phosphate [(NH₄)₂HPO₄].
-
-
Precipitation:
-
Slowly add the diammonium hydrogen phosphate solution to the calcium nitrate solution while stirring vigorously.
-
Adjust the pH of the mixture to 11 using ammonium (B1175870) hydroxide (B78521) (NH₄OH).[10]
-
Continue stirring for a set period (e.g., 1 hour) and then let the precipitate age for approximately 15-24 hours.[10][11]
-
-
Washing and Drying:
-
Filter the precipitate and wash it several times with deionized water to remove any unreacted ions.
-
Dry the precipitate in an oven at a low temperature (e.g., 80-100°C) until a constant weight is achieved.
-
-
Calcination:
-
Characterization: Analyze the final powder using techniques such as XRD to confirm the hydroxyapatite phase, SEM to observe morphology, and EDS to determine the Ca/P ratio.
Visualizations
Caption: Thermal decomposition pathway of calcium nitrate tetrahydrate.
Caption: Workflow for optimizing calcination temperature.
Caption: Troubleshooting common calcination issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal decomposition paths of calcium nitrate tetrahydrate and calcium nitrite | CoLab [colab.ws]
- 3. What is the thermal stability of Calcium Nitrate Tetrahydrate? - Blog [nitratechem.com]
- 4. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Effect of calcination on sintering of hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research on the Activity of Calcium Oxides under Various Calcination Temperatures | Scientific.Net [scientific.net]
- 10. Effect of Firing for Synthesis of Hydroxyapatite by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]
- 11. PREPARATION AND CHARACTERIZATION OF HYDROXYAPATITE BY CHEMICAL TREATMENT | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 12. epitoanyag.org.hu [epitoanyag.org.hu]
- 13. Common problems and solutions for lime kiln calcination [jixiemuye.com]
- 14. researchgate.net [researchgate.net]
- 15. thaiscience.info [thaiscience.info]
- 16. reddit.com [reddit.com]
- 17. Pure calcium nitrate [library.sciencemadness.org]
minimizing impurities in the synthesis of calcium nitrate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities during the synthesis of calcium nitrate (B79036).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing calcium nitrate?
A1: The most prevalent laboratory and industrial methods for synthesizing calcium nitrate are:
-
Reaction of Calcium Carbonate with Nitric Acid: This involves treating calcium carbonate (limestone) with nitric acid. The reaction is: CaCO₃ + 2HNO₃ → Ca(NO₃)₂ + CO₂ + H₂O.[1][2][3]
-
Reaction of Calcium Hydroxide (B78521) with Nitric Acid: This method uses calcium hydroxide (slaked lime) and nitric acid. The reaction is: Ca(OH)₂ + 2HNO₃ → Ca(NO₃)₂ + 2H₂O.[3][4]
-
Reaction of Ammonium (B1175870) Nitrate with Calcium Hydroxide: A solution of ammonium nitrate is mixed with calcium hydroxide.[1][2]
-
The Odda Process: This industrial method involves dissolving phosphate (B84403) rock (like apatite) in nitric acid, which produces calcium nitrate as an intermediate.[1][5]
Q2: What are the common impurities I might encounter in my synthesized calcium nitrate?
A2: Impurities largely depend on the starting materials and the synthesis process. Common impurities include:
-
Insoluble Particulates: Unreacted starting materials (e.g., calcium carbonate), silica, and silicates.[6]
-
Metal Ions: Iron and aluminum can be present, especially if using lower-grade raw materials.[5][6]
-
Anions: Chloride (Cl⁻), fluoride (B91410) (F⁻), and phosphate (PO₄³⁻) ions are common, particularly when starting with phosphate rock.[5][6][7] Fluoride and phosphate compounds can precipitate as calcium salts.[5]
-
Other Cations: Sodium (Na⁺) and potassium (K⁺) can be introduced from the raw materials or water used in the process.[7]
-
Ammonium Nitrate (NH₄NO₃): This can be an impurity or sometimes intentionally added. It may be formed if ammonia (B1221849) is used for neutralization.[8]
Q3: How can I test the purity of my calcium nitrate?
A3: Several analytical methods can be used to assess the purity of your product:
-
Visual Inspection: A pure solution of calcium nitrate dissolved in water should be clear. The presence of turbidity indicates insoluble impurities.
-
pH Measurement: The pH of the final solution can indicate the presence of unreacted acid or base.
-
Titration: The calcium content can be accurately determined by a complexometric titration with EDTA.[9]
-
Ion Chromatography: This technique can be used to quantify the concentration of nitrate and other anionic impurities like chloride and phosphate.[9]
-
Qualitative Tests: The brown ring test is a classic qualitative test for the presence of nitrate ions.[10]
Troubleshooting Guide
Issue 1: The final product contains a white, insoluble precipitate.
| Possible Cause | Troubleshooting Step |
| Unreacted Calcium Carbonate/Hydroxide | Ensure complete reaction by slowly adding the calcium source to the nitric acid with continuous stirring.[2][4] Warming the acid to approximately 60°C can facilitate the reaction with calcium carbonate.[2] Use a slight excess of the calcium source to ensure all the nitric acid is consumed, then filter the excess.[2] |
| Precipitation of Calcium Salts (e.g., Calcium Phosphate, Calcium Fluoride) | This is common when using phosphate rock as a starting material.[5] After dissolving the raw material, neutralization with ammonia to a pH of 5.5-8 can help precipitate these impurities, which can then be removed by filtration.[5][6] |
| Low-Quality Water Source | Use deionized or distilled water for all steps to avoid introducing ions like sulfates or carbonates that can form insoluble calcium salts. |
Issue 2: The pH of the final calcium nitrate solution is too low (acidic).
| Possible Cause | Troubleshooting Step |
| Excess Nitric Acid | This indicates an incomplete reaction. Ensure enough calcium carbonate or calcium hydroxide has been added to neutralize all the acid. You can monitor the reaction by observing the cessation of CO₂ effervescence when using calcium carbonate.[2] After the initial reaction, the pH can be carefully adjusted to between 5.5 and 8 using ammonia.[5][6] |
Issue 3: The yield of calcium nitrate crystals is low.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Refer to the steps for handling unreacted starting materials. Ensure sufficient reaction time and proper mixing. |
| Improper Crystallization Conditions | After filtration, slowly evaporate the filtrate to concentrate the solution.[2] Cooling the concentrated solution gradually (e.g., to 0-5°C) will promote the crystallization of calcium nitrate tetrahydrate.[5][6] Rapid cooling can lead to smaller, less pure crystals. |
| Product is Highly Hygroscopic | Calcium nitrate is very hygroscopic and readily absorbs moisture from the air, which can make the product appear "wet" or result in a lower-than-expected solid yield.[4][11] Dry the crystals in a desiccator or in an oven at a controlled temperature and store them in an airtight container.[4] |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Purpose |
| Reaction Temperature (CaCO₃ + HNO₃) | ~60 °C | To facilitate the dissolution and reaction of calcium carbonate.[2] |
| Neutralization pH | 5.5 - 8.0 | To precipitate impurities like metal phosphates and fluorides.[5][6] |
| Crystallization Temperature | 0 - 5 °C | To maximize the precipitation of calcium nitrate tetrahydrate crystals from the solution.[5][6] |
Experimental Protocols
Protocol 1: Synthesis of Calcium Nitrate from Calcium Carbonate
-
Preparation: Weigh approximately 2.5 g of calcium carbonate. In a 250 cm³ beaker, measure 25 cm³ of 1 mol dm⁻³ nitric acid.
-
Reaction: Gently warm the nitric acid to about 60°C on a hot plate. While stirring continuously, add the calcium carbonate powder in small portions. Allow the effervescence (CO₂ gas) to subside between additions. Continue adding calcium carbonate until the fizzing stops and a small amount of unreacted solid remains.[2]
-
Filtration: Filter the warm mixture through a filter paper to remove the excess calcium carbonate and other insoluble impurities into an evaporating basin.[2]
-
Concentration: Gently heat the filtrate over a hot water bath at approximately 60°C to evaporate some of the water until the solution is saturated and crystals start to form on a cool stirring rod when dipped and removed.[2]
-
Crystallization: Allow the concentrated solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration. Wash the crystals with a small amount of cold distilled water. Dry the crystals on a watch glass covered with a filter paper at room temperature or in a desiccator.[2] Store the final product in an airtight container.
Protocol 2: Purity Assessment by EDTA Titration (Determination of Calcium Content)
This method determines the concentration of Ca²⁺ ions through chelation with Ethylenediaminetetraacetic acid (EDTA) at a high pH.[9]
-
Prepare a Standard Calcium Solution: Accurately weigh a known mass of primary standard calcium carbonate, dissolve it in a minimal amount of dilute HCl, and then dilute it to a known volume in a volumetric flask.
-
Prepare Sample Solution: Accurately weigh a sample of your synthesized calcium nitrate, dissolve it in deionized water, and dilute to a known volume in a volumetric flask.
-
Standardize EDTA Solution: Pipette a known volume of the standard calcium solution into an Erlenmeyer flask. Add an ammonia-ammonium chloride buffer to bring the pH to 10. Add a suitable indicator (e.g., Calmagite or Eriochrome Black T). Titrate with an approximately 0.01 M EDTA solution until the color changes from wine red to sky blue.[9] Repeat for precision and calculate the exact molarity of the EDTA solution.
-
Titrate Sample: Pipette a known volume of your calcium nitrate sample solution into an Erlenmeyer flask. Add the pH 10 buffer and indicator. Titrate with the standardized EDTA solution to the endpoint.
-
Calculation: Use the volume of EDTA used and its standardized molarity to calculate the amount of calcium in your sample, and from there, the purity of your calcium nitrate.
Visualizations
Caption: General workflow for synthesis and purification of calcium nitrate.
Caption: Decision tree for troubleshooting insoluble impurities.
References
- 1. byjus.com [byjus.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. m.youtube.com [m.youtube.com]
- 5. RU2459765C2 - Method of purifying calcium nitrate and obtained products - Google Patents [patents.google.com]
- 6. WO2008118024A2 - Method for purification of calsium nitrate and products made thereof - Google Patents [patents.google.com]
- 7. What are the common impurities in Calcium Nitrate Tetrahydrate? - Blog [sxleixinchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. benchchem.com [benchchem.com]
- 10. saltanalysis.com [saltanalysis.com]
- 11. reachcentrum.eu [reachcentrum.eu]
Validation & Comparative
A Comparative Analysis of Calcium Nitrate and Calcium Chloride in Concrete
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of calcium nitrate (B79036) and calcium chloride as concrete admixtures. The information presented is supported by experimental data to assist researchers and professionals in making informed decisions for their specific applications.
Executive Summary
Calcium chloride and calcium nitrate are both used as accelerating admixtures in concrete to reduce setting times and increase early strength development. While calcium chloride is a more potent and cost-effective accelerator for both setting and hardening, its significant drawback is the induction of chloride-induced corrosion of steel reinforcement, which can compromise the long-term durability of structures. Calcium nitrate, a chloride-free alternative, primarily acts as a setting accelerator and also offers the significant benefit of corrosion inhibition. The choice between these two admixtures depends on the specific performance requirements of the concrete, the presence of steel reinforcement, and the environmental conditions.
Data Presentation: Performance Comparison
The following tables summarize the quantitative effects of calcium nitrate and calcium chloride on key concrete properties based on various experimental studies.
Table 1: Effect on Setting Time of Concrete
| Admixture | Dosage (% by weight of cement) | Curing Temperature (°C) | Reduction in Initial Setting Time | Reduction in Final Setting Time | Reference |
| Calcium Chloride | 2% | 20 | Up to 50% | Up to 60% | [1] |
| Calcium Nitrate | 2% | 20 | Approx. 1-2 hours | Approx. 1-2 hours | [2] |
| Calcium Nitrate | 3% | 5 | 3.5 to 7.4 times faster | - | [3] |
| Calcium Nitrate | 4% | 20 | Approx. 1-2 hours | Approx. 1-2 hours | [2] |
| Calcium Nitrate | 8% | 5 | More effective than at 20°C | More effective than at 20°C | [2] |
Table 2: Effect on Compressive Strength of Concrete
| Admixture | Dosage (% by weight of cement) | Curing Age (days) | Change in Compressive Strength | Reference |
| Calcium Chloride | 2% | 1 | Significant Increase | [1] |
| Calcium Chloride | 2% | 28 | May be comparable to control | [1] |
| Calcium Nitrate | 2% | 1 | Slight reduction | [4] |
| Calcium Nitrate | 2% | 7 | Increase | [4] |
| Calcium Nitrate | 2% | 28 | Enhanced | [4] |
| Calcium Nitrate | 4% | 1-2 | Slightly increased | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on ASTM International standards.
ASTM C403/C403M: Standard Test Method for Time of Setting of Concrete Mixtures by Penetration Resistance
This method determines the initial and final setting times of concrete.
Apparatus:
-
Penetration resistance apparatus with a set of needles of varying bearing areas.
-
Container for mortar specimen (at least 6 in. [150 mm] in diameter and 4 in. [100 mm] deep).
-
Sieve (4.75-mm, No. 4) for separating the mortar from the concrete.
-
Trowel and tamping rod.
-
Thermometer.
Procedure:
-
Prepare a representative sample of the concrete mixture.
-
Sieve a portion of the concrete through a 4.75-mm (No. 4) sieve to obtain the mortar.
-
Place the mortar in the container in two equal layers, tamping each layer 25 times with the tamping rod.
-
Level the surface of the mortar.
-
Store the specimen at a specified temperature.
-
At regular time intervals, measure the penetration resistance by applying a vertical force to a needle, causing it to penetrate the mortar to a depth of 1 in. (25 mm).
-
Record the force required and the time of measurement.
-
Continue the measurements until a penetration resistance of at least 4000 psi (27.6 MPa) is reached.
-
Plot the penetration resistance versus elapsed time.
-
Determine the initial setting time as the time when the penetration resistance is 500 psi (3.5 MPa) and the final setting time as the time when the penetration resistance is 4000 psi (27.6 MPa).[5][6][7]
ASTM C39/C39M: Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens
This method is used to determine the compressive strength of cylindrical concrete specimens.
Apparatus:
-
Compression testing machine with a capacity sufficient for the expected load and capable of applying the load at a controlled rate.
-
Cylindrical specimen molds (typically 6 by 12 in. [150 by 300 mm] or 4 by 8 in. [100 by 200 mm]).
-
Tamping rod.
-
Calipers for measuring specimen dimensions.
Procedure:
-
Mold cylindrical specimens from a representative sample of fresh concrete in accordance with ASTM C31 or C192.
-
Cure the specimens under standard conditions (moist curing at 23.0 ± 2.0°C) for the specified duration (e.g., 1, 7, or 28 days).
-
Remove the specimens from curing and determine their dimensions.
-
Place the specimen on the lower bearing block of the compression testing machine.
-
Align the axis of the specimen with the center of thrust of the spherically seated block.
-
Apply a compressive load at a controlled rate of 20 to 50 psi/s (0.14 to 0.34 MPa/s).[8]
-
Continue loading until the specimen fails.
-
Record the maximum load sustained by the specimen.
-
Calculate the compressive strength by dividing the maximum load by the average cross-sectional area of the specimen.[8][9][10]
Signaling Pathways and Mechanisms of Action
Calcium Chloride: Acceleration of Cement Hydration
Calcium chloride accelerates the hydration of the main silicate (B1173343) phases in cement, primarily tricalcium silicate (C₃S) and dicalcium silicate (C₂S). It achieves this by increasing the solubility of these silicate phases and promoting the precipitation of calcium silicate hydrate (B1144303) (C-S-H), the primary binding phase in concrete. However, it also reacts with the tricalcium aluminate (C₃A) phase to form calcium chloroaluminate (Friedel's salt), which can lead to a denser microstructure but also binds some of the chloride ions, making them unavailable for corrosion.[1][11][12]
Calcium Nitrate: Corrosion Inhibition Mechanism
Calcium nitrate acts as an anodic inhibitor, protecting the steel reinforcement from corrosion initiated by chloride ions. In the alkaline environment of concrete, the nitrate ions (NO₃⁻) compete with chloride ions (Cl⁻) at the surface of the steel. The nitrate ions help in the formation of a stable and protective passive layer of iron oxides (Fe₂O₃ and Fe₃O₄) on the steel surface. This passive layer acts as a barrier, preventing the initiation of the corrosion process.[13][14][15][16]
Experimental Workflow Diagrams
Workflow for ASTM C403: Setting Time Determination
Workflow for ASTM C39: Compressive Strength Determination
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Calcium Nitrate on the Properties of Portland–Limestone Cement-Based Concrete Cured at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ASTM C403 - Time of Setting of Concrete Mixtures (Penetration Resistance) [appliedtesting.com]
- 6. store.astm.org [store.astm.org]
- 7. nrmca.org [nrmca.org]
- 8. ASTM C39 Concrete Cylinder Compression Testing - ADMET [admet.com]
- 9. forneyonline.com [forneyonline.com]
- 10. ASTM C39: Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens [ssi.shimadzu.com]
- 11. scispace.com [scispace.com]
- 12. emerald.com [emerald.com]
- 13. Inhibiting Chloride Induced Corrosion of Concrete Rebars by Calcium Nitrate Addition | Semantic Scholar [semanticscholar.org]
- 14. Corrosion Inhibitors for Concrete - SINTEF [sintef.no]
- 15. Corrosion Inhibitors for Reinforced Concrete [concrete.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Determining Calcium Nitrate Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the determination of calcium nitrate (B79036) concentration in aqueous solutions. The performance of each method is evaluated based on experimental data, and detailed protocols for key experiments are provided to support practical application in research and development settings.
Comparison of Analytical Methods
The determination of calcium nitrate concentration typically involves the separate analysis of calcium (Ca²⁺) and nitrate (NO₃⁻) ions. The choice of method depends on factors such as the required sensitivity, the presence of interfering ions, available instrumentation, and the desired speed of analysis.
| Analytical Method | Analyte | Principle | Advantages | Disadvantages | Typical Concentration Range |
| Ion Chromatography (IC) | Ca²⁺, NO₃⁻ | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection.[1] | High specificity and sensitivity; can simultaneously measure multiple ions.[1][2] | High initial instrument cost; requires skilled operator. | ppb to ppm range[1] |
| Atomic Absorption Spectrophotometry (AAS) | Ca²⁺ | Measurement of the absorption of light by free calcium atoms in a flame or graphite (B72142) furnace.[3] | High sensitivity and specificity for calcium.[3][4] | Only determines elemental concentration; potential for chemical interferences.[5] | 0.01 to 60 mg/L[5] |
| UV-Vis Spectrophotometry | NO₃⁻ | Measurement of the absorbance of ultraviolet light by nitrate ions, or the absorbance of a colored complex formed after reduction of nitrate to nitrite (B80452).[6][7] | Simple, rapid, and cost-effective.[7] | Potential for interference from organic matter and other UV-absorbing species.[8] | Dependent on the specific method (e.g., up to 10 mg/L NO₃⁻-N) |
| Ion-Selective Electrodes (ISE) | Ca²⁺, NO₃⁻ | Potentiometric measurement of the activity of a specific ion in a solution.[9] | Direct and rapid measurements; portable for in-situ analysis. | Susceptible to interference from other ions; requires frequent calibration.[10][11] | 1 to 40,000 mg/L (Ca²⁺)[10], 1 to 14,000 mg/L (NO₃⁻)[11] |
| Complexometric Titration (EDTA) | Ca²⁺ | Titration of calcium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a color indicator.[12] | Inexpensive and accurate for higher concentrations.[13] | Less sensitive than instrumental methods; can be affected by interfering metal ions.[12] | Typically for higher concentrations (mg/L to g/L) |
Experimental Protocols
Determination of Calcium by Atomic Absorption Spectrophotometry (AAS)
This method is suitable for determining the concentration of calcium in a sample by measuring the absorption of light by calcium atoms.
Instrumentation and Reagents:
-
Atomic absorption spectrophotometer with a calcium hollow-cathode lamp.[14]
-
Air-acetylene flame.[14]
-
Lanthanum chloride solution (to mask interferences).[5]
-
Calcium standard solutions.[5]
-
Deionized water.
-
Hydrochloric acid (HCl).
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 1000 mg/L calcium by dissolving a known weight of primary standard calcium carbonate (CaCO₃) in a minimum amount of dilute HCl and diluting to a known volume with deionized water.[15]
-
From the stock solution, prepare a series of working standards with concentrations spanning the expected range of the samples (e.g., 0.5, 1.0, 2.0, 5.0 mg/L).[15]
-
-
Sample Preparation:
-
Acidify the sample with nitric acid to prevent precipitation of calcium salts.
-
If necessary, dilute the sample to bring the calcium concentration within the linear range of the instrument.
-
Add lanthanum chloride solution to both standards and samples to suppress chemical interferences from phosphate (B84403) and sulfate.[5]
-
-
Measurement:
-
Set the wavelength of the spectrophotometer to 422.7 nm for calcium.[14]
-
Aspirate the blank (deionized water with lanthanum chloride) and zero the instrument.
-
Aspirate the standard solutions in order of increasing concentration and record the absorbance values.
-
Aspirate the prepared samples and record their absorbance.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of calcium in the samples from the calibration curve.
-
Determination of Nitrate by UV-Vis Spectrophotometry
This protocol describes a common method for nitrate determination where nitrate is first reduced to nitrite, which then reacts to form a colored azo dye.
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer.
-
Cadmium reduction column or cadmium powder (for nitrate to nitrite reduction).[7]
-
Sulfanilamide (B372717) solution.[6]
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Griess reagent).[6]
-
Nitrate standard solutions.
-
Deionized water.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a 1000 mg/L nitrate stock solution by dissolving a known mass of potassium nitrate (KNO₃) in deionized water.
-
Prepare a series of working standards by diluting the stock solution.
-
-
Sample Preparation and Color Development:
-
Pass a known volume of the sample through a cadmium reduction column to reduce nitrate to nitrite.[7] Alternatively, treat the sample with cadmium powder.[7]
-
To the reduced sample, add sulfanilamide solution, and mix well.
-
Add NED solution and mix. Allow the color to develop for at least 10 minutes.[6]
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 543 nm.
-
Use a reagent blank to zero the instrument.
-
Measure the absorbance of the standards and the prepared samples.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Use the calibration curve to determine the nitrate concentration in the samples.
-
Determination of Calcium by Complexometric EDTA Titration
This classical titrimetric method is suitable for determining higher concentrations of calcium.
Reagents:
-
Standardized 0.01 M EDTA solution.[12]
-
pH 10 buffer solution (ammonia-ammonium chloride).[12]
-
Calmagite or Eriochrome Black T indicator.[12]
-
8 M Sodium Hydroxide (NaOH) solution.[12]
-
Deionized water.
Procedure:
-
Standardization of EDTA Solution:
-
Standardize the EDTA solution against a primary standard calcium carbonate solution.[12]
-
-
Sample Preparation:
-
Pipette a known volume of the sample into an Erlenmeyer flask.
-
Add deionized water to dilute if necessary.
-
-
Titration:
-
Add 2 mL of 8 M NaOH to raise the pH to approximately 12. This precipitates any interfering magnesium ions.[12]
-
Add a few drops of the chosen indicator. The solution should turn a wine-red color.
-
Titrate with the standardized EDTA solution until the color changes from wine-red to a clear blue endpoint.[12]
-
Record the volume of EDTA used.
-
-
Calculation:
-
Calculate the concentration of calcium in the sample based on the stoichiometry of the Ca²⁺-EDTA reaction and the volume of EDTA titrant used.
-
Workflow and Pathway Diagrams
Caption: General experimental workflow for quantitative analysis.
Caption: Relationship between calcium nitrate and analytical methods.
References
- 1. Ion Chromatography [serc.carleton.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. agilent.com [agilent.com]
- 4. academic.oup.com [academic.oup.com]
- 5. nemi.gov [nemi.gov]
- 6. mt.com [mt.com]
- 7. shimadzu.com [shimadzu.com]
- 8. iwaponline.com [iwaponline.com]
- 9. vernier.com [vernier.com]
- 10. vernier.com [vernier.com]
- 11. vernier.com [vernier.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Calcium- Determination by AAS | OIV [oiv.int]
- 15. web.pdx.edu [web.pdx.edu]
Validating Calcium Nitrate as an Analytical Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of analytical results hinges on the quality of the standards used. While calcium carbonate is traditionally recognized as a primary standard for calcium analysis, calcium nitrate (B79036) presents a viable and often practical alternative. This guide provides an objective comparison of calcium nitrate with other calcium standards, supported by experimental data and detailed methodologies, to aid in its validation and application in various analytical techniques.
Comparison of Calcium Standards
The choice of a calcium standard depends on several factors, including the analytical method, desired accuracy, and practical considerations like solubility and hygroscopicity. The following table summarizes the key properties of high-purity calcium nitrate and calcium carbonate.
| Property | Calcium Nitrate (Ca(NO₃)₂) | Calcium Carbonate (CaCO₃) |
| Purity | Available as Certified Reference Material (CRM) with purity >99.995%[1] | Available as a primary standard with high purity |
| Solubility in Water | Highly soluble | Practically insoluble in water, soluble in dilute acids[2] |
| Hygroscopicity | Hygroscopic, readily absorbs moisture from the air[3][4][5] | Not significantly hygroscopic |
| Traceability | Available as standards traceable to NIST SRM 3109a[1] | Available as a primary standard traceable to NIST[6] |
| Primary Applications | Preparation of standards for AAS, IC, and ICP-OES[1] | Standardization of EDTA solutions for complexometric titrations[7] |
Performance in Analytical Methods
Calcium nitrate is a suitable standard for a range of analytical techniques for calcium determination. Its high solubility in water makes it particularly convenient for preparing standard solutions for instrumental analysis.
Complexometric Titration (EDTA)
While calcium carbonate is the conventional primary standard for standardizing EDTA solutions, high-purity calcium nitrate can also be used. The key is the accurate knowledge of the calcium content in the chosen standard.
Experimental Data:
A study comparing titrimetric and calcimetric methods for calcium carbonate estimation highlighted the importance of accurate endpoint detection in titrations.[8][9] While not a direct comparison of calcium nitrate and carbonate as standards, it underscores the need for a well-characterized standard for accurate results. In a typical EDTA titration for calcium, a relative standard deviation of less than 1% can be achieved.
Atomic Absorption Spectroscopy (AAS)
Calcium nitrate is commonly used to prepare stock and working standards for AAS analysis of calcium.[10][11]
Experimental Data:
A validation study for the estimation of calcium in an herbomineral formulation by AAS used calcium nitrate as the standard. The method demonstrated excellent linearity over a concentration range of 0.5 to 20 µg/mL with a regression coefficient (r²) of 0.999. The intraday and interday precision showed %RSD values between 0.48%-1.95% and 3.48%-5.01%, respectively. The accuracy, determined by recovery studies at three levels, ranged from 93.24% to 101.75%.[10][11]
It is important to note that the presence of nitrate ions can interfere with calcium determination in AAS, but this interference can be eliminated by the addition of releasing agents like lanthanum chloride or strontium chloride.[12]
Ion Chromatography (IC)
Calcium nitrate is an excellent choice for preparing standards for the determination of calcium by ion chromatography due to its high purity and solubility. Certified reference materials of calcium ion chromatography standards are often prepared from high-purity calcium nitrate.[1]
Experimental Data:
A study on the determination of calcium in calcium carbonate by ion chromatography reported a linearity range of 1.0 µg/mL to 25.0 µg/mL for calcium with a correlation coefficient (R²) of 0.9997. The limits of detection and quantification for calcium were established at 2.0 µg/L and 6.0 µg/L, respectively.[13]
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are protocols for key experiments involving the validation and use of calcium nitrate as an analytical standard.
Preparation of a 1000 mg/L Calcium Standard Solution from Calcium Nitrate
Methodology:
-
Drying (optional but recommended for highest accuracy): Dry analytical grade calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O] in a desiccator over a suitable desiccant. Due to its hygroscopic nature, handling should be performed in a low-humidity environment.
-
Weighing: Accurately weigh 2.946 g of calcium nitrate tetrahydrate.[14]
-
Dissolution: Transfer the weighed calcium nitrate to a 500 mL calibrated volumetric flask.[14]
-
Dilution: Add a small amount of deionized water to dissolve the solid completely. Once dissolved, make up the volume to the mark with deionized water.[14]
-
Storage: Store the solution in a tightly capped polyethylene (B3416737) bottle. The stock solution is stable for about one week.[14]
Workflow for Preparing a Calcium Standard Solution
Caption: Preparation of a 1000 mg/L calcium standard solution.
Standardization of EDTA Solution using a Calcium Standard
Methodology:
-
Pipette a known volume: Pipette a 25.00 mL aliquot of the prepared calcium standard solution into a 250 mL Erlenmeyer flask.
-
Add buffer: Add 2 mL of an ammonia-ammonium chloride buffer solution (pH 10).
-
Add indicator: Add 2-3 drops of a suitable indicator such as Eriochrome Black T or Calmagite.
-
Titrate: Titrate with the EDTA solution from a burette until the color changes from wine red to a clear blue.
-
Repeat: Repeat the titration at least two more times to ensure precision. The results should agree to within ±1%.[15]
Workflow for EDTA Standardization
Caption: Standardization of an EDTA solution using a calcium standard.
Calcium Determination by Atomic Absorption Spectroscopy (AAS)
Methodology:
-
Instrument Setup:
-
Preparation of Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 2, 5, 10, 15, 20 µg/mL) by diluting the 1000 mg/L calcium stock solution.[10][11]
-
Addition of Releasing Agent: To each working standard and sample solution, add a releasing agent such as lanthanum chloride or strontium chloride solution to overcome chemical interferences.[12][16]
-
Calibration: Aspirate the blank and the working standards into the AAS and generate a calibration curve of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[10][11]
-
Sample Analysis: Aspirate the sample solutions and determine the calcium concentration from the calibration curve.
Workflow for Calcium Determination by AAS
Caption: Workflow for the determination of calcium by AAS.
Conclusion
High-purity calcium nitrate is a valid and convenient analytical standard for the determination of calcium in various matrices. Its excellent solubility in water offers a significant advantage over calcium carbonate, especially for instrumental methods like AAS and IC. While its hygroscopic nature requires careful handling and storage, its availability as a high-purity, NIST-traceable material makes it a reliable choice for establishing accurate and precise analytical measurements. The choice between calcium nitrate and calcium carbonate as a standard will ultimately depend on the specific application, the analytical technique employed, and the laboratory's standard operating procedures.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Timescale for hygroscopic conversion of calcite mineral particles through heterogeneous reaction with nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Calcimetric and Titrimetric Methods for Calcium Carbonate Estimation of Five Soil Types in Central Sudan [scirp.org]
- 9. scirp.org [scirp.org]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
- 11. researchgate.net [researchgate.net]
- 12. KGS--Bull. 187, pt. 1--Determination of Calcium and Magnesium in Carbonate and Silicate Rocks by Atomic Absorption [kgs.ku.edu]
- 13. ijrar.com [ijrar.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 16. Atomic absorption spectrometric determination of calcium and other metallic elements in some animal protein sources - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the effects of different nitrate salts on plant growth
For Researchers, Scientists, and Drug Development Professionals
Nitrogen is an indispensable macronutrient for plant growth, forming the backbone of amino acids, nucleic acids, and chlorophyll (B73375). The primary source of nitrogen for most terrestrial plants is nitrate (B79036) (NO₃⁻), absorbed from the soil solution. The cation accompanying the nitrate ion can significantly influence its uptake, as well as have independent effects on plant physiology and the soil environment. This guide provides a comprehensive comparison of the effects of four common nitrate salts—Potassium Nitrate (KNO₃), Calcium Nitrate (Ca(NO₃)₂), Ammonium (B1175870) Nitrate (NH₄NO₃), and Sodium Nitrate (NaNO₃)—on plant growth, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
Table 1: Effect of Different Nitrate Salts on Plant Biomass
| Nitrate Salt | Cation | General Effect on Biomass | Specific Findings |
| Potassium Nitrate (KNO₃) | K⁺ | Generally positive, enhances overall growth and fruit development. | In tobacco seedlings, moderate potassium levels combined with moderate ammonium (a component of some nitrate fertilizers) significantly improved leaf and root biomass[1]. |
| Calcium Nitrate (Ca(NO₃)₂) | Ca²⁺ | Promotes strong cell walls and root development, leading to healthy biomass accumulation. | Application of calcium nitrate has been shown to improve the growth of cucumber embryos[2]. |
| Ammonium Nitrate (NH₄NO₃) | NH₄⁺ | Can be a highly effective nitrogen source, but the ammonium component can be toxic at high concentrations and can acidify the soil. | In fodder maize, ammonium sulphate nitrate (a related fertilizer) showed remarkable results in increasing fresh and dry forage yield compared to urea[3]. |
| Sodium Nitrate (NaNO₃) | Na⁺ | Effective nitrogen source, but potential for sodium accumulation in the soil, which can be detrimental to soil structure and plant health at high concentrations. | Provides an immediately available source of nitrogen and is particularly effective in acidic soils[4]. |
Table 2: Effect of Different Nitrate Salts on Plant Quality Parameters
| Nitrate Salt | Effect on Chlorophyll Content | Effect on Fruit/Yield Quality |
| Potassium Nitrate (KNO₃) | Generally positive; potassium is essential for enzyme activation in photosynthesis. | Significantly improves fruit yield, size, firmness, and soluble solids content in fruits like plums and pears[5][6]. |
| Calcium Nitrate (Ca(NO₃)₂) | Supports healthy leaf development, which is essential for chlorophyll production. | Enhances fruit firmness and can help prevent physiological disorders like blossom-end rot in tomatoes. |
| Ammonium Nitrate (NH₄NO₃) | The ammonium component can lead to increased chlorophyll content. | The ratio of ammonium to nitrate is crucial; an appropriate ratio can enhance fruit quality in crops like peppers[7]. |
| Sodium Nitrate (NaNO₃) | Supports photosynthesis by providing the necessary nitrogen for chlorophyll production[4]. | Can lead to increased yields, as seen in organic spring feed barley, but the effect is dependent on soil type and application method[8]. |
Experimental Protocols
To empirically determine the effects of different nitrate salts on plant growth, a controlled experiment is essential. The following protocols outline the key methodologies for conducting such a study.
Experimental Design and Plant Growth
A hydroponic system is ideal for controlling nutrient availability.
-
Plant Material: Select a model plant species with a relatively short growth cycle, such as lettuce (Lactuca sativa) or Arabidopsis thaliana.
-
Germination: Germinate seeds on a sterile, inert medium (e.g., rockwool or agar) moistened with deionized water.
-
Hydroponic Setup: Transfer seedlings to a hydroponic system (e.g., deep water culture or nutrient film technique) once they have developed their first true leaves[9][10][11].
-
Nutrient Solutions: Prepare a base nutrient solution (e.g., Hoagland or Murashige and Skoog) containing all essential macro- and micronutrients except for the nitrogen source.
-
Treatment Groups: Divide the plants into treatment groups, each receiving the base nutrient solution supplemented with one of the following nitrate salts at an equivalent nitrogen concentration:
-
Potassium Nitrate (KNO₃)
-
Calcium Nitrate (Ca(NO₃)₂)
-
Ammonium Nitrate (NH₄NO₃)
-
Sodium Nitrate (NaNO₃)
-
A control group with a standard, balanced nitrogen source or no nitrogen.
-
-
Growth Conditions: Maintain all plants under controlled environmental conditions (e.g., 16-hour photoperiod, 22-25°C, and consistent light intensity).
-
Data Collection: Harvest plants at regular intervals (e.g., weekly) to measure growth parameters.
Measurement of Plant Growth Parameters
-
Biomass (Fresh and Dry Weight):
-
Carefully remove plants from the hydroponic system and gently blot dry to determine fresh weight.
-
Separate the shoots and roots.
-
Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine dry weight[12].
-
-
Shoot and Root Length:
-
Measure the length of the main shoot from the base to the apical meristem.
-
Measure the length of the longest root.
-
-
Leaf Area:
-
Excise all leaves and measure their total area using a leaf area meter or by scanning and analyzing the images with appropriate software[12].
-
Chlorophyll Content Analysis
-
Sample Preparation:
-
Collect a known weight of fresh leaf tissue (e.g., 0.1 g).
-
-
Extraction:
-
Homogenize the leaf tissue in 80% acetone (B3395972) or 100% methanol[5][13].
-
Centrifuge the homogenate to pellet the cell debris.
-
-
Spectrophotometry:
Visualizing Key Processes and Relationships
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using the DOT language.
References
- 1. Differential Effects of Ammonium (NH4+) and Potassium (K+) Nutrition on Photoassimilate Partitioning and Growth of Tobacco Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prometheusprotocols.net [prometheusprotocols.net]
- 6. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]
- 7. Appropriate Ammonium-Nitrate Ratio Improves Nutrient Accumulation and Fruit Quality in Pepper (Capsicum annuum L.) [mdpi.com]
- 8. Signaling pathways underlying nitrogen transport and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. projects.sare.org [projects.sare.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydroponics: A Versatile System to Study Nutrient Allocation and Plant Responses to Nutrient Availability and Exposure to Toxic Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencebuddies.org [sciencebuddies.org]
- 13. 2.2. Determination of Chlorophyll Content in Plant [bio-protocol.org]
- 14. participants.wepal.nl [participants.wepal.nl]
- 15. Total Chlorophyll a Measurements by Spectrophotometer [protocols.io]
Quantitative Analysis of Calcium Nitrate: A Comparative Guide to Ion Chromatography and Alternative Methods
For researchers, scientists, and drug development professionals requiring precise quantification of calcium nitrate (B79036), ion chromatography (IC) presents a robust and reliable analytical technique. This guide provides a comprehensive comparison of ion chromatography with other common methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable approach for your analytical needs.
Ion Chromatography: A Versatile Tool for Ion Analysis
Ion chromatography is a powerful technique for separating and quantifying ionic species.[1] It is particularly well-suited for the analysis of calcium nitrate as it can determine both the cation (Ca²⁺) and the anion (NO₃⁻) in a single analytical run, or in separate dedicated runs. The fundamental principle involves the separation of ions on a stationary phase resin based on their charge and affinity, followed by detection, most commonly by conductivity.[2][3]
Simultaneous vs. Sequential Analysis of Calcium and Nitrate
While ion chromatography can analyze both cations and anions, the instrumentation is typically configured for one or the other.[3] Simultaneous analysis of both cations and anions in a single injection is possible but often requires more complex setups, such as dual-channel systems or methods that form anionic complexes with the cations.
A common approach for the simultaneous determination of anions and divalent cations like calcium involves the use of an eluent containing a chelating agent, such as EDTA. The EDTA forms anionic complexes with Ca²⁺, allowing for their separation on an anion-exchange column along with other anions like nitrate.[4]
Alternatively, a more straightforward approach involves two separate analyses from the same sample: one for the cations on a cation-exchange column and one for the anions on an anion-exchange column.[1]
Experimental Protocol: Ion Chromatography for Calcium and Nitrate
The following protocols outline the typical conditions for the quantitative analysis of calcium and nitrate using ion chromatography.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
Dissolution : Accurately weigh the calcium nitrate sample and dissolve it in high-purity deionized water to a known volume.
-
Dilution : Dilute the sample to fall within the linear range of the calibration curve. If the sample conductivity is high, dilution is necessary.[2]
-
Filtration : Filter the diluted sample through a 0.45 µm or 0.2 µm syringe filter to remove any particulate matter that could damage the column.[2][3]
Anion (Nitrate) Analysis Protocol
| Parameter | Condition |
| Instrument | Ion Chromatograph with suppressed conductivity detection |
| Column | Anion-exchange column (e.g., Dionex IonPac™ AS22-fast 4 µm)[3] |
| Eluent | 4.5 mM Sodium Carbonate / 1.4 mM Sodium Bicarbonate[3] |
| Flow Rate | 1.2 mL/min[3] |
| Injection Volume | 25 µL[3] |
| Detector | Suppressed conductivity |
Cation (Calcium) Analysis Protocol
| Parameter | Condition |
| Instrument | Ion Chromatograph with suppressed conductivity detection |
| Column | Cation-exchange column |
| Eluent | Methanesulfonic acid (MSA) based eluent (e.g., from an RFIC eluent generator)[1] |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Injection Volume | 25 µL |
| Detector | Suppressed conductivity |
Performance Data for Ion Chromatography
The following table summarizes typical performance characteristics for the quantitative analysis of nitrate by ion chromatography, based on method validation studies.
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L | |
| Limit of Quantification (LOQ) | 0.025 - 0.5 mg/L | [3] |
| Precision (%RSD) | < 2% | |
| Recovery | 87 - 107% | [3] |
Comparison with Alternative Analytical Methods
While ion chromatography is a highly effective method, other techniques can also be employed for the quantification of calcium and nitrate. This section compares ion chromatography with Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for calcium analysis and with titration, another common method.
| Feature | Ion Chromatography (IC) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Complexometric Titration (EDTA) |
| Analyte | Calcium and Nitrate | Calcium (and other elements) | Calcium (and other metal ions) |
| Principle | Ion-exchange separation and conductivity detection | Atomic emission from excited atoms in plasma | Complex formation with a chelating agent |
| Specificity | High for both cation and anion | High for elemental analysis | Lower, potential interference from other metal ions |
| Sensitivity | ppb to ppm range | ppb to ppm range | ppm to % range |
| Sample Throughput | High (automated systems) | High (automated systems) | Lower (manual or semi-automated) |
| Matrix Effects | Can be significant, requires careful sample preparation | Can be significant, but often more robust than IC for complex matrices | Significant interference from other metal ions |
| Cost (Instrument) | Moderate to High | High | Low |
| Cost (Operational) | Moderate | High | Low |
Method Selection Guide
The choice of analytical method depends on various factors including the specific analytical requirements, sample matrix, available instrumentation, and budget.
Caption: Decision tree for selecting an analytical method for calcium nitrate.
Experimental Workflow for Ion Chromatography
The following diagram illustrates the typical workflow for the quantitative analysis of calcium nitrate using ion chromatography.
Caption: Experimental workflow for calcium nitrate analysis by ion chromatography.
References
Assessing the Phase Purity of Synthesized Calcium Nitrate: An XRD-Based Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the phase purity of synthesized compounds is paramount. This guide provides a comparative analysis of common calcium nitrate (B79036) synthesis methods, with a focus on leveraging X-ray Diffraction (XRD) to verify phase purity. Detailed experimental protocols and data interpretation are included to assist in producing high-purity calcium nitrate for demanding applications.
Calcium nitrate, a versatile compound used in applications ranging from fertilizers to concrete admixtures and as a component in pharmaceutical manufacturing, requires stringent purity control. The presence of crystalline impurities can significantly impact its performance and safety. XRD is a powerful, non-destructive technique for identifying crystalline phases and assessing the purity of synthesized materials. This guide compares two primary synthesis routes for calcium nitrate and outlines a comprehensive XRD analysis workflow to ensure the desired phase is achieved.
Comparison of Synthesis Methods for Calcium Nitrate
The two most common laboratory-scale methods for synthesizing calcium nitrate are the reaction of nitric acid with either calcium carbonate (limestone) or calcium hydroxide (B78521) (slaked lime). The choice of precursor can influence the reaction conditions and the impurity profile of the final product.
| Synthesis Method | Chemical Equation | Key Reaction Parameters | Potential Impurities |
| Method A: From Calcium Carbonate | CaCO₃ + 2HNO₃ → Ca(NO₃)₂ + H₂O + CO₂ | - Reaction is typically performed by gradually adding calcium carbonate to nitric acid to control the effervescence from CO₂ evolution. - Gentle heating can facilitate the reaction. | - Unreacted calcium carbonate (CaCO₃) - Other mineral phases present in the limestone source (e.g., quartz, dolomite) |
| Method B: From Calcium Hydroxide | Ca(OH)₂ + 2HNO₃ → Ca(NO₃)₂ + 2H₂O | - This is a straightforward acid-base neutralization reaction. - The reaction is exothermic and may require cooling to control the temperature. | - Unreacted calcium hydroxide (Ca(OH)₂) - Calcium carbonate (CaCO₃) if the calcium hydroxide has been exposed to atmospheric CO₂. |
Table 1. Comparison of common laboratory synthesis methods for calcium nitrate.
Experimental Protocols
Synthesis of Calcium Nitrate from Calcium Carbonate (Method A)
-
Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a beaker containing a calculated amount of dilute nitric acid.
-
Addition of Calcium Carbonate: While stirring, slowly add a stoichiometric amount of powdered calcium carbonate to the nitric acid. The slow addition is crucial to control the foaming caused by the release of carbon dioxide.
-
Reaction Completion: After the initial effervescence subsides, gently heat the solution to approximately 60°C and stir for 1-2 hours to ensure the reaction goes to completion.
-
Filtration: If the starting calcium carbonate was not pure, filter the hot solution to remove any insoluble impurities.
-
Crystallization: Transfer the clear filtrate to an evaporating dish and reduce the volume by gentle heating. Allow the solution to cool slowly to room temperature to form crystals of calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O).
-
Drying: Isolate the crystals by filtration and dry them in a desiccator over a suitable drying agent. Due to the hygroscopic nature of calcium nitrate, prolonged exposure to ambient air should be avoided.[1]
Synthesis of Calcium Nitrate from Calcium Hydroxide (Method B)
-
Reaction Setup: In a fume hood, add a stoichiometric amount of calcium hydroxide to a beaker of distilled water to form a slurry. Place the beaker in an ice bath to manage the exothermic nature of the subsequent reaction.
-
Addition of Nitric Acid: While stirring the slurry, slowly add a stoichiometric amount of dilute nitric acid. Monitor the temperature to keep it from rising excessively.
-
Reaction Completion: Once the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours.
-
Filtration: Filter the solution to remove any unreacted calcium hydroxide or calcium carbonate impurities.
-
Crystallization: Concentrate the filtrate by gentle heating and then cool to induce crystallization of calcium nitrate tetrahydrate.
-
Drying: Collect the crystals by filtration and dry them in a desiccator.
XRD Analysis for Phase Purity
Due to the hygroscopic nature of calcium nitrate, proper sample preparation and handling are critical for obtaining accurate XRD data. Moisture absorption can lead to changes in crystallinity and potentially the formation of different hydrated phases.
Experimental Protocol for XRD Analysis
-
Sample Preparation:
-
Gently grind the synthesized calcium nitrate crystals into a fine, homogeneous powder using an agate mortar and pestle.
-
To minimize water absorption, perform the grinding and mounting steps in a low-humidity environment (e.g., a glove box with a dry atmosphere) if possible.
-
Press the powder into a low-background sample holder. Ensure the sample surface is flat and level with the holder's surface to avoid peak shifts.
-
-
Instrument Parameters:
-
Instrument: A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is suitable.
-
Scan Range (2θ): A typical scan range would be from 10° to 80°.
-
Step Size: A step size of 0.02° is generally sufficient.
-
Dwell Time: The time per step should be optimized to achieve good signal-to-noise ratio.
-
Sample Rotation: If available, sample rotation can help to minimize preferred orientation effects.
-
-
Data Analysis:
-
Phase Identification: The collected XRD pattern should be compared with a standard reference pattern for calcium nitrate tetrahydrate from a database such as the ICDD's Powder Diffraction File™ (PDF®). The CAS number for calcium nitrate tetrahydrate is 13477-34-4.[2][3][4]
-
Impurity Identification: Any peaks in the experimental pattern that do not correspond to the reference pattern of calcium nitrate tetrahydrate should be identified by comparing them with reference patterns of potential impurities (e.g., CaCO₃, Ca(OH)₂).
-
Quantitative Analysis: For a more in-depth analysis of phase purity, Rietveld refinement can be employed.[5][6][7][8] This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the quantification of the weight percentage of each crystalline phase present in the sample.
-
Visualization of Experimental Workflow
Figure 1. Workflow for the synthesis and XRD-based phase purity analysis of calcium nitrate.
By following the detailed synthesis and analysis protocols outlined in this guide, researchers can confidently produce and verify the phase purity of calcium nitrate, ensuring its suitability for high-stakes research, development, and manufacturing applications.
References
- 1. researchgate.net [researchgate.net]
- 2. webbook.nist.gov [webbook.nist.gov]
- 3. Calcium nitrate | Ca(NO3)2 | CID 24963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 7. saimm.co.za [saimm.co.za]
- 8. researchgate.net [researchgate.net]
Anhydrous vs. Hydrated Calcium Nitrate: A Comparative Guide for Researchers
For scientists and professionals in drug development and research, selecting the appropriate form of a chemical reagent is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of anhydrous and hydrated calcium nitrate (B79036), offering insights into their respective properties and performance in various chemical reactions, supported by experimental data and detailed protocols.
Calcium nitrate, a versatile inorganic salt, is available in two primary forms: anhydrous (Ca(NO₃)₂) and hydrated (most commonly as calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O). The presence or absence of water of crystallization fundamentally alters the physical and chemical characteristics of the compound, influencing its reactivity, solubility, and suitability for different applications.
Physical and Chemical Properties: A Head-to-Head Comparison
The most apparent distinction between anhydrous and hydrated calcium nitrate lies in their physical properties, which are a direct consequence of the presence of water molecules in the hydrated form's crystal lattice. These differences are summarized in the table below.
| Property | Anhydrous Calcium Nitrate (Ca(NO₃)₂) | Hydrated Calcium Nitrate (Ca(NO₃)₂·4H₂O) |
| Molar Mass | 164.088 g/mol [1] | 236.15 g/mol [1] |
| Appearance | White, crystalline solid[2] | Colorless, crystalline solid[1] |
| Density | 2.504 g/cm³[1] | 1.896 g/cm³[1] |
| Melting Point | 561 °C (1042 °F)[1] | 42.7 °C (108.9 °F)[1] |
| Boiling Point | Decomposes | 132 °C (270 °F)[1] |
| Solubility in Water | 1212 g/L at 20 °C[1] | 1290 g/L at 20 °C[1] |
| Hygroscopicity | Highly hygroscopic, readily absorbs moisture from the air.[1] | Deliquescent, absorbs moisture from the air. |
The higher molar mass and lower density of the hydrated form are direct results of its water content. The significantly lower melting point of the tetrahydrate is due to the energy required to break the bonds of the water of crystallization. While both forms are highly soluble in water, their dissolution behaviors can differ, with the anhydrous form potentially exhibiting a more exothermic dissolution.
Performance in Chemical Reactions
The choice between anhydrous and hydrated calcium nitrate is primarily dictated by the specific requirements of a chemical reaction, particularly the sensitivity of the reaction to the presence of water.
Organic Synthesis
In organic synthesis, the anhydrous form of calcium nitrate is generally preferred.[2] The absence of water is often crucial for reactions that are sensitive to moisture, such as certain nitration and oxidation reactions.[2] The introduction of water from the hydrated form can lead to unwanted side reactions, hydrolysis of reagents or products, and a decrease in overall yield.
Oxidation Reactions: Calcium nitrate can act as an oxidizing agent, for instance, in the oxidation of alcohols to aldehydes or ketones. The anhydrous form provides the necessary oxidative environment without introducing water, which could interfere with the reaction.[2]
Nitration Reactions: Calcium nitrate can be used as a nitrating agent for aromatic compounds. In electrophilic aromatic substitution reactions, the presence of water can deactivate the nitrating species and reduce the efficiency of the reaction.
Cement and Concrete Applications
Calcium nitrate is utilized as a set-accelerating admixture in concrete.[3] It accelerates the hydration of cement, leading to faster setting times and earlier strength development. Studies have shown that the addition of calcium nitrate tetrahydrate significantly reduces the initial and final setting times of Portland cement.
While most studies utilize the hydrated form, the accelerating effect is primarily due to the calcium and nitrate ions. Therefore, the anhydrous form would also be an effective accelerator. When substituting the anhydrous form for the hydrated form, the dosage should be adjusted based on the molar mass to ensure an equivalent concentration of the active ions.
Experimental Protocol: Determination of Cement Setting Time (Vicat Apparatus)
This protocol is adapted from standard methods for determining the setting time of cement.
-
Materials: Portland cement, anhydrous or hydrated calcium nitrate, distilled water, Vicat apparatus with a 1 mm diameter needle.
-
Sample Preparation: Prepare a cement paste by mixing a known weight of cement with a specific water-to-cement ratio. For the experimental samples, dissolve a predetermined percentage of either anhydrous or hydrated calcium nitrate (by weight of cement) in the mixing water.
-
Molding: Immediately after mixing, fill the Vicat mold with the cement paste and level the surface.
-
Penetration Test: Place the mold under the Vicat needle. Lower the needle gently until it touches the surface of the paste and then release it quickly, allowing it to sink into the paste under its own weight.
-
Initial Setting Time: Record the time elapsed from the addition of water until the needle penetrates to a depth of 25 mm. This is the initial setting time.
-
Final Setting Time: The final setting time is the time elapsed until the needle, when applied to the surface, makes an impression but does not penetrate.
-
Data Analysis: Compare the initial and final setting times of the control paste (without calcium nitrate) with those containing different concentrations of anhydrous and hydrated calcium nitrate.
Latex Coagulation
In the production of latex products, calcium nitrate is a common coagulant.[3] The divalent calcium ions (Ca²⁺) effectively destabilize the latex emulsion, causing the rubber particles to aggregate and coagulate.
Both anhydrous and hydrated forms will provide the necessary Ca²⁺ ions upon dissolution. The choice between the two may come down to factors like cost-effectiveness (based on the percentage of active Ca(NO₃)₂), ease of handling, and the desired dissolution rate.
Hygroscopicity and Handling
A significant practical difference between the two forms is their hygroscopicity. Anhydrous calcium nitrate is highly hygroscopic and will readily absorb moisture from the atmosphere to form the hydrated salt.[1] This requires storage in tightly sealed containers in a dry environment to maintain its anhydrous state. Hydrated calcium nitrate is also hygroscopic and can become deliquescent, meaning it can absorb enough moisture to dissolve.
Calcium and Nitrate Signaling in Plants
In the context of biological research, particularly in plant science, calcium and nitrate ions play crucial roles in signaling pathways. Nitrate uptake and assimilation are tightly regulated processes involving calcium as a second messenger.
Conclusion
The decision to use anhydrous or hydrated calcium nitrate should be based on a thorough understanding of the specific experimental or industrial requirements.
-
Anhydrous Calcium Nitrate is the preferred choice for applications where the presence of water is detrimental, such as in many organic synthesis reactions. Its higher concentration of the active compound per unit mass can also be an advantage. However, its highly hygroscopic nature necessitates careful storage and handling.
-
Hydrated Calcium Nitrate is a suitable and often more cost-effective option for aqueous reactions and applications where the presence of water is not a concern, such as in concrete admixtures and latex coagulation. Its lower hygroscopicity compared to the anhydrous form can make it easier to handle in less controlled environments.
For researchers and drug development professionals, a careful evaluation of the reaction conditions and the potential impact of water will ensure the selection of the most appropriate form of calcium nitrate, leading to more reliable and reproducible results.
References
A Comparative Guide to Titration Methods for Calcium Nitrate Assay
For researchers, scientists, and drug development professionals, the accurate quantification of calcium nitrate (B79036) is crucial for quality control, formulation development, and research applications. Titration methods, renowned for their accuracy and reliability, are frequently employed for this purpose. This guide provides a detailed comparison of three common titration methods for the assay of calcium nitrate: Complexometric Titration, Potentiometric Titration, and Ion-Selective Electrode (ISE) Titration. The performance of each method is evaluated based on key validation parameters such as accuracy, precision, and linearity, with supporting experimental data and detailed methodologies.
Performance Comparison of Titration Methods
The selection of an appropriate titration method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the desired level of precision and accuracy. The following table summarizes the performance characteristics of the different methods for calcium nitrate quantification.
| Performance Parameter | Complexometric Titration | Potentiometric Titration | Ion-Selective Electrode (ISE) Titration |
| Principle | Formation of a stable, colored complex between calcium ions and a chelating agent, typically EDTA, at a specific pH. The endpoint is determined by a color change of a metallochromic indicator.[1][2] | Measurement of the potential difference between an indicator electrode and a reference electrode as a function of the titrant volume. The endpoint is identified by the point of maximum inflection on the titration curve.[3] | Use of a calcium ion-selective electrode to monitor the activity of calcium ions in the solution as a titrant is added. The endpoint is determined from the resulting titration curve.[4] |
| Typical Accuracy (% Recovery) | 99.0% - 101.0%[5] | 98.5% - 101.5% | 98.0% - 102.0% |
| Typical Precision (% RSD) | < 1.0%[6] | < 1.5%[7] | < 2.0% |
| Linearity (R²) | > 0.999[5] | > 0.998 | > 0.999[8] |
| Key Advantages | High accuracy and precision, cost-effective, and visually clear endpoint. | Objective endpoint determination, suitable for colored or turbid solutions, and amenable to automation.[3] | High selectivity for calcium ions and can be used for direct measurement or as an endpoint indicator.[4] |
| Key Disadvantages | Subject to interference from other metal ions, and the visual endpoint can be subjective.[9][10] | Requires specialized equipment (potentiometer and electrodes), and the electrode response can be slow.[11] | Electrode performance can be affected by interfering ions and requires careful calibration and maintenance.[12][13] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide methodologies for each of the discussed titration methods for the assay of calcium nitrate.
Complexometric Titration with EDTA
This method relies on the reaction between calcium ions and ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable, colorless complex with calcium. A metallochromic indicator is used to signal the endpoint.
Materials:
-
Calcium Nitrate sample
-
Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt solution, 0.05 M, standardized
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Eriochrome Black T indicator
-
Deionized water
-
250 mL Erlenmeyer flasks
-
50 mL burette
-
Pipettes
Procedure:
-
Accurately weigh a quantity of Calcium Nitrate sample expected to contain approximately 10-15 mg of calcium and transfer it to a 250 mL Erlenmeyer flask.
-
Dissolve the sample in approximately 100 mL of deionized water.
-
Add 2 mL of ammonia-ammonium chloride buffer solution (pH 10) to the flask.
-
Add a small amount (approximately 30-50 mg) of Eriochrome Black T indicator mixture. The solution will turn wine red.
-
Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from wine red to a clear blue at the endpoint.
-
Record the volume of EDTA solution consumed.
-
Perform a blank titration using the same procedure but without the calcium nitrate sample and subtract the blank volume from the sample titration volume.
-
Calculate the percentage of calcium nitrate in the sample.
Potentiometric Titration
This method involves monitoring the change in potential of a calcium-selective electrode as a titrant is added. The endpoint is determined from the resulting titration curve.
Materials:
-
Calcium Nitrate sample
-
EDTA disodium salt solution, 0.05 M, standardized
-
Potentiometer with a calcium ion-selective electrode and a reference electrode (e.g., Ag/AgCl)
-
Magnetic stirrer and stir bar
-
Deionized water
-
250 mL beaker
-
50 mL burette
-
Pipettes
Procedure:
-
Accurately weigh a quantity of Calcium Nitrate sample and dissolve it in a known volume of deionized water in a 250 mL beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calcium ion-selective electrode and the reference electrode into the solution.
-
Begin stirring the solution at a constant rate.
-
Record the initial potential of the solution.
-
Add the standardized 0.05 M EDTA solution in small, known increments from the burette.
-
Record the potential after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point, which is indicated by a sharp change in potential.
-
Plot the potential (in mV) versus the volume of EDTA added (in mL). The endpoint is the point of maximum slope on the titration curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.
-
Calculate the percentage of calcium nitrate in the sample based on the volume of EDTA at the equivalence point.
Ion-Selective Electrode (ISE) Titration
Similar to potentiometric titration, this method uses a calcium ISE to detect the endpoint. The ISE provides high selectivity for calcium ions.
Materials:
-
Calcium Nitrate sample
-
EDTA disodium salt solution, 0.05 M, standardized
-
Ion-selective electrode meter with a calcium ISE and a reference electrode
-
Magnetic stirrer and stir bar
-
Ionic Strength Adjustor (ISA) solution
-
Deionized water
-
250 mL beaker
-
50 mL burette
-
Pipettes
Procedure:
-
Prepare the calcium ISE according to the manufacturer's instructions.
-
Accurately weigh a quantity of Calcium Nitrate sample and dissolve it in a known volume of deionized water in a 250 mL beaker.
-
Add a small, constant volume of ISA solution to both the sample and standard solutions to maintain a constant ionic strength.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calcium ISE and reference electrode in the solution and begin stirring.
-
Titrate with the standardized 0.05 M EDTA solution, recording the electrode potential (in mV) after each addition of titrant.
-
The endpoint is determined from the inflection point of the titration curve, where the potential changes most rapidly.
-
Calculate the concentration of calcium nitrate in the sample.
Mandatory Visualizations
To better illustrate the workflow and logical relationships of the titration methods, the following diagrams are provided.
Caption: General workflow for the titration of calcium nitrate.
Caption: Reaction pathway in complexometric titration of calcium.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Application of various electrodes in potentiometric titration of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Activity and interference effects in measurement of ionized calcium with ion-selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. edt.co.uk [edt.co.uk]
A Comparative Analysis of Calcium Nitrate Synthesis Routes for Research and Pharmaceutical Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of calcium nitrate (B79036) derived from various synthesis methodologies, supported by experimental data and detailed protocols.
Calcium nitrate, a versatile inorganic compound, finds critical applications across diverse scientific fields, from a readily available source of calcium and nitrate ions in biological research to a component in pharmaceutical formulations. The synthesis route employed in its manufacture can significantly influence its purity, physical properties, and ultimately its performance in sensitive applications. This guide provides an objective comparison of calcium nitrate produced through different synthesis pathways, offering valuable insights for selecting the optimal product for specific research and development needs.
Key Performance Indicators: A Comparative Overview
The choice of synthesis route impacts several key parameters of the final calcium nitrate product. The following table summarizes the typical quantitative data associated with the most common manufacturing processes.
| Performance Metric | Nitric Acid & Calcium Carbonate | Ammonium (B1175870) Nitrate & Calcium Hydroxide (B78521) | Odda Process (By-product) | Double Decomposition |
| Purity (% Ca(NO₃)₂) | > 98%[1] | Variable, dependent on purification | Typically for fertilizer grade | Variable, dependent on purification |
| Typical Yield | ~90-98%[1][2] | High, but data is limited | N/A (By-product) | Dependent on reactant purity |
| Solubility ( g/100g H₂O at 20°C) | ~121.2 (anhydrous), ~129 (tetrahydrate)[3][4] | ~121.2 (anhydrous), ~129 (tetrahydrate)[3][4] | ~121.2 (anhydrous), ~129 (tetrahydrate)[3][4] | ~121.2 (anhydrous), ~129 (tetrahydrate)[3][4] |
| Hygroscopicity | High[3][5] | High[3] | High | High[3] |
| Primary Impurities | Unreacted CaCO₃, heavy metals (from limestone) | Ammonium salts, unreacted Ca(OH)₂ | Phosphates, other fertilizer components | Sodium/Potassium salts, unreacted starting materials |
Synthesis Routes: A Detailed Examination
The most prevalent methods for synthesizing calcium nitrate are outlined below, each with distinct advantages and disadvantages.
Reaction of Nitric Acid with Calcium Carbonate
This is the most common industrial method for producing calcium nitrate.[6] It involves the neutralization of nitric acid with calcium carbonate (limestone).
Chemical Equation: CaCO₃ + 2HNO₃ → Ca(NO₃)₂ + H₂O + CO₂[7]
Advantages:
-
High yield and purity can be achieved.[1]
-
Relatively straightforward and well-established process.
Disadvantages:
-
The quality of the limestone can introduce impurities such as heavy metals.
-
The reaction can be vigorous and requires careful control of temperature and reactant addition.[2]
Reaction of Ammonium Nitrate with Calcium Hydroxide
This method involves a double displacement reaction between ammonium nitrate and calcium hydroxide.
Chemical Equation: 2NH₄NO₃ + Ca(OH)₂ → Ca(NO₃)₂ + 2NH₃ + 2H₂O[8]
Advantages:
-
Can be a cost-effective route depending on the price of raw materials.
-
The ammonia (B1221849) produced can be recovered and utilized.
Disadvantages:
-
The reaction requires heating to drive off the ammonia gas to completion.[8]
-
The purity of the final product is highly dependent on the purity of the reactants and the efficiency of ammonia removal.
The Odda Process (Nitrophosphate Process)
Calcium nitrate is a significant by-product of the Odda process, which is used for the production of nitrogen-based fertilizers.[9] The process involves digesting phosphate (B84403) rock with nitric acid.
Chemical Equation: Ca₅(PO₄)₃(F,OH) + 10HNO₃ → 5Ca(NO₃)₂ + 3H₃PO₄ + HF/H₂O[10]
Advantages:
-
Utilizes a readily available raw material (phosphate rock).
-
Integrated process for the co-production of valuable fertilizers.
Disadvantages:
-
The resulting calcium nitrate is often of fertilizer grade and may contain impurities like phosphates.
-
Requires extensive purification steps to be suitable for research or pharmaceutical applications.
Double Decomposition
This laboratory-scale method involves the reaction of a soluble calcium salt (like calcium chloride) with a soluble nitrate salt (like sodium nitrate or potassium nitrate).
Chemical Equation: CaCl₂ + 2NaNO₃ → Ca(NO₃)₂ + 2NaCl
Advantages:
-
Simple to perform in a laboratory setting.
-
Can produce high-purity calcium nitrate if high-purity reactants are used.
Disadvantages:
-
The separation of the desired calcium nitrate from the resulting salt by-product (e.g., NaCl) can be challenging due to the high solubility of all components.[8]
-
Not typically used for large-scale industrial production.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of calcium nitrate are crucial for reproducible research.
Synthesis of Calcium Nitrate via Nitric Acid and Calcium Carbonate Reaction
Materials:
-
Calcium Carbonate (CaCO₃), high purity
-
Nitric Acid (HNO₃), 65% solution
-
Deionized water
-
Beaker, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
Slowly add a stoichiometric amount of nitric acid to a suspension of calcium carbonate in deionized water with constant stirring.[2]
-
Control the temperature of the exothermic reaction to prevent excessive foaming and splattering.
-
After the reaction ceases (indicated by the cessation of CO₂ evolution), heat the solution gently to ensure complete reaction.[2]
-
Filter the hot solution to remove any unreacted calcium carbonate or insoluble impurities.
-
Concentrate the filtrate by evaporation until crystallization begins.
-
Allow the solution to cool slowly to form calcium nitrate tetrahydrate crystals.
-
Collect the crystals by filtration and dry them in a desiccator.
Purity Analysis by Titration (Complexometric EDTA Titration)
Principle: The calcium content in a sample is determined by titrating with a standardized solution of ethylenediaminetetraacetic acid (EDTA) at a pH of around 10, using a suitable indicator.
Procedure:
-
Accurately weigh a sample of the synthesized calcium nitrate and dissolve it in deionized water in a volumetric flask.
-
Take a known volume of the sample solution and add an ammonia-ammonium chloride buffer to adjust the pH to approximately 10.
-
Add a few drops of an indicator such as Eriochrome Black T or Calmagite.
-
Titrate the solution with a standardized EDTA solution until the color changes from wine red to a distinct blue.
-
Calculate the percentage of calcium in the sample based on the volume of EDTA solution used.
Visualizing Key Processes
Diagrams illustrating the synthesis workflows and the biological role of calcium nitrate can aid in understanding these complex processes.
Caption: Experimental workflow for the synthesis of calcium nitrate from calcium carbonate and nitric acid.
Caption: Overview of the primary synthesis routes for calcium nitrate.
Caption: Calcium as a second messenger in the plant nitrate signaling pathway.[11][12][13]
Performance in Key Applications
The performance of calcium nitrate can vary depending on its intended use.
Agricultural Applications
In agriculture, calcium nitrate is a valuable fertilizer providing both calcium and nitrogen, two essential plant nutrients.[14] The nitrate form of nitrogen is readily available for plant uptake. The purity of the calcium nitrate is critical to avoid introducing harmful heavy metals into the soil and crops. Therefore, products from the nitric acid and calcium carbonate route, with proper purification, are generally preferred for horticultural and hydroponic systems.
Concrete Admixtures
Calcium nitrate is used as a multifunctional admixture in concrete. It acts as a setting accelerator, especially in cold weather, and can enhance the long-term strength of the concrete.[15][16][17] It also provides the added benefit of inhibiting the corrosion of steel reinforcement.[16] For this application, the presence of minor impurities from industrial synthesis routes may be acceptable, making products from various sources potentially suitable, provided they meet the relevant industry standards. Studies have shown that the addition of calcium nitrate can lead to a non-monotonous trend in compressive and flexural strength with increasing concentration.[18][19]
Conclusion
The selection of a suitable calcium nitrate product is contingent upon the specific requirements of the application. For high-purity applications in research and pharmaceutical development, calcium nitrate synthesized from the reaction of high-purity calcium carbonate and nitric acid, or through carefully controlled double decomposition followed by rigorous purification, is recommended. For less stringent applications, such as in agriculture or as a concrete admixture, calcium nitrate from industrial processes like the Odda process can be a cost-effective option, provided it meets the necessary quality specifications. A thorough understanding of the potential impurities and physical properties associated with each synthesis route is paramount for ensuring the success and reproducibility of scientific endeavors.
References
- 1. Calcium signaling networks mediate nitrate sensing and responses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Calcium nitrate - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Sciencemadness Discussion Board - Synthesis of calcium nitrate using calcium hydroxide and ammonium nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. vula.uct.ac.za [vula.uct.ac.za]
- 10. Nitrophosphate process - Wikipedia [en.wikipedia.org]
- 11. Calcium signaling networks mediate nitrate sensing and responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nutrient Signaling by Nitrate and Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. nbinno.com [nbinno.com]
- 15. allanchem.com [allanchem.com]
- 16. Calcium Nitrate Accelerating Admixture | Function, Benefits, and Applications [superplasticizers.com]
- 17. Calcium Nitrate as a Multifunctional Concrete Admixture | CPi worldwide [cpi-worldwide.com]
- 18. Analyzing the Effects of Calcium Nitrate over White Portland Cement: A Multi-Scale Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ingenio-web.it [ingenio-web.it]
assessing the impact of calcium nitrate versus other calcium sources on cell viability
Comparative Analysis of Calcium Nitrate (B79036) and Other Calcium Sources on Cell Viability
For researchers, scientists, and drug development professionals, selecting the appropriate reagents for cell culture is paramount to obtaining reliable and reproducible results. Calcium is a ubiquitous second messenger crucial for numerous cellular processes, and its source can significantly influence experimental outcomes. This guide provides a comparative analysis of calcium nitrate versus other common calcium sources—calcium chloride, calcium lactate (B86563), and calcium citrate (B86180)—on cell viability, supported by experimental data and detailed protocols.
Overview of Calcium's Role in Cell Viability
Calcium ions (Ca2+) are critical regulators of cellular life and death. While essential for processes like signal transduction, proliferation, and differentiation, dysregulation of intracellular calcium homeostasis can trigger apoptosis or necrosis.[1][2] Prolonged elevations in cytosolic calcium can lead to mitochondrial calcium overload, a key event in the intrinsic apoptotic pathway.[1] The source of extracellular calcium can affect its bioavailability and cellular uptake, thereby influencing these downstream events.
Calcium-Mediated Apoptosis Signaling Pathway
Elevated intracellular calcium can initiate a cascade of events leading to programmed cell death. The diagram below illustrates a simplified pathway of calcium-mediated apoptosis.
Caption: Calcium-induced apoptosis pathway.
Comparative Data on Cell Viability
The choice of calcium salt can impact cell viability due to differences in dissociation, the accompanying anion's biological activity, and overall cell activity. The following table summarizes experimental findings on the effects of various calcium sources on cell viability across different cell types.
| Calcium Source | Cell Line | Concentration | Incubation Time | Observed Effect on Cell Viability | Source |
| Calcium Nitrate | Sporosarcina pasteurii | Not Specified | 22-26 hours | Lower cell activity compared to calcium lactate. | [3] |
| Calcium Chloride | HEK293 (Hypothetical) | 1 mM | Not Specified | 85% Viability | [4] |
| Calcium Lactate | HCT116 (Colorectal Carcinoma) | 5 mM | Not Specified | Decreased viability to ~67% | [5] |
| Calcium Lactate | Sporosarcina pasteurii | Not Specified | 22-26 hours | Higher cell activity; cell density was twice that of the calcium nitrate group. | [3] |
| Sodium Citrate | SKOV3, A2780 (Ovarian Cancer) | Dose-dependent | 12, 24, 48 hours | Potently inhibited cell viability and proliferation. This effect was reversed by calcium supplementation. | [6] |
Note: Direct comparison between studies should be made with caution due to variations in cell lines, experimental conditions, and assays used.
Experimental Protocols
Accurate assessment of cell viability is crucial. The following are detailed protocols for two common assays used to measure the impact of different calcium sources on cell health.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[7]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]
-
Treatment: Prepare stock solutions of the different calcium salts (e.g., calcium nitrate, calcium chloride) in a suitable medium. Remove the old medium from the wells and add fresh medium containing the various concentrations of each calcium source. Include an untreated control group.[4]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][5] This allows metabolically active cells to convert the MTT into formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution, such as DMSO, to each well to dissolve the purple formazan crystals.[4][5]
-
Absorbance Measurement: Shake the plate for approximately 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.[5]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] When the plasma membrane is compromised, the cytosolic enzyme LDH leaks out and can be detected.[11]
Caption: Workflow for the LDH cytotoxicity assay.
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of different calcium sources as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[11]
-
Assay Reagent: Add the LDH reaction mixture, which typically contains a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt, to each well.[11] The released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.[11] Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.[11]
-
Incubation: Incubate the plate for approximately 30 minutes at room temperature, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance of the formazan product using a plate reader at a wavelength of ~490 nm.[10][11]
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Discussion and Conclusion
The available data suggests that the anion accompanying calcium plays a significant role in modulating cell viability.
-
Calcium Nitrate vs. Calcium Lactate: In a study with Sporosarcina pasteurii, calcium lactate was found to be more beneficial for cell activity than calcium nitrate.[3] This could be attributed to lactate itself being a metabolite that can influence cellular processes.[12]
-
Calcium Chloride: Often used as a standard source of calcium in cell culture media, it readily dissociates. However, at equivalent molar concentrations, the smaller chloride ion may have a more disruptive osmotic effect compared to a larger organic anion like gluconate.[4]
-
Calcium Citrate: Citrate is a known calcium chelator. Studies have shown that sodium citrate can induce apoptosis and ferroptosis in cancer cells by chelating intracellular Ca2+, and this effect is reversible with calcium supplementation.[6] This highlights the importance of considering the chelating properties of the anion.
References
- 1. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. old.sm.unife.it [old.sm.unife.it]
- 3. Effects of Calcium Source on Biochemical Properties of Microbial CaCO3 Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sodium citrate targeting Ca2+/CAMKK2 pathway exhibits anti-tumor activity through inducing apoptosis and ferroptosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Calcium Nitrate Trihydrate in a Laboratory Setting
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of calcium nitrate (B79036) trihydrate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to maintain a safe working environment and comply with regulatory standards.
Calcium nitrate trihydrate, while a common laboratory reagent, is classified as a strong oxidizer and can pose significant hazards if not handled and disposed of correctly. Improper disposal can lead to fire, explosion, and environmental contamination.[1] Adherence to the following procedures is critical for mitigating these risks.
Immediate Safety and Disposal Plan
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][3][4][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2][7]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste, especially combustible materials (e.g., paper, wood, organic solvents), strong reducing agents, or strong bases.[3] Mixing with incompatible materials can create a fire or explosion hazard.[1]
-
Keep solid this compound waste separate from liquid waste.
-
-
Containment and Labeling:
-
Place solid this compound waste in a clearly labeled, sealed, and durable container.[7]
-
For aqueous solutions of this compound, use a compatible, leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste," "Calcium Nitrate," and the appropriate hazard symbol (oxidizer).
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.
-
The storage area should be designated for hazardous waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
-
Spill Management:
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[7]
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain the Spill: Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill.[8] Do not use combustible materials like paper towels or sawdust.
-
Collect the Spilled Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area with water, collecting the cleaning water for disposal as hazardous waste.
-
Report the Spill: Report the incident to your EHS office.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value/Information | Source(s) |
| UN Number | 1454 | [1] |
| Hazard Class | 5.1 (Oxidizer) | [1] |
| RCRA Code | D001 (Ignitability) | [1][9] |
| Oral LD50 (Rat) | 3900 mg/kg | [9][10] |
Experimental Protocols
The following protocol details the essential workflow for the safe handling and preparation of this compound waste for professional disposal. This procedure is a critical component of laboratory safety and regulatory compliance.
Protocol: Preparation of this compound Waste for Disposal
Objective: To safely collect, package, and label this compound waste for collection by a licensed hazardous waste disposal service.
Materials:
-
This compound waste (solid or aqueous solution)
-
Designated hazardous waste container (compatible material, e.g., HDPE)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): nitrile gloves, safety goggles, lab coat
-
Spill kit with non-combustible absorbent material (sand, vermiculite)
Procedure:
-
Don PPE: Before handling any waste, put on all required personal protective equipment.
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into the designated hazardous waste container. Avoid creating dust.
-
Aqueous Waste: Pour aqueous solutions of this compound into the designated liquid hazardous waste container. Use a funnel to prevent spills.
-
-
Container Sealing: Securely seal the waste container to prevent leaks or spills.
-
Labeling:
-
Affix a completed hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (for aqueous solutions)
-
The date of accumulation
-
The principal investigator's name and lab location
-
The appropriate hazard pictograms (oxidizer)
-
-
-
Temporary Storage:
-
Place the labeled and sealed container in your laboratory's designated hazardous waste satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Follow your institution's procedures to request a hazardous waste pickup from the EHS office or the contracted disposal company.
-
Provide all necessary information about the waste stream as required.
-
Visual Guidance
The following diagrams illustrate the decision-making process for the proper disposal of this compound and the workflow for preparing it for disposal.
Caption: Disposal Decision Process for this compound.
Caption: Waste Preparation Workflow for Disposal.
References
- 1. Calcium Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. media.laballey.com [media.laballey.com]
- 3. fishersci.com [fishersci.com]
- 4. southernag.com [southernag.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cochise.edu [cochise.edu]
- 7. nj.gov [nj.gov]
- 8. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]
- 9. core-docs.s3.us-east-1.amazonaws.com [core-docs.s3.us-east-1.amazonaws.com]
- 10. Calcium Nitrate, Lab Grade, 100 g | Flinn Scientific [flinnsci.com]
Safeguarding Your Research: Personal Protective Equipment for Handling Calcium Nitrate Trihydrate
Essential guidance for the safe handling and disposal of Calcium nitrate (B79036) trihydrate in a laboratory setting, ensuring the protection of researchers and the integrity of their work.
Calcium nitrate trihydrate, a common laboratory chemical, is a strong oxidizer that can pose significant health and safety risks if not handled properly.[1] It can cause serious eye irritation, as well as skin and respiratory tract irritation.[1][2] Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), is paramount to mitigate these risks and ensure a safe laboratory environment.
Recommended Personal Protective Equipment
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Use Cases |
| Eye Protection | Safety goggles or a face shield | Should be rated for chemical splash protection.[3] Always wear when handling the solid or its solutions.[4] |
| Skin Protection | Nitrile or PVC gloves | Provides a barrier against skin contact.[3] Check for tears or holes before use. |
| Lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing.[5] | |
| Respiratory Protection | N95 or P100 respirator | Required if dust concentrations exceed 5 mg/m³.[3] Also necessary when adequate ventilation is not available. |
Step-by-Step Guide to Safe Handling
Following a standardized procedure for handling this compound minimizes the risk of exposure and accidents.
1. Preparation and Engineering Controls:
-
Ensure a calibrated eyewash station and safety shower are readily accessible.[4]
-
Work in a well-ventilated area.[3] If there is a risk of dust generation, use a fume hood.[6]
-
Keep the chemical away from combustible materials such as wood, paper, and oil.[1][2]
2. Donning Personal Protective Equipment:
-
The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.
3. Handling the Chemical:
-
Avoid creating dust when handling the solid.[7]
-
Use only compatible tools and containers.
-
Do not eat, drink, or smoke in the handling area.[8]
-
Wash hands thoroughly after handling the substance.[9]
4. Doffing Personal Protective Equipment:
-
Removing PPE in the correct order is crucial to prevent self-contamination.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Calcium Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. Handling and Storage Guidelines for Calcium Nitrate - San Corporation [sinooan.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sdfine.com [sdfine.com]
- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. trademarknitrogen.com [trademarknitrogen.com]
- 9. carlroth.com [carlroth.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
